molecular formula C10H16ClN5O8P2 B15572852 MRS2298

MRS2298

Katalognummer: B15572852
Molekulargewicht: 431.66 g/mol
InChI-Schlüssel: GMCUIIHBWNOHIM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MRS2298 is a useful research compound. Its molecular formula is C10H16ClN5O8P2 and its molecular weight is 431.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C10H16ClN5O8P2

Molekulargewicht

431.66 g/mol

IUPAC-Name

[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate

InChI

InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22)

InChI-Schlüssel

GMCUIIHBWNOHIM-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of MRS2298, a P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the mechanism of action for MRS2298, a selective antagonist of the P2Y1 purinergic receptor. It details the molecular interactions, impact on signaling pathways, quantitative binding data, and the experimental protocols used for its characterization.

Introduction to the P2Y1 Receptor

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation.[1][2] As a member of the P2Y receptor family, it is preferentially activated by the endogenous nucleotide adenosine (B11128) 5'-diphosphate (ADP).[1][3] Upon activation, the P2Y1 receptor couples to Gq proteins, initiating a signaling cascade that is a key target for antithrombotic therapies.[1][2]

Core Mechanism of Action of this compound

This compound is a potent and selective antagonist of the P2Y1 receptor.[3] Its mechanism of action is centered on its ability to competitively inhibit the binding of the endogenous agonist, ADP, to the receptor's orthosteric site.

2.1 Molecular Interaction: this compound is an acyclic nucleotide derivative.[3] While the crystal structure of this compound bound to P2Y1 is not explicitly detailed in the provided results, the binding mode can be inferred from studies on structurally similar nucleotide antagonists like MRS2500.[2][4] These antagonists occupy a binding pocket located in the extracellular vestibule of the receptor, defined by residues in the N-terminus, extracellular loop 2 (ECL2), and transmembrane helices VI and VII.[2] By occupying this site, this compound physically obstructs ADP from binding and stabilizing the active conformation of the receptor. This competitive antagonism prevents the initiation of downstream signaling cascades.

2.2 Impact on Downstream Signaling: The P2Y1 receptor canonically signals through the Gq/Phospholipase C (PLC) pathway.[1] In an uninhibited state, ADP binding activates the receptor, leading to the activation of PLC. PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] This rise in intracellular Ca2+ is a critical signal for downstream cellular responses, such as platelet shape change and aggregation.

This compound, by preventing the initial activation of the P2Y1 receptor, effectively halts this entire cascade. The Gq protein remains inactive, PLC is not stimulated, and there is no subsequent generation of IP3 and DAG, thus preventing the mobilization of intracellular calcium.

Signaling Pathway Visualizations

The following diagrams illustrate the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

G cluster_membrane Plasma Membrane cluster_response Cellular Response P2Y1 P2Y1 Receptor Gq Gq Protein (Inactive) P2Y1->Gq Activates PLC Phospholipase C (Inactive) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ADP ADP (Agonist) ADP->P2Y1 Binds & Activates Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation Initiates

Caption: P2Y1 Receptor Activation Signaling Pathway.

G cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gq Protein (Inactive) P2Y1->Gq No Activation PLC Phospholipase C (Inactive) Gq->PLC Remains Inactive No IP3/DAG Production No IP3/DAG Production PLC->No IP3/DAG Production This compound This compound (Antagonist) This compound->P2Y1 Binds & Blocks ADP ADP (Agonist) ADP->Block Block->P2Y1 Binding Prevented No Ca²⁺ Release No Ca²⁺ Release No IP3/DAG Production->No Ca²⁺ Release No Platelet Activation No Platelet Activation No Ca²⁺ Release->No Platelet Activation

Caption: Antagonistic Mechanism of this compound on the P2Y1 Receptor.

Quantitative Data

The antagonistic potency of this compound and related compounds has been quantified through various assays. The data below summarizes key affinity values.

CompoundReceptor TargetAssay TypeAffinity Constant (Ki)Source OrganismReference
This compound P2Y1Radioligand Binding29.6 nMHuman[3]
MRS2179P2Y1Radioligand Binding84 nMHuman[5][6]
MRS2279P2Y1Radioligand Binding13 nMHuman[5][6]
MRS2500P2Y1Radioligand Binding0.78 nMHuman[7]
MRS2496P2Y1Radioligand Binding76 nMHuman[3]

Experimental Protocols

The characterization of this compound relies on specific in-vitro assays to determine its binding affinity and functional antagonism. A cornerstone method is the radioligand competition binding assay.

5.1 Radioligand Competition Binding Assay Protocol

This protocol is a generalized method based on studies using the radiolabeled P2Y1 antagonist [3H]MRS2279.[5][6][8]

Objective: To determine the binding affinity (Ki) of a non-radiolabeled antagonist (e.g., this compound) by measuring its ability to compete with a known radiolabeled antagonist for binding to the P2Y1 receptor.

Materials:

  • Receptor Source: Membranes prepared from Sf9 insect cells or CHO cells expressing the recombinant human P2Y1 receptor.[5][6]

  • Radioligand: [3H]MRS2279 (a high-affinity P2Y1 antagonist radioligand).[5][6]

  • Competitor Ligand: this compound (or other non-radiolabeled compounds to be tested) at a range of concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and NaCl.

  • Non-specific Binding Control: A high concentration of a known P2Y1 agonist (e.g., 10 µM 2MeSADP) or antagonist.[6]

  • Instrumentation: Scintillation counter, glass fiber filters.

Methodology:

  • Membrane Preparation: P2Y1-expressing cells are harvested and homogenized. The cell lysate is centrifuged at low speed to remove nuclei, and the supernatant is then ultracentrifuged to pellet the membranes. The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined.

  • Assay Setup: In individual tubes, a constant amount of cell membrane preparation (e.g., 10-20 µg of protein) is incubated with a fixed concentration of the radioligand [3H]MRS2279 (typically near its Kd value, e.g., 5-10 nM).[5][6]

  • Competition: Increasing concentrations of the unlabeled competitor, this compound, are added to the tubes. A set of tubes for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + excess unlabeled ligand) are also prepared.

  • Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the unbound radioligand. The filters are washed quickly with ice-cold buffer to remove any non-specifically trapped radioligand.

  • Quantification: The radioactivity retained on each filter is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). A sigmoidal competition curve is fitted to the data to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G A Prepare P2Y1 Receptor Membranes B Incubate Membranes with: 1. Fixed [³H]Radioligand 2. Varying [this compound] A->B C Allow Binding to Reach Equilibrium B->C D Rapid Vacuum Filtration (Separates Bound from Free Ligand) C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis: Plot Competition Curve Calculate IC₅₀ and Ki F->G

Caption: Experimental Workflow for Radioligand Competition Binding Assay.

Conclusion

This compound functions as a potent and selective competitive antagonist of the P2Y1 receptor. Its mechanism of action involves direct occlusion of the orthosteric agonist binding site, thereby preventing Gq protein activation and the subsequent PLC-mediated signaling cascade that leads to intracellular calcium mobilization. This well-characterized mechanism makes this compound and related P2Y1 antagonists valuable tools for research and potential therapeutic agents for conditions involving platelet hyperactivation.

References

The Role of MRS2298 in Purinergic Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Purinergic signaling, a ubiquitous and ancient form of extracellular communication, is mediated by purine (B94841) and pyrimidine (B1678525) nucleotides and nucleosides such as adenosine (B11128) triphosphate (ATP) and adenosine diphosphate (B83284) (ADP). These molecules act as signaling messengers by activating a diverse family of purinergic receptors, broadly classified into P1 adenosine receptors and P2 nucleotide receptors (P2X and P2Y subtypes). The P2Y receptor family consists of eight G protein-coupled receptors (GPCRs) in humans (P2Y1, 2, 4, 6, 11, 12, 13, and 14) that are involved in a myriad of physiological and pathophysiological processes.

The P2Y1 receptor, preferentially activated by ADP, is a key player in numerous biological functions, including platelet aggregation, smooth muscle cell proliferation, vasodilation, and neurotransmission. Its role in thrombosis has made it a significant target for antithrombotic drug development. This technical guide focuses on MRS2298, a potent and selective antagonist of the P2Y1 receptor, providing an in-depth overview of its function, mechanism of action, and the experimental methodologies used to characterize its activity.

This compound: A Competitive Antagonist of the P2Y1 Receptor

This compound is a synthetic, acyclic bisphosphate derivative of adenosine that acts as a competitive antagonist at the human P2Y1 receptor.[1][2] Its chemical structure allows it to bind to the receptor's orthosteric site, thereby preventing the binding of the endogenous agonist ADP and inhibiting downstream signaling.

Mechanism of Action

The P2Y1 receptor is primarily coupled to the Gq/11 family of heterotrimeric G proteins.[3][4][5] Upon activation by an agonist like ADP, the Gαq/11 subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological responses mediated by the P2Y1 receptor.

This compound, by competitively blocking the binding of ADP to the P2Y1 receptor, prevents this Gq/11-mediated signaling cascade, thereby inhibiting the downstream cellular responses.

Quantitative Data for this compound

The potency and affinity of this compound at the P2Y1 receptor have been characterized using various in vitro assays. The following table summarizes the key quantitative data available for this compound.

ParameterValueSpeciesAssay TypeReference
pKi 7.5HumanRadioligand Binding Assay[2]
Ki ~31.6 nMHumanRadioligand Binding Assay[2]

Signaling Pathways

The signaling pathway initiated by the activation of the P2Y1 receptor and the point of inhibition by this compound are depicted in the following diagram.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y₁ Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq11 Gαq/11 P2Y1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_cyto [Ca²⁺]i ↑ ER->Ca2_cyto Releases Ca2_store Ca²⁺ Response Cellular Response (e.g., Platelet Aggregation) Ca2_cyto->Response PKC->Response

P2Y₁ Receptor Signaling Pathway and Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor. It typically involves a competitive binding experiment using a radiolabeled P2Y1 antagonist, such as [3H]MRS2279.

Materials:

  • Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9 insect cells or CHO cells).

  • Radioligand: [3H]MRS2279 (specific activity ~80-90 Ci/mmol).

  • Unlabeled this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the P2Y1 receptor in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in a final volume of 200 µL:

    • 50 µL of cell membranes (typically 5-20 µg of protein).

    • 50 µL of [3H]MRS2279 at a final concentration near its Kd (e.g., 5 nM).

    • 50 µL of varying concentrations of unlabeled this compound (e.g., 10-10 to 10-5 M) or buffer for total binding.

    • For non-specific binding, add a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity in a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC50 value from the resulting sigmoidal curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

  • ADP solution (agonist).

  • This compound solution.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standard concentration (e.g., 2.5 x 108 platelets/mL) using PPP.

  • Assay Protocol:

    • Pre-warm PRP samples to 37°C.

    • Place a cuvette with PRP in the aggregometer and set the baseline (0% aggregation) with PRP and the 100% aggregation with PPP.

    • Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: The extent of aggregation is measured as the maximum change in light transmission. Calculate the percentage of inhibition of aggregation for each concentration of this compound compared to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Intracellular Calcium Mobilization Assay

This assay measures the ability of this compound to block the ADP-induced increase in intracellular calcium concentration in cells expressing the P2Y1 receptor.

Materials:

  • Cells stably expressing the human P2Y1 receptor (e.g., CHO-P2Y1 or HEK293-P2Y1).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Pluronic F-127.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • ADP solution.

  • This compound solution.

  • A fluorescence plate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Plating: Seed the P2Y1-expressing cells into black-walled, clear-bottom 96- or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in assay buffer.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate for 60 minutes at 37°C in the dark.

  • Assay Protocol:

    • Wash the cells with assay buffer to remove excess dye.

    • Place the cell plate into the fluorescence plate reader.

    • Add various concentrations of this compound (or vehicle control) to the wells and incubate for a specified time.

    • Measure the baseline fluorescence.

    • Add a specific concentration of ADP (e.g., EC80) to stimulate calcium mobilization and immediately start recording the fluorescence signal over time (typically for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each well. Calculate the percentage of inhibition of the ADP-induced calcium response for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Experimental and Logical Workflows

The following diagrams illustrate a typical workflow for screening P2Y1 receptor antagonists and the logical relationship of the experimental data.

Screening_Workflow cluster_workflow Screening Workflow for P2Y₁ Antagonists Start Compound Library Primary_Screen Primary Screen (e.g., High-Throughput Calcium Mobilization Assay) Start->Primary_Screen Hits Initial 'Hits' Primary_Screen->Hits Dose_Response Dose-Response Confirmation (IC₅₀ Determination) Hits->Dose_Response Active Inactive Inactive Hits->Inactive Inactive Confirmed_Hits Confirmed Hits Dose_Response->Confirmed_Hits Secondary_Assay Secondary Functional Assay (e.g., Platelet Aggregation) Confirmed_Hits->Secondary_Assay Potent Less_Potent Less_Potent Confirmed_Hits->Less_Potent Less Potent Active_Compounds Functionally Active Compounds Secondary_Assay->Active_Compounds Binding_Assay Mechanism of Action (Radioligand Binding Assay - Ki) Active_Compounds->Binding_Assay Active in vivo/ex vivo Lead_Compound Lead Compound (e.g., this compound) Binding_Assay->Lead_Compound Data_Relationship cluster_data Logical Relationship of Experimental Data Binding_Affinity Binding Affinity (Ki) Determined by Radioligand Binding Functional_Potency Functional Potency (IC₅₀) Determined by Functional Assays Binding_Affinity->Functional_Potency Correlates with Cellular_Effect Inhibition of Cellular Response (e.g., Platelet Aggregation, Ca²⁺ Mobilization) Functional_Potency->Cellular_Effect Mechanism Mechanism of Antagonism (Competitive vs. Non-competitive) Schild_Analysis Schild Analysis (pA₂) Confirms Competitive Antagonism Mechanism->Schild_Analysis Schild_Analysis->Binding_Affinity Provides evidence for orthosteric binding

References

MRS2298: A Technical Guide to its Inhibition of ADP-Induced Platelet Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of MRS2298 as a potent inhibitor of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy, and detailed experimental protocols for its study, serving as a vital resource for researchers in thrombosis, hemostasis, and antiplatelet drug development.

Introduction: The Critical Role of P2Y1 Receptor in Platelet Aggregation

Platelet aggregation is a fundamental process in hemostasis and thrombosis. Adenosine diphosphate (ADP) is a key agonist that, upon release from dense granules of activated platelets, amplifies the thrombotic response by activating two G protein-coupled receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The P2Y1 receptor, coupled to Gq, is primarily responsible for initiating platelet shape change and transient aggregation through the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1][3] The P2Y12 receptor, coupled to Gi, mediates a sustained and amplified aggregation response.[4][5]

This compound is a selective antagonist of the P2Y1 receptor.[1] By competitively blocking the binding of ADP to the P2Y1 receptor, this compound effectively inhibits the initial phase of platelet activation and subsequent aggregation.[1] This makes it a valuable tool for dissecting the specific role of the P2Y1 receptor in platelet physiology and a potential lead compound for the development of novel antiplatelet therapies.

Quantitative Efficacy of this compound

The inhibitory potency of this compound on ADP-induced platelet aggregation has been quantified in various studies. The following table summarizes the key quantitative data for this compound and a related P2Y1 antagonist, MRS2279, for comparative purposes.

CompoundParameterValueSpeciesAssayReference(s)
This compound IC50 62.8 nMHumanADP (10 µM)-induced platelet aggregation[1]
MRS2279Ki2.5 nM-Radioligand binding[6][7]
MRS2279IC5051.6 nM--[6][7]

IC50 (Half-maximal inhibitory concentration) is the concentration of an inhibitor required to inhibit a biological process or response by 50%. Ki (Inhibitor constant) is an indication of the binding affinity of an inhibitor to a receptor.

Mechanism of Action: P2Y1 Receptor-Mediated Signaling Pathway

ADP-induced platelet aggregation initiated by the P2Y1 receptor involves a well-defined signaling cascade. This compound exerts its inhibitory effect by competitively antagonizing this pathway at the receptor level.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds This compound This compound This compound->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca ShapeChange Platelet Shape Change Ca->ShapeChange Aggregation Transient Aggregation Ca->Aggregation Platelet_Aggregation_Workflow start Start prep Prepare Washed Platelet Suspension start->prep incubate Incubate Platelets with This compound or Vehicle prep->incubate add_agonist Add ADP to Induce Aggregation incubate->add_agonist measure Measure Light Transmission in Aggregometer add_agonist->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

References

The Structure-Activity Relationship of MRS2298: A Deep Dive into a Potent P2Y12 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the structure-activity relationship (SAR) of MRS2298, a notable antagonist of the P2Y12 receptor. The P2Y12 receptor, a crucial player in ADP-induced platelet aggregation, is a key target for antiplatelet therapies. Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the rational design of novel and more effective antithrombotic agents. This document details the pharmacological context, experimental methodologies, and the nuanced structural modifications that govern the potency and selectivity of this compound and its analogs.

The P2Y12 Receptor and Its Signaling Pathway

The P2Y12 receptor is a G protein-coupled receptor (GPCR) predominantly expressed on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a critical step in the amplification of platelet activation and aggregation, leading to thrombus formation. Upon ADP binding, the P2Y12 receptor couples to the inhibitory G protein, Gi. This interaction initiates a downstream signaling cascade characterized by:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Lower cAMP levels reduce the activity of protein kinase A (PKA), thereby promoting platelet activation.

  • Phosphoinositide 3-Kinase (PI3K) Activation: The βγ subunits of the dissociated G protein can activate PI3K, leading to the activation of Akt (Protein Kinase B) and subsequent signaling events that contribute to the stabilization of platelet aggregates.

The culmination of this signaling pathway is the conformational activation of the glycoprotein (B1211001) IIb/IIIa receptor, the final common pathway for platelet aggregation. Antagonists of the P2Y12 receptor, such as this compound, block this cascade, thereby preventing platelet aggregation and thrombus formation.

P2Y12_Signaling_Pathway cluster_membrane Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates GPIIbIIIa GPIIb/IIIa Receptor (activated) PKA->GPIIbIIIa Inhibits Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa Promotes Aggregation Platelet Aggregation GPIIbIIIa->Aggregation Mediates This compound This compound This compound->P2Y12 Antagonizes Radioligand_Binding_Assay Receptor P2Y12 Receptor (on membranes) Incubation Incubation Receptor->Incubation Radioligand Radiolabeled Antagonist ([3H]PSB-0413) Radioligand->Incubation TestCompound Test Compound (this compound analog) TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki) Counting->Analysis Functional_Assay_Workflow cluster_platelet Platelet Aggregation Assay cluster_cell Adenylyl Cyclase Assay PRP Platelet-Rich Plasma (PRP) Preincubation1 Pre-incubation with This compound analog PRP->Preincubation1 ADP_add Addition of ADP Preincubation1->ADP_add Aggregation_measure Measure Aggregation (Aggregometer) ADP_add->Aggregation_measure Cells P2Y12-expressing cells Preincubation2 Pre-incubation with This compound analog Cells->Preincubation2 Forskolin Stimulate with Forskolin Preincubation2->Forskolin Agonist_add Add P2Y12 Agonist Forskolin->Agonist_add cAMP_measure Measure cAMP levels (ELISA) Agonist_add->cAMP_measure

MRS2298: A Technical Guide to a Selective P2Y1 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor, a Gq-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor plays a crucial role in various physiological processes, most notably in the initial stages of platelet aggregation, making it a significant target for the development of anti-thrombotic agents. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound as a valuable research tool.

Chemical Synthesis

The synthesis of this compound, an acyclic bisphosphate analogue of adenine (B156593) nucleotides, involves a multi-step process. While the precise, step-by-step synthesis protocol for this compound is not publicly detailed, its structure suggests a synthetic route starting from a modified adenine base, followed by the attachment of a symmetrically branched aliphatic chain bearing two phosphate (B84403) groups. The general approach for similar acyclic analogues involves the alkylation of the N9 position of a protected adenine derivative with a suitable branched alkyl halide, followed by phosphorylation and deprotection steps. The synthesis of related acyclic and cyclopropyl (B3062369) analogues of adenosine bisphosphate antagonists has been described in the scientific literature, providing a foundational methodology for the synthesis of this compound.

Pharmacological Profile

Binding Affinity

This compound exhibits high affinity for the human P2Y1 receptor. Radioligand binding assays are crucial for determining the binding affinity (Ki) of a compound to its target receptor.

CompoundReceptorAssay TypeKi (nM)
This compoundHuman P2Y1Radioligand Binding29.6[1]
Functional Antagonism

The antagonist activity of this compound is functionally characterized by its ability to inhibit the downstream signaling events initiated by P2Y1 receptor activation, such as intracellular calcium mobilization and platelet aggregation.

CompoundAssaySpecies/Cell LineIC50
This compoundInhibition of 2-MeS-ADP-induced phospholipase C stimulationTurkey erythrocyte membranes0.48 µM[2]
Selectivity Profile

The selectivity of a research tool is paramount to ensure that its observed effects are attributable to the target of interest. While a comprehensive selectivity panel for this compound against all other human P2Y receptor subtypes is not explicitly detailed in a single public source, the development of related P2Y1 antagonists from the same chemical series has emphasized selectivity against other P2Y receptors. For instance, the related compound MRS2279 has been shown to have no effect on the activation of P2Y2, P2Y4, P2Y6, or P2Y11 receptors.[3] Further characterization of this compound's selectivity would require testing against a panel of P2Y receptor subtypes.

Experimental Protocols

Radioligand Binding Assay (Competition)

This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the P2Y1 receptor.

Materials:

  • Membrane preparations from cells expressing the human P2Y1 receptor.

  • Radioligand (e.g., [³H]MRS2500 or another suitable P2Y1 antagonist radioligand).

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Incubate the P2Y1 receptor-expressing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

  • The Ki value can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol outlines a general method for assessing the functional antagonist activity of this compound by measuring its ability to block agonist-induced increases in intracellular calcium.

Materials:

  • Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).

  • Test compound (this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Fluorometric imaging plate reader or fluorescence microscope.

Procedure:

  • Load the P2Y1 receptor-expressing cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound.

  • Stimulate the cells with a fixed concentration of a P2Y1 receptor agonist.

  • Measure the change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration.

  • The concentration of this compound that inhibits 50% of the agonist-induced calcium response is determined as the IC50 value.

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by its endogenous agonist ADP initiates a well-defined signaling cascade. This pathway is crucial for understanding the mechanism of action of antagonists like this compound.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PLC->IP3 Produces DAG DAG PLC->DAG Produces Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Triggers PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Platelet Platelet Shape Change & Aggregation Ca_ER->Platelet PKC->Platelet This compound This compound This compound->P2Y1R Inhibits

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental Workflow for P2Y1 Antagonist Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of a novel P2Y1 receptor antagonist like this compound.

Antagonist_Workflow cluster_discovery Discovery & Synthesis cluster_characterization Pharmacological Characterization cluster_validation In Vitro & In Vivo Validation SAR Structure-Activity Relationship (SAR) Studies Synthesis Chemical Synthesis SAR->Synthesis Binding Radioligand Binding Assay (Ki) Synthesis->Binding Functional Functional Assay (e.g., Ca²⁺ Mobilization) (IC50) Synthesis->Functional Selectivity Selectivity Profiling (vs. other P2Y receptors) Binding->Selectivity Functional->Selectivity Platelet_Agg Platelet Aggregation Assay Selectivity->Platelet_Agg In_Vivo In Vivo Models (e.g., Thrombosis) Platelet_Agg->In_Vivo

Caption: Experimental Workflow for P2Y1 Antagonist Development.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathological roles of the P2Y1 receptor. Its high affinity and selectivity make it suitable for in vitro studies aimed at elucidating the mechanisms of P2Y1-mediated signaling and for the preclinical evaluation of novel anti-platelet therapies. Further characterization, particularly a comprehensive selectivity profile and functional data in human systems, will continue to solidify its position as a cornerstone pharmacological probe for the P2Y1 receptor.

References

The P2Y1 Receptor Antagonist MRS2298: A Technical Guide to its Impact on Intracellular Calcium Mobilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the effect of MRS2298, a selective P2Y1 receptor antagonist, on intracellular calcium mobilization. The P2Y1 receptor, a Gq protein-coupled receptor, plays a crucial role in various physiological processes, and its modulation of intracellular calcium signaling is of significant interest in drug discovery and development. This document provides a comprehensive overview of the quantitative effects of this compound and related compounds, detailed experimental protocols for assessing intracellular calcium, and a visual representation of the underlying signaling pathways.

Core Concept: P2Y1 Receptor-Mediated Calcium Signaling

The P2Y1 receptor is primarily activated by adenosine (B11128) diphosphate (B83284) (ADP). This activation initiates a well-defined signaling cascade that leads to a rapid increase in the concentration of free cytosolic calcium ([Ca2+]i). This process is fundamental to cellular responses in various tissues, including platelets, neurons, and smooth muscle cells.

The signaling pathway begins with the binding of an agonist, such as ADP, to the P2Y1 receptor. This conformational change activates the associated Gq protein, which in turn stimulates phospholipase C (PLC). Activated PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the membrane of the endoplasmic reticulum (ER), which is the primary intracellular calcium store. This binding opens the IP3 receptor channels, allowing for the rapid efflux of stored Ca2+ into the cytoplasm, resulting in a transient spike in intracellular calcium concentration. This elevation in [Ca2+]i triggers a multitude of downstream cellular events.

Quantitative Analysis of P2Y1 Receptor Antagonism

This compound and other related nucleotide analogues act as competitive antagonists at the P2Y1 receptor, effectively blocking the binding of ADP and subsequent initiation of the signaling cascade. The potency of these antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response. The table below summarizes the inhibitory potencies of this compound and other key P2Y1 antagonists on ADP-induced intracellular calcium mobilization and platelet aggregation, a process highly dependent on calcium signaling.

CompoundTargetAssayAgonistIC50 (nM)Reference
This compound Human P2Y1 ReceptorADP-induced Platelet AggregationADP (10 µM)62.8[1]
MRS2279 Human P2Y1 ReceptorInhibition of IJPEFS17.8[2]
Human P2Y1 ReceptorADP-induced Platelet AggregationADP51.6
MRS2500 Human P2Y1 ReceptorADP-induced Platelet AggregationADP (10 µM)0.95[1]
Human P2Y1 ReceptorInhibition of IJPEFS14.0[2]

IJP: Inhibitory Junction Potential; EFS: Electrical Field Stimulation

Experimental Protocols

The following section provides a detailed methodology for a key experiment used to quantify the effect of this compound on intracellular calcium mobilization.

Measurement of Intracellular Calcium ([Ca2+]i) using Fura-2 AM

This protocol outlines the measurement of intracellular calcium concentration in cultured cells using the ratiometric fluorescent indicator Fura-2 acetoxymethyl ester (Fura-2 AM).

Materials:

  • Cultured cells expressing the P2Y1 receptor (e.g., human platelets, 1321N1 astrocytoma cells)

  • Fura-2 AM (cell-permeant calcium indicator)

  • Pluronic F-127

  • Probenecid (B1678239) (optional, to prevent dye leakage)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • P2Y1 receptor antagonist (e.g., this compound)

  • Fluorescence microscope or plate reader equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

  • Cell Preparation:

    • Plate cells on glass coverslips or in a multi-well plate suitable for fluorescence imaging and allow them to adhere overnight.

    • For suspension cells like platelets, prepare a washed platelet suspension.

  • Fura-2 AM Loading:

    • Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5 µM Fura-2 AM in HBSS. To aid in dye solubilization, first, dissolve Fura-2 AM in a small amount of DMSO and then add it to the buffer containing a small amount of Pluronic F-127 (e.g., 0.02%).

    • (Optional) Add probenecid (e.g., 2.5 mM) to the loading buffer to inhibit organic anion transporters, which can extrude the dye from the cells.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • After loading, wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in fresh HBSS for an additional 30 minutes at room temperature in the dark to allow for complete de-esterification of the dye by intracellular esterases, which traps the Fura-2 in the cytoplasm.

  • Calcium Measurement:

    • Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope or place the multi-well plate into the plate reader.

    • Continuously perfuse the cells with HBSS or the appropriate buffer.

    • Record a baseline fluorescence ratio (F340/F380) for a few minutes.

    • To assess the effect of the antagonist, pre-incubate the cells with the desired concentration of this compound for a specified period (e.g., 10-15 minutes) before agonist stimulation.

    • Stimulate the cells with a P2Y1 receptor agonist (e.g., ADP) and record the change in the F340/F380 ratio over time.

    • The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. An increase in the F340/F380 ratio indicates an increase in [Ca2+]i.

  • Data Analysis:

    • Calculate the F340/F380 ratio for each time point.

    • The change in [Ca2+]i is often expressed as the change in the fluorescence ratio (ΔRatio) or can be calibrated to absolute calcium concentrations using the Grynkiewicz equation.

    • To determine the IC50 value of this compound, perform concentration-response curves where cells are pre-incubated with varying concentrations of the antagonist before stimulation with a fixed concentration of the agonist.

Visualizing the Molecular Mechanisms

The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response Ca_store Ca²⁺ Store IP3R->Ca_store Opens Ca_store->Ca_release ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Inhibits

P2Y1 Receptor Signaling Pathway.

Calcium_Mobilization_Workflow cluster_treatment Experimental Treatment start Start: Cell Culture loading Load cells with Fura-2 AM start->loading wash1 Wash to remove extracellular dye loading->wash1 deester De-esterification of Fura-2 AM wash1->deester wash2 Wash cells deester->wash2 baseline Record baseline fluorescence (F340/F380) wash2->baseline antagonist Pre-incubate with this compound (or vehicle) baseline->antagonist agonist Stimulate with ADP (or other P2Y1 agonist) antagonist->agonist record Record fluorescence change over time agonist->record analysis Data Analysis: Calculate F340/F380 ratio Determine IC50 record->analysis end End analysis->end

Experimental workflow for measuring intracellular calcium.

References

The pharmacology of MRS2298 in different cell types

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of MRS2298

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective antagonist of the P2Y1 purinergic receptor. As a bisphosphate nucleotide analogue, it has become a critical pharmacological tool for investigating the physiological and pathophysiological roles of the P2Y1 receptor across various cellular systems.[1][2] This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, effects in key cell types such as platelets, neuronal cells, and smooth muscle cells, and the experimental protocols used for its characterization. Quantitative data are summarized for comparative analysis, and signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to this compound

This compound is a synthetic acyclic bisphosphate derivative of adenosine (B11128).[1][2] It is structurally related to the endogenous P2Y1 receptor agonist, adenosine diphosphate (B83284) (ADP). Through chemical modifications, this compound acts as a competitive antagonist, effectively blocking the receptor's function. Its high potency and selectivity for the human P2Y1 receptor have established it as a valuable research compound for elucidating the receptor's involvement in thrombosis, neurotransmission, and smooth muscle regulation.[1][3]

Mechanism of Action

This compound exerts its effects by competitively inhibiting the P2Y1 receptor, a G protein-coupled receptor (GPCR) belonging to the P2Y family of purinergic receptors.[3][4]

P2Y1 Receptor Signaling Pathway: The P2Y1 receptor is primarily coupled to the Gq/11 family of G proteins.[4] Upon activation by its endogenous agonist ADP, the following cascade is initiated:

  • Gq Activation: The activated Gq protein stimulates Phospholipase C (PLC).[4]

  • PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4]

  • Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[4]

  • Cellular Response: The resulting transient increase in intracellular Ca2+ concentration mediates various downstream cellular responses, including platelet shape change and aggregation, and smooth muscle contraction.[4][5]

This compound, as a competitive antagonist, binds to the P2Y1 receptor at the same site as ADP but does not activate the receptor. By occupying the binding site, it prevents ADP from initiating the signaling cascade, thereby inhibiting the associated physiological responses.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq->PLC Activates IP3 IP3 PIP2->IP3 Ca_Store Endoplasmic Reticulum Ca2+ Store IP3->Ca_Store Binds to IP3 Receptor Ca_Release Intracellular Ca2+ Release Ca_Store->Ca_Release Response Cellular Response (e.g., Platelet Aggregation) Ca_Release->Response Triggers ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Blocks

Caption: P2Y1 receptor signaling and inhibition by this compound.

Pharmacology in Key Cell Types

Platelets

The P2Y1 receptor, alongside the P2Y12 receptor, is crucial for ADP-mediated platelet activation and aggregation, a key process in hemostasis and thrombosis.[4] P2Y1 activation is responsible for the initial platelet shape change and weak, reversible aggregation. This compound has been shown to be a potent inhibitor of ADP-induced platelet aggregation.[2] By blocking the P2Y1 receptor, this compound prevents the initial calcium mobilization required for platelet activation.

Neuronal Cells

P2Y1 receptors are widely expressed in the central nervous system, including the hippocampus, cerebellum, and cortex, and are found on both neurons and glial cells.[6] They are implicated in various neurological processes, including axon development, synaptic plasticity, and neuroinflammation.[4][7] Studies using P2Y1 antagonists suggest that blocking this receptor can modulate neuronal excitability and may offer neuroprotective effects in certain conditions.[4][8] Specifically, P2Y1 receptor activity is necessary for the initial development of the axon initial segment (AIS), while its role diminishes in mature neurons.[7]

Smooth Muscle Cells

In the gastrointestinal tract, P2Y1 receptors mediate inhibitory neuromuscular transmission, contributing to smooth muscle relaxation.[3] Antagonists like this compound can block this purinergic relaxation. Conversely, in vascular smooth muscle cells (VSMCs), P2Y1 receptor activation by ATP or ADP can contribute to vasoconstriction and is also implicated in the proliferative response to vascular injury.[9] The effect of this compound in these cells is therefore context-dependent, either inhibiting relaxation or a contractile/proliferative response.

Quantitative Data Summary

The potency of this compound as a P2Y1 receptor antagonist is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50). These values are determined through various in vitro assays.

Parameter Value Species Assay/Cell Type Reference
Binding Ki 29.6 nMHumanP2Y1 Receptor Binding[1]
IC50 1.5 µMNot SpecifiedPlatelet Aggregation[10]

Note: IC50 values are highly dependent on assay conditions, including agonist concentration.[11]

Detailed Experimental Protocols

Characterization of this compound pharmacology relies on standardized in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of this compound for the P2Y1 receptor by competing with a radiolabeled ligand.

Methodology:

  • Cell Preparation: Membranes are prepared from cells recombinantly expressing the human P2Y1 receptor (e.g., COS-7 or Sf9 cells).

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, with MgCl2) is prepared.

  • Incubation: Cell membranes are incubated with a fixed concentration of a P2Y1-selective radioligand (e.g., [3H]MRS2500).

  • Competition: Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand. Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled agonist (e.g., 2-MeSADP).

  • Separation: The reaction is incubated to equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.[11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_cells Prepare Membranes from P2Y1-expressing cells incubation Incubate Membranes, Radioligand, and this compound prep_cells->incubation prep_ligand Prepare Radioligand ([3H]MRS2500) prep_ligand->incubation prep_drug Prepare serial dilutions of this compound prep_drug->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Plot Competition Curve (Binding vs. [this compound]) counting->analysis calculation Calculate IC50 and Ki (Cheng-Prusoff Equation) analysis->calculation

Caption: Workflow for a competitive radioligand binding assay.
Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium.

Methodology:

  • Cell Culture: Human astrocytoma cells (e.g., 1321N1) or other suitable cells stably expressing the P2Y1 receptor are cultured in microplates.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.

  • Compound Addition: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

  • Agonist Stimulation: The microplate is placed in a Fluorometric Imaging Plate Reader (FLIPR). A P2Y1 agonist (e.g., ADP or 2-MeSADP) is added to stimulate the cells.

  • Fluorescence Measurement: Changes in fluorescence intensity, corresponding to changes in intracellular calcium concentration, are monitored in real-time.

  • Data Analysis: The peak fluorescence response is measured. Dose-response curves are generated by plotting the inhibition of the agonist response against the concentration of this compound to determine the IC50 value.[12]

Calcium_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (FLIPR) cluster_analysis Data Analysis plate_cells Plate P2Y1-expressing cells in microplate load_dye Load cells with Ca2+-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate with varying [this compound] load_dye->pre_incubate add_agonist Add P2Y1 Agonist (e.g., ADP) pre_incubate->add_agonist measure_fluor Measure fluorescence change over time add_agonist->measure_fluor plot_curve Plot % Inhibition vs. log[this compound] measure_fluor->plot_curve calc_ic50 Calculate IC50 from dose-response curve plot_curve->calc_ic50

Caption: Workflow for a calcium mobilization FLIPR assay.
Platelet Aggregation Assay

This assay assesses the functional effect of this compound on the physiological response of platelets to agonists.

Methodology:

  • Sample Preparation: Platelet-rich plasma (PRP) is prepared from fresh whole blood by centrifugation. Platelet count is adjusted to a standard concentration.

  • Instrument Setup: A light transmission aggregometer is used, which measures changes in light passing through the PRP sample as platelets aggregate.

  • Incubation: PRP is placed in the aggregometer cuvette and pre-incubated with varying concentrations of this compound or vehicle control.

  • Aggregation Induction: A P2Y1 agonist, typically ADP, is added to the cuvette to induce platelet aggregation.

  • Measurement: Light transmission is recorded over time. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The maximum aggregation percentage is determined for each concentration of this compound. An IC50 value is calculated by plotting the percentage inhibition of aggregation against the antagonist concentration.[13]

Conclusion

This compound is a cornerstone tool for the pharmacological investigation of the P2Y1 receptor. Its well-characterized mechanism as a potent and selective antagonist allows researchers to probe the function of this receptor in a multitude of cell types and disease models. The data and protocols outlined in this guide provide a framework for the continued use and understanding of this compound in drug discovery and basic research, particularly in the fields of thrombosis, neuroscience, and smooth muscle physiology.

References

Understanding the binding kinetics of MRS2298 to the P2Y1 receptor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Binding Kinetics of MRS2298 to the P2Y1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the binding characteristics of this compound, a selective antagonist of the P2Y1 receptor. Due to the limited availability of direct kinetic data for this compound, this document presents its binding affinity and detailed kinetic data for the closely related and structurally similar antagonist, MRS2279. This information is crucial for understanding the molecular interactions and for the development of novel therapeutics targeting the P2Y1 receptor.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a vital role in various physiological processes, including platelet aggregation and neurotransmission.[1] Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor couples to Gq/11 proteins. This coupling initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] This signaling pathway is a key target for antithrombotic drugs.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ IP3->Ca2+ Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway.

Binding Data for this compound and Related Compounds

Table 1: Binding Affinity of this compound for the Human P2Y1 Receptor

CompoundParameterValueReference
This compoundpKi7.5IUPHAR/BPS Guide

Table 2: Binding Kinetics of [3H]MRS2279 to the Human P2Y1 Receptor

ParameterSymbolValueUnitReference
Association Rate Constantk_on_ (k₁)7.15 x 10⁷M⁻¹min⁻¹[3][4]
Dissociation Rate Constantk_off_ (k₋₁)0.72min⁻¹[3][4]
Equilibrium Dissociation Constant (from kinetics)K_d_10.1nM[3][4]
Equilibrium Dissociation Constant (from saturation binding)K_d_8.0nM[3][4]

Note: The kinetically derived K_d_ is calculated as k_off_/k_on_.

Experimental Protocols: Radioligand Binding Assay

The following protocol is based on the methodology used to determine the binding kinetics of [3H]MRS2279 with the human P2Y1 receptor, which is a standard approach for characterizing ligand-receptor interactions.

1. Materials and Reagents:

  • Membrane Preparation: Membranes from Sf9 insect cells overexpressing the human P2Y1 receptor.

  • Radioligand: [3H]MRS2279 (specific activity ~89 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂, 100 mM NaCl, and 0.1% bovine serum albumin (BSA).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-labeled P2Y1 receptor agonist or antagonist (e.g., 2MeSADP or unlabeled MRS2279).

  • Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/C) and a vacuum manifold.

  • Scintillation Cocktail and Counter.

2. Association Rate (k_on_) Determination:

  • Incubate P2Y1 receptor-expressing membranes (e.g., 10 µg of protein) with a fixed concentration of [3H]MRS2279 (e.g., 5 nM) in the assay buffer.

  • Initiate the binding reaction at a specific temperature (e.g., 4°C) and take samples at various time points (e.g., from 0 to 60 minutes).

  • Terminate the reaction at each time point by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Determine non-specific binding in parallel incubations containing an excess of a non-labeled competitor.

  • Calculate the specific binding at each time point by subtracting non-specific binding from total binding.

  • Plot the specific binding as a function of time and analyze the data using pseudo-first-order kinetics to determine the observed rate constant (k_obs_).

  • Calculate the association rate constant (k_on_) using the equation: k_on_ = (k_obs_ - k_off_)/[L], where [L] is the concentration of the radioligand.

3. Dissociation Rate (k_off_) Determination:

  • Pre-incubate the P2Y1 receptor-expressing membranes with [3H]MRS2279 to allow for the formation of the receptor-ligand complex to reach equilibrium.

  • Initiate dissociation by adding a high concentration of a non-labeled competitor (e.g., 10 µM 2MeSADP) to prevent re-binding of the radioligand.

  • Take samples at various time points and process them as described for the association assay.

  • Plot the natural logarithm of the specific binding remaining at each time point versus time.

  • The dissociation rate constant (k_off_) is the negative slope of this linear plot.

4. Equilibrium Dissociation Constant (K_d_) Determination (Saturation Binding):

  • Incubate a fixed amount of P2Y1 receptor-expressing membranes with increasing concentrations of [3H]MRS2279 until equilibrium is reached.

  • Determine total and non-specific binding for each concentration.

  • Calculate specific binding and plot it as a function of the radioligand concentration.

  • Analyze the resulting saturation curve using non-linear regression to determine the K_d_ (the concentration of radioligand that occupies 50% of the receptors at equilibrium) and the B_max_ (the maximum number of binding sites).

Radioligand_Binding_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification cluster_analysis Data Analysis Membranes P2Y1 Receptor Membranes Incubate Incubate at various times (for kinetics) or concentrations (for saturation) Membranes->Incubate Radioligand [³H]MRS2279 Radioligand->Incubate Buffer Assay Buffer Buffer->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash with Cold Buffer Filter->Wash Count Liquid Scintillation Counting Wash->Count Plot Plot Data Count->Plot Calculate Calculate kon, koff, Kd Plot->Calculate

Caption: Radioligand Binding Assay Workflow.

References

An In-depth Technical Guide on the Impact of MRS2298 on P2Y1 Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The P2Y1 purinergic receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a critical mediator in various physiological processes, most notably platelet aggregation and neurotransmission. Its role in thrombosis has made it a significant target for antithrombotic drug development. This guide provides a detailed examination of the P2Y1 receptor's downstream signaling cascades and the impact of MRS2298, a potent and selective antagonist. We will explore the core signaling pathways, present quantitative data on the inhibitory effects of this compound and related antagonists, and provide detailed experimental protocols for studying these interactions.

P2Y1 Receptor Signaling Pathways

The P2Y1 receptor primarily couples to the Gq/11 family of G proteins, initiating a well-characterized signaling cascade that leads to intracellular calcium mobilization.[1]

2.1 The Canonical Gq/11-PLC Pathway

Upon activation by ADP, the P2Y1 receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF) for the α-subunit of Gq/11. This leads to the activation of Phospholipase Cβ (PLCβ). Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers:

  • Inositol (B14025) 1,4,5-trisphosphate (IP3): A soluble molecule that diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca2+) into the cytosol.[1]

  • Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC).

This cascade—from receptor activation to Ca2+ mobilization and PKC activation—is fundamental to P2Y1-mediated physiological responses, such as the initial shape change and reversible aggregation of platelets.[1]

2.2 Other Associated Pathways

While the Gq-PLC axis is the principal pathway, P2Y1 activation can also influence other signaling networks, including:

  • Rho/Rac GTPases: P2Y1 signaling can lead to the activation of small GTPases like RhoA and Rac, which are key regulators of the actin cytoskeleton and are involved in processes like cell shape change.[2]

  • MAPK/ERK Pathway: In certain cell types, downstream signals from P2Y1 activation can converge on the mitogen-activated protein kinase (MAPK) pathway, influencing cell proliferation and other long-term cellular responses.

The diagram below illustrates the primary P2Y1 signaling cascade and the point of inhibition by antagonists like this compound.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Gq Gq/11 P2Y1->Gq Activates This compound This compound This compound->P2Y1 Inhibits PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC PKC DAG->PKC Activates Ca Ca²⁺ (intracellular) ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Platelet Shape Change) Ca->Downstream Mediates PKC->Downstream Phosphorylates Targets

Caption: P2Y1 receptor signaling pathway and this compound inhibition.

Quantitative Impact of this compound and Analogs

This compound is a potent and selective antagonist of the P2Y1 receptor.[3] It is an acyclic bisphosphate derivative that effectively blocks the receptor, preventing the initiation of downstream signaling. Quantitative data, primarily from binding assays and functional inhibition studies, demonstrate its efficacy. The tables below summarize key inhibitory values for this compound and its closely related, well-characterized analogs, MRS2279 and MRS2179.

Table 1: Receptor Binding Affinity and Functional Inhibition Constants

CompoundReceptorAssay TypeCell/Tissue TypeParameterValue (nM)Reference(s)
This compound Human P2Y1Radioligand Binding-Ki29.6[3]
MRS2279 Human P2Y1Radioligand BindingSf9 (recombinant)Kd8[4]
MRS2279 Human P2Y1Radioligand BindingSf9 (recombinant)Ki13[4]
MRS2279 Human P2Y1Platelet AggregationHuman PlateletsIC5051.6[5]
MRS2279 Rat P2Y1IJP InhibitionRat ColonIC5017.8[6]
MRS2179 Human P2Y1Radioligand BindingSf9 (recombinant)Ki84[4]
MRS2179 Human P2Y1Platelet AggregationHuman PlateletsKB177[5]
MRS2179 Rat P2Y1IJP InhibitionRat ColonIC5013,100[6]

IJP: Inhibitory Junction Potential; Ki: Inhibitory constant; Kd: Dissociation constant; IC50: Half-maximal inhibitory concentration; KB: Antagonist equilibrium dissociation constant.

Table 2: Impact on Downstream Signaling Events

CompoundDownstream EventCell/Tissue TypeEffectNotesReference(s)
MRS2179 Ca2+ MobilizationWashed Human PlateletsInhibitionBlocked ADP-induced rise in intracellular Ca2+.[7]
MRS2179 Ca2+ MobilizationBone Marrow ErythroblastsBlocked ADP-induced Ca2+ increase.Demonstrated P2Y1 role in erythroblast signaling.[8]
MRS2179 Inositol Phosphate AccumulationRat HepatocytesNo direct inhibitionShowed that ADP's effect on IP accumulation in this model was due to conversion to ATP, not direct P2Y1 activation.[9]
MRS2179 Adenylyl Cyclase ActivityWashed Human PlateletsNo effectConfirmed selectivity for Gq pathway over Gi (P2Y12) pathway.[7]
MRS2500 Ca2+ MobilizationMouse Hepatic Stellate CellsInhibitionBlocked ADP-dependent Ca2+ mobilization.[10]

These data collectively demonstrate that this compound and its analogs are highly effective at blocking P2Y1 receptor function. By binding with high affinity, they prevent ADP-induced Gq activation, thereby halting the production of IP3 and the subsequent mobilization of intracellular calcium, which are the cornerstone events of P2Y1 signaling.

Key Experimental Methodologies

To assess the impact of compounds like this compound on P2Y1 signaling, several key in vitro assays are employed. Detailed protocols for two of the most fundamental assays are provided below.

4.1 Intracellular Calcium Mobilization Assay

This assay directly measures the primary downstream consequence of P2Y1 activation: the release of Ca2+ from intracellular stores. It is commonly performed using fluorescent calcium indicators like Fluo-4 AM or Fura-2 AM.

Calcium_Assay_Workflow start Start: Plate Cells step1 1. Cell Culture Plate cells (e.g., HEK293-P2Y1, 1321N1) in 96-well black-wall, clear-bottom plates. Incubate 18-24 hours. start->step1 step2 2. Dye Loading Wash cells with buffer (e.g., HBSS). Add buffer containing a calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM). Incubate for 45-60 min at 37°C. step1->step2 step3 3. Wash & De-esterification Wash cells gently to remove excess dye. Incubate in buffer for 30 min to allow complete de-esterification of the dye. step2->step3 step4 4. Antagonist Incubation Add this compound at various concentrations to appropriate wells. Incubate for 15-30 minutes. step3->step4 step5 5. Measurement Place plate in a fluorescence plate reader (e.g., FlexStation). Record baseline fluorescence (F₀). step4->step5 step6 6. Agonist Addition Inject P2Y1 agonist (e.g., ADP, 2-MeSADP) and continue recording fluorescence (F) over time. step5->step6 step7 7. Data Analysis Calculate fluorescence change (ΔF = F - F₀) or ratio (F/F₀). Plot dose-response curves to determine IC₅₀. step6->step7 end_node End: IC₅₀ Determined step7->end_node

Caption: Workflow for a calcium mobilization assay.

Protocol Details:

  • Cell Plating: Seed cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, or a recombinant HEK293 line) into a 96-well black-wall, clear-bottom microplate at a density of 50,000-80,000 cells per well. Allow cells to adhere overnight.[11]

  • Dye Loading: Aspirate the culture medium. Wash cells once with a physiological buffer like Hanks' Balanced Salt Solution (HBSS). Add 100 µL of HBSS containing a calcium indicator dye (e.g., 2-5 µM Fluo-4 AM) and probenecid (B1678239) (to prevent dye extrusion). Incubate in the dark for 45-60 minutes at 37°C.[12]

  • Washing: Gently wash the cells twice with HBSS to remove extracellular dye. Add 100 µL of fresh HBSS and incubate for an additional 30 minutes to ensure complete de-esterification of the dye within the cells.[12]

  • Compound Addition: For antagonist mode, add this compound (or vehicle control) to the wells at desired final concentrations and incubate for 15-30 minutes.

  • Measurement: Place the plate into a fluorescence microplate reader (e.g., FlexStation 3, VICTOR Nivo).[11][13] Set the excitation/emission wavelengths appropriate for the dye (e.g., 490 nm Ex / 525 nm Em for Fluo-4).[11]

  • Data Acquisition: Record a stable baseline fluorescence for 30-60 seconds. Using the instrument's integrated fluidics, inject a P2Y1 agonist (e.g., ADP or 2-MeSADP) to achieve a final concentration around EC80. Continue recording the fluorescence signal for 2-5 minutes to capture the peak response.[11][14]

  • Analysis: The response is quantified as the change in fluorescence intensity over baseline. Dose-response curves are generated by plotting the agonist response against the concentration of this compound to calculate an IC50 value.[10]

4.2 Inositol Phosphate (IP) Accumulation Assay

This assay provides a more upstream measure of PLC activation by quantifying the accumulation of inositol phosphates. Modern methods often use a homogenous time-resolved fluorescence (HTRF) competitive immunoassay that detects IP1, a stable downstream metabolite of IP3.[15]

IP1_Assay_Workflow start Start: Culture Cells step1 1. Cell Stimulation In a 96-well plate, incubate cells with various concentrations of this compound in stimulation buffer containing LiCl. start->step1 step2 2. Agonist Addition Add P2Y1 agonist (e.g., 2-MeSADP) to the wells and incubate for 30-60 minutes at 37°C to allow IP1 accumulation. step1->step2 step3 3. Cell Lysis Add lysis buffer provided with the assay kit to each well. Incubate to release intracellular IP1. step2->step3 step4 4. Detection Reagent Addition Add HTRF detection reagents: IP1-d2 (acceptor) and Anti-IP1-Cryptate (donor). step3->step4 step5 5. Incubation Incubate plate in the dark at room temperature for 60 minutes to allow reagents to reach equilibrium. step4->step5 step6 6. HTRF Reading Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm. step5->step6 step7 7. Data Analysis Calculate the HTRF ratio (665/620). Convert ratio to IP1 concentration using a standard curve. Plot dose-response curves to determine IC₅₀. step6->step7 end_node End: IC₅₀ Determined step7->end_node

Caption: Workflow for an HTRF-based IP1 accumulation assay.

Protocol Details:

  • Cell Preparation: Culture cells expressing P2Y1 in their appropriate growth medium. On the day of the assay, detach and resuspend cells in a stimulation buffer that includes lithium chloride (LiCl). LiCl is essential as it inhibits inositol monophosphatases, leading to the accumulation of IP1.[9]

  • Antagonist and Agonist Incubation: Dispense cells into a 96-well plate. Add varying concentrations of this compound (or vehicle). Immediately add the P2Y1 agonist (e.g., 2-MeSADP).

  • Stimulation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C to allow for IP1 to accumulate.

  • Lysis and Detection: Lyse the cells by adding the detection reagents from a commercial kit (e.g., Cisbio IP-One HTRF kit). These reagents typically include IP1 labeled with a FRET acceptor (d2) and a specific anti-IP1 antibody labeled with a FRET donor (Europium cryptate).[15]

  • Equilibration: Incubate the plate in the dark at room temperature for 60 minutes. During this time, the labeled antibody will bind to either the d2-labeled IP1 or the unlabeled IP1 produced by the cells in a competitive manner.[15]

  • HTRF Measurement: Read the plate on an HTRF-compatible reader. The energy transfer signal (emission at 665 nm) is inversely proportional to the amount of IP1 produced by the cells.

  • Analysis: Calculate the HTRF ratio and use a standard curve to determine the concentration of IP1 in each well. Plot the IP1 concentration against the antagonist concentration to determine the IC50 of this compound.

Conclusion

This compound is a valuable pharmacological tool for probing the function of the P2Y1 receptor. Its high potency and selectivity allow for the precise dissection of P2Y1-mediated signaling events. By competitively blocking the receptor, this compound effectively prevents the canonical Gq/11-PLC activation, leading to a complete shutdown of downstream IP3 production and intracellular calcium mobilization. The experimental protocols detailed in this guide provide a robust framework for researchers to quantify the inhibitory effects of this compound and other potential P2Y1 antagonists, facilitating further research and the development of novel therapeutics targeting this important receptor.

References

MRS2298: A Technical Guide for Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MRS2298, a potent and selective antagonist of the P2Y1 purinergic receptor, for its application in neuroscience research. This document outlines its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols and visualizations to facilitate its use in the laboratory.

Core Concepts: The P2Y1 Receptor and the Role of this compound

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). In the central nervous system, it is expressed on various cell types, including neurons and astrocytes, and is implicated in a range of physiological and pathological processes such as synaptic transmission, neuroinflammation, and excitotoxicity.

Activation of the P2Y1 receptor initiates a signaling cascade through the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key event in many cellular responses.

This compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this downstream signaling pathway. Its utility in neuroscience research lies in its ability to dissect the roles of P2Y1 receptor signaling in various neurological functions and disease models.

Quantitative Data: Potency and Comparative Analysis

The efficacy of this compound and other common P2Y1 receptor antagonists is summarized in the table below. This data is crucial for selecting the appropriate antagonist and concentration for a given experiment.

AntagonistTarget ReceptorSpeciesPotency (Ki)Reference
This compound P2Y1Human29.6 nM[1]
MRS2500P2Y1Human~1 nM
MRS2279P2Y1Human~5 nM
MRS2179P2Y1Human~100 nM

Signaling Pathway Diagram

The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes This compound This compound This compound->P2Y1R Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to

P2Y1 receptor signaling pathway and this compound inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments in neuroscience research utilizing this compound.

In Vitro Electrophysiology in Brain Slices

This protocol describes the use of this compound to investigate the role of P2Y1 receptors in modulating synaptic transmission in acute brain slices.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., mouse or rat) following approved institutional protocols.

  • Perfuse transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution (e.g., sucrose-based artificial cerebrospinal fluid - aCSF).

  • Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices using a vibratome in ice-cold cutting solution.

  • Transfer slices to a holding chamber with oxygenated aCSF at 32-34°C for at least 30 minutes to recover, then maintain at room temperature.

2. Electrophysiological Recording:

  • Transfer a single slice to the recording chamber of an upright microscope, continuously perfused with oxygenated aCSF at a rate of 2-3 ml/min.

  • Obtain whole-cell patch-clamp recordings from neurons in the region of interest (e.g., hippocampus, cortex).

  • Record baseline synaptic activity (e.g., excitatory postsynaptic currents - EPSCs or inhibitory postsynaptic currents - IPSCs) evoked by electrical stimulation of afferent pathways.

3. Application of this compound:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • Dilute the stock solution in aCSF to the desired final concentration (typically in the range of 1-10 µM).

  • After recording a stable baseline, switch the perfusion to the aCSF containing this compound.

  • Record synaptic activity in the presence of this compound for at least 10-15 minutes to allow for equilibration and to observe the effect.

  • To confirm the specificity of the effect, a washout period with regular aCSF can be performed.

4. Data Analysis:

  • Analyze the amplitude, frequency, and kinetics of synaptic events before, during, and after the application of this compound.

  • Use appropriate statistical tests to determine the significance of any observed changes.

Calcium Imaging in Cultured Astrocytes

This protocol details the use of this compound to study the involvement of P2Y1 receptors in astrocytic calcium signaling.

1. Cell Culture and Dye Loading:

  • Culture primary astrocytes or an astrocytic cell line on glass coverslips.

  • Load the cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol. This typically involves incubation with the dye for 30-60 minutes at 37°C.

  • After loading, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution - HBSS) to remove extracellular dye.

2. Calcium Imaging:

  • Mount the coverslip onto a perfusion chamber on an inverted fluorescence microscope equipped for live-cell imaging.

  • Acquire baseline fluorescence images to establish the resting intracellular calcium levels.

3. Stimulation and Inhibition with this compound:

  • To investigate the inhibitory effect of this compound, pre-incubate the cells with this compound (typically 1-10 µM in HBSS) for 15-30 minutes prior to stimulation.

  • Induce a calcium response by applying a P2Y1 receptor agonist, such as ADP (typically 10-100 µM).

  • Continuously record the fluorescence intensity before, during, and after agonist application in both the presence and absence of this compound.

4. Data Analysis:

  • Quantify the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Compare the magnitude and kinetics of the calcium response to the agonist in the presence and absence of this compound to determine the extent of P2Y1 receptor-mediated signaling.

Experimental Workflow Diagram

The following diagram outlines a general experimental workflow for investigating the neuroprotective effects of this compound in an in vitro model of excitotoxicity.

Neuroprotection_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_assessment Assessment prep_cells Culture Neuronal Cells pretreat Pre-treat with this compound (e.g., 1-10 µM) prep_cells->pretreat induce_damage Induce Excitotoxicity (e.g., with Glutamate or NMDA) pretreat->induce_damage viability_assay Cell Viability Assay (e.g., MTT, LDH) induce_damage->viability_assay apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activity) induce_damage->apoptosis_assay data_analysis Data Analysis and Interpretation viability_assay->data_analysis apoptosis_assay->data_analysis

Workflow for assessing the neuroprotective effects of this compound.

Conclusion

This compound is a valuable pharmacological tool for elucidating the multifaceted roles of the P2Y1 receptor in the central nervous system. Its high potency and selectivity make it an excellent choice for a variety of in vitro and in vivo neuroscience applications. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to design and execute rigorous experiments to further our understanding of purinergic signaling in neurological health and disease.

References

The Role of MRS2298 in Studying Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation, the inflammatory response within the central nervous system (CNS), is a critical component in the pathology of numerous neurodegenerative diseases. Microglia, the resident immune cells of the CNS, are central players in initiating and propagating this response. A key regulator of microglial activity is the P2Y12 receptor, a G-protein coupled receptor activated by extracellular nucleotides like adenosine (B11128) diphosphate (B83284) (ADP). Activation of P2Y12 is a crucial signal for microglial chemotaxis and the initiation of an inflammatory cascade. MRS2298, a selective antagonist of the P2Y12 receptor, serves as an invaluable pharmacological tool to investigate the precise role of this receptor in neuroinflammatory processes. This guide details the mechanism of action of this compound, its application in experimental models of neuroinflammation, and provides standardized protocols for its use.

This compound: A Selective P2Y12 Receptor Antagonist

Data Presentation: Pharmacological Context of P2Y12 Antagonists

To provide a framework for understanding the potency of P2Y12 inhibition, the following table summarizes publicly available data for other common P2Y12 receptor antagonists.

CompoundReceptorParameterValueSpecies/System
AZD1283P2Y12IC5011 nM (binding)Recombinant
Elinogrel (PRT060128)P2Y12IC5020 nMHuman Platelets
PSB-0739P2Y12Kᵢ24.9 nMHuman Platelets
TicagrelorP2Y12IC50316 nmol/LRat Platelet-rich plasma
This compound P2Y12 N/A Data not available N/A

Note: The absence of data for this compound highlights a gap in publicly accessible pharmacological information.

The P2Y12 Signaling Pathway in Microglia

Upon release from damaged neurons or astrocytes, ADP binds to the P2Y12 receptor on microglia. This initiates a signaling cascade that is central to the neuroinflammatory response. This compound blocks this pathway at its inception.

P2Y12_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular P2Y12 P2Y12 Receptor Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase (AC) cAMP ↓ cAMP AC->cAMP Gi->AC Inhibits p38_MAPK p38 MAPK Activation Gi->p38_MAPK RhoA_ROCK GTP-RhoA/ROCK Signaling Gi->RhoA_ROCK ADP ADP (from cell injury) ADP->P2Y12 Binds This compound This compound This compound->P2Y12 Blocks Response Microglial Activation: - Chemotaxis - Cytokine Release - Morphological Change cAMP->Response p38_MAPK->Response RhoA_ROCK->Response

P2Y12 receptor signaling cascade in microglia.

Experimental Protocols

This compound is utilized in a variety of in vitro and in vivo assays to probe the function of the P2Y12 receptor in neuroinflammation.

In Vitro Microglial Activation and Cytokine Release Assay

This protocol details a method to assess the effect of this compound on the production of pro-inflammatory cytokines by activated microglia.

Objective: To determine if this compound can reduce the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from microglia stimulated with an inflammatory agent.

Methodology:

  • Cell Culture:

    • Plate primary microglia or a microglial cell line (e.g., BV-2) in a 96-well plate at a density of 5 x 10⁴ cells/well.

    • Allow cells to adhere and rest for 24 hours in a humidified incubator at 37°C and 5% CO₂.

  • Pre-treatment with this compound:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Dilute this compound in culture medium to desired final concentrations (e.g., 10 nM, 100 nM, 1 µM).

    • Remove the old medium from the cells and add the medium containing this compound.

    • Incubate for 1 hour.

  • Stimulation:

    • Prepare a solution of a pro-inflammatory stimulus, such as Lipopolysaccharide (LPS) (100 ng/mL) or ATP (100 µM), in culture medium.

    • Add the stimulus to the wells already containing this compound. Include control wells with no stimulus and stimulus-only.

    • Incubate for 24 hours.

  • Sample Collection & Analysis:

    • Centrifuge the plate to pellet any detached cells.

    • Carefully collect the cell culture supernatant for cytokine analysis.

    • Quantify the concentration of TNF-α, IL-1β, and IL-6 in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • (Optional) Lyse the remaining cells to extract RNA and perform RT-qPCR to analyze the gene expression of inflammatory cytokines.

Cytokine_Assay_Workflow start Start plate_cells Plate Microglia (e.g., BV-2 cells) start->plate_cells adhere Incubate 24h (Adherence) plate_cells->adhere pretreat Pre-treat with this compound (1 hour) adhere->pretreat stimulate Add Inflammatory Stimulus (e.g., LPS/ATP) pretreat->stimulate incubate_final Incubate 24h stimulate->incubate_final collect Collect Supernatant incubate_final->collect analyze Analyze Cytokines (ELISA / Multiplex Assay) collect->analyze end End analyze->end

Workflow for an in vitro cytokine release assay.
Microglial Chemotaxis Assay (Transwell/Boyden Chamber)

This protocol describes how to measure the directed migration of microglia towards a chemoattractant and how this compound can inhibit this process.

Objective: To assess the ability of this compound to block the chemotactic response of microglia towards ADP.

Methodology:

  • Cell Preparation:

    • Culture primary microglia or a microglial cell line.

    • On the day of the assay, detach the cells and resuspend them in serum-free culture medium at a concentration of 1 x 10⁶ cells/mL.

    • In a separate tube, pre-incubate a fraction of the cells with this compound (e.g., 1 µM) for 30 minutes at 37°C.

  • Assay Setup:

    • Use a Transwell plate with a polycarbonate membrane (e.g., 8 µm pore size).

    • In the lower chamber, add 600 µL of serum-free medium containing the chemoattractant (e.g., 10 µM ADP). Include a negative control with medium only.

    • In the upper chamber (the insert), add 100 µL of the cell suspension (1 x 10⁵ cells), either untreated or pre-treated with this compound.

  • Incubation:

    • Incubate the plate for 4-6 hours at 37°C and 5% CO₂ to allow for cell migration.

  • Quantification of Migration:

    • After incubation, remove the inserts from the plate.

    • Carefully wipe the top side of the membrane with a cotton swab to remove non-migrated cells.

    • Fix the migrated cells on the bottom side of the membrane with 4% paraformaldehyde.

    • Stain the cells with a dye such as Crystal Violet or DAPI.

    • Visualize and count the number of migrated cells per field of view using a microscope. Calculate the average from multiple fields.

Chemotaxis_Assay_Workflow start Start prep_cells Prepare Microglia Suspension (with/without this compound pre-treatment) start->prep_cells setup_chamber Setup Transwell Chamber: Lower: Chemoattractant (ADP) Upper: Cell Suspension prep_cells->setup_chamber incubate Incubate 4-6 hours (Allow Migration) setup_chamber->incubate remove_nonmigrated Remove Non-Migrated Cells (Wipe top of membrane) incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells (Bottom of membrane) remove_nonmigrated->fix_stain quantify Quantify Migration (Microscopy & Cell Counting) fix_stain->quantify end End quantify->end

Workflow for a Transwell chemotaxis assay.

Conclusion

This compound is a critical tool for elucidating the role of the P2Y12 receptor in the complex processes of neuroinflammation. By selectively blocking this receptor, researchers can effectively inhibit microglial migration and activation in response to danger signals like extracellular ADP. The experimental frameworks provided in this guide offer robust methods for quantifying the anti-inflammatory potential of targeting the P2Y12 pathway. Further research, including in vivo studies in models of neurodegenerative disease, will continue to define the therapeutic potential of P2Y12 antagonists in mitigating the detrimental effects of chronic neuroinflammation.

Exploring the Therapeutic Potential of MRS2298: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of MRS2298, a selective P2Y12 receptor antagonist. Due to the limited availability of public data on this compound, this document synthesizes information on its known properties and places it within the broader context of P2Y12 receptor antagonism to illuminate its potential therapeutic applications and guide future research.

Introduction to this compound

Physicochemical Properties of this compound

Quantitative data available for this compound is summarized in the table below. These properties are crucial for its characterization and formulation in experimental settings.

PropertyValue
Molecular Weight431.02 g/mol
Hydrogen Bond Acceptors12
Hydrogen Bond Donors5
Rotatable Bonds9
Topological Polar Surface Area208.77 Ų
XLogP-2.5

Mechanism of Action: P2Y12 Receptor Antagonism

The primary mechanism of action for this compound is the inhibition of the P2Y12 receptor, a G protein-coupled receptor (GPCR) on the surface of platelets. Adenosine diphosphate (B83284) (ADP) is the natural ligand for the P2Y12 receptor. The binding of ADP to the P2Y12 receptor initiates a signaling cascade that leads to platelet activation, aggregation, and subsequent thrombus formation.

By blocking the P2Y12 receptor, this compound is expected to prevent the downstream signaling events triggered by ADP, thereby reducing platelet aggregation and the risk of thrombosis.

cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein Activation P2Y12->Gi This compound This compound This compound->P2Y12 Blocks AC Adenylyl Cyclase Inhibition Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP-P Inhibition PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Aggregation Platelet Aggregation GPIIbIIIa->Aggregation

Figure 1: P2Y12 Signaling Pathway and Point of Inhibition by this compound.

Therapeutic Potential

Based on the well-established role of P2Y12 antagonists in medicine, the therapeutic potential of this compound likely lies in the prevention and treatment of arterial thrombosis. Key areas of interest for a novel P2Y12 antagonist would include:

  • Acute Coronary Syndromes (ACS): To prevent ischemic events in patients with unstable angina or myocardial infarction.

  • Percutaneous Coronary Intervention (PCI): To prevent stent thrombosis in patients undergoing angioplasty.

  • Ischemic Stroke: For the secondary prevention of cerebrovascular events.

  • Peripheral Artery Disease (PAD): To reduce the risk of cardiovascular events in affected individuals.

Experimental Protocols for Characterization

To fully elucidate the therapeutic potential of this compound, a structured experimental workflow is necessary. The following outlines key experimental stages for the characterization of a novel P2Y12 antagonist.

In Vitro Characterization
  • Receptor Binding Assays: To determine the binding affinity (Ki) and selectivity of this compound for the human P2Y12 receptor compared to other P2Y receptors.

    • Methodology: Radioligand binding assays using platelet membranes and a labeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite).

  • Platelet Aggregation Assays: To assess the functional inhibitory effect of this compound on ADP-induced platelet aggregation.

    • Methodology: Light transmission aggregometry (LTA) or impedance aggregometry using human or animal platelet-rich plasma (PRP).

  • Flow Cytometry: To measure the inhibition of activation-dependent platelet markers.

    • Methodology: Analysis of P-selectin expression and GPIIb/IIIa activation on the platelet surface in response to ADP in the presence of varying concentrations of this compound.

  • VASP Phosphorylation Assay: To confirm P2Y12-specific pathway inhibition.

    • Methodology: Western blot or flow cytometry-based analysis of the phosphorylation status of the vasodilator-stimulated phosphoprotein (VASP).

In Vivo Preclinical Evaluation
  • Pharmacokinetic (PK) Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models.

    • Methodology: Administration of this compound to rodents (e.g., rats, mice) via relevant routes (e.g., oral, intravenous) followed by serial blood sampling and analysis of drug concentration over time using LC-MS/MS.

  • Pharmacodynamic (PD) Studies: To evaluate the in vivo antiplatelet effect and its duration.

    • Methodology: Ex vivo platelet aggregation assays on blood samples collected from animals at various time points after this compound administration.

  • Thrombosis Models: To assess the antithrombotic efficacy of this compound.

    • Methodology: Ferric chloride-induced carotid artery thrombosis model in rodents to measure the time to vessel occlusion.

  • Bleeding Models: To evaluate the potential bleeding risk associated with this compound.

    • Methodology: Tail transection bleeding time assay in mice.

cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Preclinical Evaluation Binding Receptor Binding Aggregation Platelet Aggregation Binding->Aggregation Flow Flow Cytometry Aggregation->Flow VASP VASP Assay Flow->VASP PK Pharmacokinetics VASP->PK PD Pharmacodynamics PK->PD Thrombosis Thrombosis Models PD->Thrombosis Bleeding Bleeding Models Thrombosis->Bleeding

Figure 2: Experimental Workflow for the Characterization of this compound.

Logical Framework: From Mechanism to Clinical Outcome

The therapeutic rationale for using a P2Y12 antagonist like this compound is based on a clear logical progression from molecular inhibition to improved clinical outcomes.

A This compound Administration B P2Y12 Receptor Blockade A->B C Inhibition of Platelet Activation & Aggregation B->C D Reduced Thrombus Formation C->D E Improved Clinical Outcomes (e.g., Reduced MI, Stroke) D->E

Figure 3: Logical Relationship from Drug Action to Therapeutic Effect.

Conclusion

While specific data on this compound remains limited, its identity as a P2Y12 receptor antagonist places it in a well-understood and therapeutically important class of drugs. This guide provides a framework for researchers to understand its potential mechanism of action, explore its therapeutic possibilities, and design a comprehensive experimental plan for its evaluation. Further research following the outlined protocols is essential to fully uncover the therapeutic potential of this compound as a novel antithrombotic agent.

The P2Y1 Receptor Antagonist MRS2298: A Technical Guide to its Effects on Smooth Muscle Contraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a selective antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). P2Y1 receptors are widely expressed in various smooth muscle tissues, including those of the gastrointestinal tract, blood vessels, and airways, where they play a crucial role in regulating contractility. This technical guide provides an in-depth overview of the effects of this compound on smooth muscle contraction, compiling quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways. The information presented herein is intended to support researchers and professionals in the fields of pharmacology, physiology, and drug development in their investigation of purinergic signaling in smooth muscle.

Quantitative Data on the Effects of this compound and Related P2Y1 Antagonists

The inhibitory effects of this compound and its analogs on smooth muscle function have been quantified in several studies. The following tables summarize the key potency values for these P2Y1 receptor antagonists. While specific data for this compound is limited in the reviewed literature, the data for the closely related and potent antagonists MRS2279 and MRS2500 provide a strong indication of the expected efficacy of this compound. The rank order of potency for these antagonists has been established as MRS2500 > MRS2279 > MRS2179.[1][2]

AntagonistParameterValueTissue/Cell LineSpeciesReference
MRS2279 IC5017.8 nMColonRat[1]
Ki2.5 nMP2Y1 ReceptorHuman[3]
IC5051.6 nMP2Y1 ReceptorHuman[3]
MRS2500 IC5014.0 nMColonRat[1]

Table 1: Potency of P2Y1 Receptor Antagonists in Inhibiting the Fast Inhibitory Junction Potential (IJP) in Rat Colon. The IC50 values represent the concentration of the antagonist required to cause a 50% inhibition of the fast component of the IJP, a key event in purinergic smooth muscle relaxation.

Experimental Protocols

The investigation of this compound's effects on smooth muscle contraction typically involves two primary experimental techniques: isometric tension recording in an organ bath and intracellular microelectrode recording of junction potentials.

Isometric Tension Recording in an Organ Bath

This ex vivo technique allows for the direct measurement of smooth muscle contraction and relaxation in response to pharmacological agents.

1. Tissue Preparation:

  • Animals (commonly rats or guinea pigs) are euthanized according to approved ethical protocols.

  • The desired smooth muscle tissue (e.g., a segment of the distal colon) is carefully dissected and placed in cold, oxygenated Krebs-Henseleit solution.[2][4]

  • The composition of the Krebs-Henseleit solution is crucial for maintaining tissue viability (in mM): NaCl 118, KCl 4.75, CaCl2 2.54, KH2PO4 1.19, MgSO4 1.2, NaHCO3 25, and Glucose 11.[2][4] The solution is continuously gassed with 95% O2 and 5% CO2 to maintain a physiological pH of 7.4.[4][5]

  • The tissue is cleaned of adherent connective and fatty tissues. For intestinal preparations, the mucosal and submucosal layers are often removed to isolate the smooth muscle layers.[2]

  • Smooth muscle strips of appropriate dimensions (e.g., 10 mm long and 2-3 mm wide) are prepared, often oriented in the direction of the circular or longitudinal muscle fibers.[2]

2. Experimental Setup:

  • The muscle strips are mounted in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously aerated.[2]

  • One end of the strip is fixed to a stationary hook, while the other is connected to an isometric force transducer.

  • The strips are placed under an optimal resting tension (e.g., 1 gram) and allowed to equilibrate for a period of at least 60 minutes, with regular washes with fresh Krebs-Henseleit solution.[2]

3. Measurement of Contraction/Relaxation:

  • To study the effect of this compound on inhibitory responses, the tissue is often pre-contracted with an agonist (e.g., carbachol).

  • Inhibitory responses are then elicited by electrical field stimulation (EFS) of intrinsic nerves within the tissue.

  • To isolate the purinergic component of the response, experiments are often conducted in the presence of a nitric oxide synthase (NOS) inhibitor, such as Nω-nitro-L-arginine (L-NNA), to block the NO-mediated slow inhibitory component.[1]

  • Concentration-response curves are generated by cumulatively adding the P2Y1 antagonist (e.g., MRS2279, MRS2500) to the organ bath and measuring the inhibition of the EFS-induced relaxation.

Intracellular Microelectrode Recording of Inhibitory Junction Potentials (IJPs)

This electrophysiological technique provides a direct measure of the changes in membrane potential in smooth muscle cells in response to nerve stimulation.

1. Tissue and Cell Preparation:

  • Similar to the organ bath experiments, smooth muscle tissue is dissected and pinned in a recording chamber continuously perfused with oxygenated Krebs-Henseleit solution at 37°C.

  • The tissue is often stretched to its optimal length for recording.

2. Recording Setup:

  • Sharp glass microelectrodes with high resistance (e.g., 40-80 MΩ) are fabricated using a micropipette puller and filled with a high concentration of KCl (e.g., 3 M).

  • The microelectrode is carefully advanced into a smooth muscle cell to record the intracellular membrane potential.

3. Stimulation and Recording:

  • Inhibitory junction potentials (IJPs) are evoked by EFS using a pair of parallel platinum electrodes placed on either side of the muscle strip.

  • Stimulation parameters are typically single pulses or short trains of pulses (e.g., 0.3 ms (B15284909) duration, supramaximal voltage).

  • The fast component of the IJP (IJPf), which is mediated by purinergic signaling, is characterized by its rapid onset and decay.

  • The effect of this compound and its analogs is assessed by perfusing the tissue with increasing concentrations of the antagonist and measuring the reduction in the amplitude of the IJPf.[1]

Signaling Pathways and Visualization

This compound exerts its effect on smooth muscle by competitively antagonizing the P2Y1 receptor. The activation of this Gq protein-coupled receptor by endogenous ADP or other purinergic agonists initiates a signaling cascade that ultimately leads to smooth muscle relaxation, particularly in the context of inhibitory neurotransmission in the gut.

P2Y1 Receptor-Mediated Smooth Muscle Relaxation

In many smooth muscle types, particularly in the gastrointestinal tract, the activation of P2Y1 receptors on smooth muscle cells by ATP or a related purine (B94841) released from inhibitory motor neurons leads to hyperpolarization and relaxation. This response constitutes the fast component of the inhibitory junction potential (IJPf). The signaling pathway is believed to involve the activation of potassium channels, leading to an efflux of K+ ions and subsequent membrane hyperpolarization. This hyperpolarization reduces the opening probability of voltage-dependent calcium channels, thereby decreasing intracellular calcium concentration and promoting relaxation.

The following DOT script generates a diagram illustrating the proposed signaling pathway for P2Y1 receptor-mediated smooth muscle relaxation.

P2Y1_Relaxation_Pathway cluster_neuron Inhibitory Motor Neuron cluster_smc Smooth Muscle Cell Nerve_Terminal Nerve Terminal ATP ATP/ADP Nerve_Terminal->ATP Release P2Y1 P2Y1 Receptor ATP->P2Y1 Gq Gq Protein P2Y1->Gq Activation Effector Effector (e.g., K+ Channel) Gq->Effector Activation Hyperpolarization Hyperpolarization Effector->Hyperpolarization Leads to Relaxation Relaxation Hyperpolarization->Relaxation This compound This compound This compound->P2Y1 Antagonism

P2Y1 receptor-mediated smooth muscle relaxation pathway.
Experimental Workflow for Assessing this compound's Effect

The following diagram illustrates a typical experimental workflow for determining the effect of this compound on smooth muscle contraction using an organ bath setup.

Experimental_Workflow A Tissue Dissection & Preparation (e.g., Rat Colon) B Mounting in Organ Bath (Krebs-Henseleit, 37°C, 95% O2/5% CO2) A->B C Equilibration (60 min, optimal tension) B->C D Pre-contraction (e.g., Carbachol) C->D E Elicit Relaxation (Electrical Field Stimulation) D->E F Incubation with this compound (Cumulative Concentrations) E->F G Measure Inhibition of Relaxation F->G H Data Analysis (Concentration-Response Curve, IC50) G->H

Workflow for organ bath experiments with this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of P2Y1 receptors in smooth muscle physiology and pathophysiology. Its ability to selectively block P2Y1-mediated signaling allows for the dissection of purinergic pathways in various smooth muscle tissues. The quantitative data on related compounds and the detailed experimental protocols provided in this guide offer a solid foundation for designing and interpreting experiments aimed at further elucidating the therapeutic potential of targeting the P2Y1 receptor in disorders of smooth muscle contractility. Future research should focus on obtaining more specific quantitative data for this compound itself and exploring its effects across a wider range of smooth muscle types and disease models.

References

A Technical Guide to the Basic Research Applications of the P2Y1 Antagonist MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the P2Y1 receptor antagonist, MRS2298, a pivotal tool in basic research. This document outlines its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its application, and visualizes relevant biological pathways and workflows.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y1 receptor, a Gq protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y1 receptor is widely expressed and plays a crucial role in various physiological processes, most notably in platelet aggregation, making it a significant target for antithrombotic drug development.[1] this compound is an acyclic nucleotide analogue, specifically a bisphosphate derivative, which contributes to its antagonist properties at the P2Y1 receptor.[1] Its utility in research stems from its ability to selectively block P2Y1-mediated signaling, allowing for the elucidation of this receptor's function in diverse cellular and physiological contexts.

Mechanism of Action and Signaling Pathway

The P2Y1 receptor, upon activation by ADP, couples to Gq proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] This signaling cascade is fundamental to cellular responses such as platelet shape change and the initiation of aggregation.[1]

This compound acts as a competitive antagonist at the P2Y1 receptor, binding to the receptor and preventing ADP from initiating this signaling cascade. By blocking the initial steps of P2Y1 receptor activation, this compound effectively inhibits downstream events, including intracellular calcium mobilization and PKC activation.

Below is a diagram illustrating the P2Y1 receptor signaling pathway and the inhibitory action of this compound.

P2Y1_Signaling_Pathway ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Ca2+ Store (ER) IP3->Ca_Store Triggers Release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Store->Ca_ion Ca2+ Release Cellular_Response Cellular Response (e.g., Platelet Shape Change) PKC->Cellular_Response Leads to

Caption: P2Y1 receptor signaling pathway and inhibition by this compound.

Quantitative Data

The following tables summarize key quantitative data for this compound and related P2Y1 antagonists.

Table 1: Binding Affinity and Potency of P2Y1 Antagonists

CompoundReceptor/SystemAssay TypeParameterValueReference
This compound Turkey P2Y1 ReceptorInhibition of agonist-induced activityIC500.48 µM
This compound Human P2Y1 ReceptorRadioligand BindingKi29.6 nM[1]
MRS2279Human P2Y1 Receptor (Sf9 cells)Radioligand Binding ([³H]MRS2279)Kd8 nM[2][3]
MRS2279Human P2Y1 Receptor (Sf9 cells)Competition Binding ([³H]MRS2279)Ki13 nM[2]
MRS2179Human P2Y1 Receptor (Sf9 cells)Competition Binding ([³H]MRS2279)Ki84 nM[2]
MRS2500Human P2Y1 ReceptorRadioligand Binding ([³²P]MRS2500)Kd<1 nM

Table 2: Selectivity Profile of MRS2279 (a closely related analog)

ReceptorAgonist UsedEffect of MRS2279 (14)Reference
P2Y1ADPAntagonist (pKB = 8.10)
P2Y2UTPNo effect
P2Y4UTPNo effect
P2Y6UDPNo effect
P2Y11ATPNo effect
P2Y12ADPNo effect on ADP-dependent activation

Note: While a detailed selectivity profile for this compound against all P2Y subtypes was not found in a single source, the high selectivity of its close analog, MRS2279, is indicative of the selective nature of this class of antagonists.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Platelet Aggregation Assay

This protocol is designed to assess the inhibitory effect of this compound on ADP-induced platelet aggregation using light transmission aggregometry (LTA).

Materials:

  • This compound

  • Adenosine diphosphate (ADP)

  • Human whole blood from healthy, consenting donors

  • 3.2% or 3.8% Sodium Citrate (B86180)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Light Transmission Aggregometer and cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood into tubes containing sodium citrate (9:1 blood to anticoagulant ratio).[4][5]

    • Centrifuge the blood at a low speed (e.g., 150-200 x g) for 10-15 minutes at room temperature with the brake off to obtain PRP.[4][5]

    • Carefully transfer the upper PRP layer to a new tube.

    • Centrifuge the remaining blood at a high speed (e.g., >1500 x g) for 15 minutes to obtain PPP.[4]

    • Adjust the platelet count of the PRP to a standardized value (e.g., 2.5 x 10⁸ platelets/mL) using PPP.[5]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or PBS).

    • Prepare working solutions of this compound by diluting the stock solution in PBS.

    • Prepare a stock solution of ADP in PBS.

  • Platelet Aggregation Assay:

    • Pipette a defined volume of PRP (e.g., 450 µL) into an aggregometer cuvette containing a stir bar.[5]

    • Add a small volume (e.g., 50 µL) of the this compound working solution or vehicle (PBS) to the PRP.

    • Pre-incubate the mixture for a specified time (e.g., 2-5 minutes) at 37°C in the aggregometer.[6]

    • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with the PPP sample.[5]

    • Initiate platelet aggregation by adding a specific concentration of ADP to the cuvette.

    • Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis:

    • Measure the maximum percentage of platelet aggregation.

    • To determine the IC50 value of this compound, perform a dose-response curve by plotting the percentage of inhibition of aggregation against the concentration of this compound.

Intracellular Calcium Mobilization Assay

This protocol outlines a method to measure the effect of this compound on ADP-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor, using a fluorescent calcium indicator.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells, platelets)

  • This compound

  • ADP

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127 (optional, to aid dye solubilization)

  • Probenecid (B1678239) (optional, to prevent dye extrusion)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope with a perfusion system

  • 96-well black-walled, clear-bottom plates (for plate reader) or glass coverslips (for microscopy)

Procedure:

  • Cell Preparation and Dye Loading:

    • Plate cells in 96-well plates or on coverslips and culture until they reach the desired confluency.

    • Prepare a loading solution containing the calcium indicator dye (e.g., 1-5 µM Fura-2 AM) in HBSS. Pluronic F-127 (e.g., 0.02%) can be added to aid solubilization.

    • Wash the cells with HBSS.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

    • Wash the cells with HBSS (containing probenecid if used) to remove extracellular dye.

    • Incubate for an additional 30 minutes to allow for complete de-esterification of the dye.

  • Calcium Measurement:

    • Plate Reader Method:

      • Place the plate in the fluorescence plate reader.

      • Add varying concentrations of this compound or vehicle to the wells and incubate for a defined period.

      • Measure baseline fluorescence.

      • Add ADP to stimulate the cells.

      • Record the fluorescence signal over time.

    • Microscopy Method:

      • Mount the coverslip in a perfusion chamber on the microscope stage.

      • Continuously perfuse the cells with HBSS.

      • Acquire baseline fluorescence images.

      • Perfuse with HBSS containing the desired concentration of this compound for a set time.

      • Stimulate the cells by perfusing with HBSS containing ADP.

      • Record the changes in fluorescence intensity.

  • Data Analysis:

    • Calculate the change in fluorescence intensity or the ratio of fluorescence at different excitation wavelengths (for ratiometric dyes like Fura-2).

    • Determine the peak calcium response.

    • Generate dose-response curves for ADP in the presence and absence of different concentrations of this compound to determine the inhibitory effect and calculate the IC50 value.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the P2Y1 receptor using a radiolabeled antagonist, such as [³H]MRS2279.

Materials:

  • Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)

  • [³H]MRS2279 (radioligand)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters (e.g., GF/C)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Assay Setup:

    • In a 96-well plate or individual tubes, add a fixed amount of membrane protein (e.g., 5-20 µg).

    • Add increasing concentrations of unlabeled this compound.

    • Add a fixed concentration of the radioligand [³H]MRS2279 (typically at or below its Kd value).

    • For total binding, add only the radioligand and buffer.

    • For non-specific binding, add the radioligand and a high concentration of a known P2Y1 antagonist (e.g., unlabeled MRS2279).

  • Incubation:

    • Incubate the reaction mixture for a sufficient time to reach equilibrium (e.g., 60 minutes) at a specific temperature (e.g., 25°C or 4°C).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail and allow the filters to soak.

    • Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki (inhibitory constant) for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for characterizing the inhibitory effect of this compound on P2Y1 receptor function.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies start Start: Synthesize/Obtain this compound binding Radioligand Binding Assay (Determine Ki) start->binding calcium Calcium Mobilization Assay (Determine IC50) start->calcium platelet Platelet Aggregation Assay (Determine IC50) start->platelet selectivity Selectivity Profiling (vs. other P2Y receptors) start->selectivity data_analysis Data Analysis & Interpretation binding->data_analysis calcium->data_analysis platelet->data_analysis selectivity->data_analysis pk_studies Pharmacokinetic Studies (Animal Models) data_analysis->pk_studies thrombosis_model Thrombosis Models (e.g., FeCl3 injury) pk_studies->thrombosis_model efficacy_eval Efficacy Evaluation (e.g., bleeding time, thrombus size) thrombosis_model->efficacy_eval end Conclusion: Characterize this compound as a P2Y1 Antagonist efficacy_eval->end

References

Methodological & Application

Application Notes and Protocols for In Vitro Platelet Aggregation Assay Using MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a selective and potent antagonist of the P2Y1 purinergic receptor, a key player in ADP-mediated platelet activation and aggregation. The P2Y1 receptor, a Gq-coupled protein, is responsible for initiating platelet shape change and the initial, reversible phase of aggregation in response to adenosine (B11128) diphosphate (B83284) (ADP).[1][2] By blocking this receptor, this compound effectively inhibits the early stages of platelet aggregation, making it a valuable tool for research into thrombotic diseases and the development of novel antiplatelet therapies. These application notes provide a detailed protocol for utilizing this compound in in vitro platelet aggregation assays using light transmission aggregometry (LTA), the gold standard for assessing platelet function.[3]

Principle of the Assay

Light transmission aggregometry measures the change in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate. In a resting state, platelets in PRP form a turbid suspension with low light transmission. Upon the addition of an agonist, such as ADP, platelets activate and begin to clump together, or aggregate. This aggregation leads to a decrease in the turbidity of the plasma, allowing more light to pass through the sample. The aggregometer records this increase in light transmission over time, generating an aggregation curve. The extent of platelet aggregation is proportional to the change in light transmission. This compound, as a P2Y1 antagonist, will inhibit ADP-induced platelet aggregation, resulting in a reduced aggregation response and a lower light transmission reading compared to a control sample without the inhibitor.

Data Presentation

The inhibitory effect of this compound on platelet aggregation is concentration-dependent. The following table summarizes the key quantitative data for this compound in an in vitro platelet aggregation assay.

CompoundTarget ReceptorAgonistAssay SystemIC50 Value
This compoundP2Y1ADP (10 µM)Human Platelets62.8 nM[4]
MRS2500P2Y1ADP (10 µM)Human Platelets0.95 nM[4]
MRS2496P2Y1ADP (10 µM)Human Platelets1.5 µM[4]

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro platelet aggregation assay to evaluate the inhibitory effects of this compound.

Materials and Reagents
  • This compound

  • Adenosine Diphosphate (ADP)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks

  • 3.2% Sodium Citrate (B86180)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

  • Centrifuge

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis blood Whole Blood Collection prp_prep PRP & PPP Preparation blood->prp_prep incubation Incubation of PRP with this compound/Vehicle prp_prep->incubation baseline Baseline Calibration (PRP & PPP) prp_prep->baseline reagent_prep Reagent Preparation (this compound, ADP) reagent_prep->incubation aggregation Induction of Aggregation with ADP incubation->aggregation baseline->aggregation recording Data Recording aggregation->recording analysis Data Analysis & IC50 Calculation recording->analysis

Experimental workflow for the in vitro platelet aggregation assay.
Protocol 1: Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)

  • Blood Collection: Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[5] Gently invert the tubes several times to ensure thorough mixing. Process the blood within 4 hours of collection.[5]

  • PRP Preparation: Centrifuge the citrated whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[3][6] This will separate the blood into three layers: red blood cells at the bottom, a "buffy coat" containing white blood cells, and the upper yellowish layer of PRP.

  • PRP Isolation: Carefully aspirate the upper PRP layer using a sterile pipette and transfer it to a new polypropylene (B1209903) tube. Avoid disturbing the buffy coat.

  • PPP Preparation: To obtain PPP, centrifuge the remaining blood sample at a higher speed (e.g., 2000 x g) for 10-15 minutes.[6] The supernatant is the PPP.

  • Platelet Count Adjustment (Optional but Recommended): For standardization, the platelet count in the PRP can be adjusted to a final concentration of 2.5 x 10⁸ platelets/mL using autologous PPP.

Protocol 2: In Vitro Platelet Aggregation Assay
  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO.

    • This compound Working Solutions: Prepare serial dilutions of the this compound stock solution in PBS to achieve the desired final concentrations for the assay. Ensure the final DMSO concentration in the PRP is ≤ 0.5% to avoid solvent effects.

    • ADP Solution: Prepare a stock solution of ADP in distilled water or saline. The final concentration of ADP used to induce aggregation is typically in the range of 5-20 µM.[6][7]

  • Platelet Aggregation Assay Procedure:

    • Instrument Setup: Turn on the light transmission aggregometer and allow it to warm up to 37°C.

    • Baseline Calibration: Pipette an appropriate volume of PPP (e.g., 450 µL) into an aggregometer cuvette to set the 100% aggregation (or 100% light transmission) baseline. Pipette the same volume of PRP into another cuvette to set the 0% aggregation (or 0% light transmission) baseline.[8]

    • Incubation with this compound: Pipette the required volume of PRP into pre-warmed aggregometer cuvettes containing stir bars. Add a small volume of the this compound working solution or vehicle control (PBS with the same final DMSO concentration) to the PRP. Incubate the mixture for a predetermined time (e.g., 5-10 minutes) at 37°C with gentle stirring.[8]

    • Induction of Platelet Aggregation: Add the ADP solution to the cuvette to induce platelet aggregation. Immediately start recording the change in light transmission for a set period (e.g., 5-10 minutes).[8]

  • Data Analysis:

    • The extent of platelet aggregation is measured as the maximum percentage change in light transmission.

    • Calculate the percentage inhibition of aggregation for each concentration of this compound relative to the vehicle control.

    • Construct a dose-response curve by plotting the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the maximal platelet aggregation) from the dose-response curve.

Signaling Pathway

G cluster_membrane Platelet Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Gq Gq P2Y1->Gq This compound This compound This compound->P2Y1 PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 ShapeChange Platelet Shape Change Ca2->ShapeChange Aggregation Initial Aggregation ShapeChange->Aggregation

P2Y1 receptor signaling pathway and the inhibitory action of this compound.

The P2Y1 receptor is a Gq-protein coupled receptor.[1][9] Upon binding of its agonist, ADP, the Gq protein activates phospholipase C (PLC).[4][9] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system, leading to the release of stored calcium and a rapid increase in intracellular calcium concentration.[1] This rise in calcium is a critical signal that initiates platelet shape change and the initial, reversible phase of platelet aggregation.[1][2] this compound, by competitively binding to the P2Y1 receptor, prevents ADP from initiating this signaling cascade, thereby inhibiting platelet activation.

References

Application Notes and Protocols for MRS2298 in Primary Neuronal Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor. P2Y1 receptors, activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP), are Gq-protein coupled receptors that play a significant role in various physiological and pathological processes within the central nervous system (CNS).[1] In neurons, the activation of P2Y1 receptors leads to the mobilization of intracellular calcium and modulation of neuronal excitability.[1][2] Dysregulation of P2Y1 receptor signaling has been implicated in neurodegenerative diseases and excitotoxic neuronal injury, making it a compelling target for therapeutic intervention.[1][3]

These application notes provide a comprehensive guide for the utilization of this compound in primary neuronal cell culture, with a focus on neuroprotection assays against excitotoxicity. Detailed protocols for cell culture, experimental procedures, and data analysis are provided to ensure reproducible and reliable results.

Data Presentation

The following tables summarize key quantitative data for P2Y1 receptor antagonists and common neurotoxicity assays to aid in experimental design.

Table 1: Potency of P2Y1 Receptor Antagonists

CompoundTarget ReceptorAssay SystemPotency (IC50)Reference
MRS2179P2Y1Rat Hippocampal Pyramidal NeuronsNot explicitly an IC50, but 30 µM effectively blocked the agonist effect.[2]
MRS2179P2Y1Rat Colon13.1 µM[4]
MRS2500P2Y1Human Platelets0.95 nM

Table 2: Common Excitotoxicity and Neuroprotection Assay Parameters in Primary Neurons

Assay TypeNeurotoxic InsultInsult ConcentrationInsult DurationAssessment MethodKey Readout
ExcitotoxicityL-Glutamate50 - 250 µM15 min - 24 hoursMTT AssayCell Viability
ExcitotoxicityL-Glutamate50 - 250 µM15 min - 24 hoursLDH AssayCytotoxicity (Cell Death)
Oxidative StressHydrogen Peroxide (H₂O₂)10 - 200 µM4 - 24 hoursMTT AssayCell Viability
Oxidative StressHydrogen Peroxide (H₂O₂)10 - 200 µM4 - 24 hoursLDH AssayCytotoxicity (Cell Death)

Experimental Protocols

Protocol 1: Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat or mouse pups.

Materials:

  • E18 pregnant rat or mouse

  • Hibernate®-A medium

  • Papain dissociation system

  • Neurobasal® medium supplemented with B-27® supplement, GlutaMAX™, and penicillin-streptomycin

  • Poly-D-lysine coated culture plates or coverslips

  • Sterile dissection tools

Procedure:

  • Tissue Dissection: Euthanize the pregnant animal according to approved institutional guidelines. Dissect the embryonic cortices in ice-cold Hibernate®-A medium.

  • Enzymatic Digestion: Mince the cortical tissue and incubate in the papain solution at 37°C for 15-20 minutes with gentle agitation.

  • Cell Dissociation: Gently triturate the digested tissue using a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating: Centrifuge the cell suspension, resuspend the pellet in complete Neurobasal® medium, and determine cell density and viability using a hemocytometer and trypan blue exclusion. Plate the neurons at a density of 1 x 10⁵ to 2 x 10⁵ cells/cm² on poly-D-lysine coated surfaces.

  • Cell Maintenance: Incubate the cultures at 37°C in a humidified 5% CO₂ incubator. Perform a half-medium change every 2-3 days. Neurons are typically mature and suitable for experiments after 7-10 days in vitro (DIV).

Protocol 2: Neuroprotection Assay Against Glutamate-Induced Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of this compound against glutamate-induced neuronal death.

Materials:

  • Mature primary cortical neuron cultures (DIV 7-10)

  • This compound stock solution (in DMSO or aqueous buffer)

  • L-glutamic acid stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • LDH (Lactate Dehydrogenase) cytotoxicity assay kit

  • Plate reader

Procedure:

  • Compound Pre-treatment:

    • Prepare working solutions of this compound in pre-warmed Neurobasal® medium at various concentrations (e.g., 1, 5, 10, 20, 30 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

    • Remove the culture medium from the mature neurons and replace it with the medium containing the desired concentration of this compound or vehicle control (medium with the same concentration of DMSO).

    • Incubate the cells for 1-2 hours at 37°C.

  • Induction of Excitotoxicity:

    • Prepare a working solution of L-glutamic acid in Neurobasal® medium.

    • After the pre-treatment period, add L-glutamic acid to the wells to a final concentration of 100 µM (this concentration may need to be optimized for your specific culture conditions to induce approximately 50% cell death).

    • Do not add glutamate (B1630785) to the "no-toxin" control wells.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Assessment of Neuronal Viability and Cytotoxicity:

    • MTT Assay (Viability):

      • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

      • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).

      • Measure the absorbance at 570 nm using a plate reader. Higher absorbance indicates greater cell viability.

    • LDH Assay (Cytotoxicity):

      • Collect the culture supernatant from each well.

      • Perform the LDH assay according to the manufacturer's instructions.

      • Measure the absorbance at the recommended wavelength (typically around 490 nm). Higher absorbance indicates greater LDH release and, therefore, more cell death.

Data Analysis:

  • Calculate the percentage of neuroprotection for each concentration of this compound relative to the glutamate-treated control.

  • Plot a concentration-response curve and, if possible, calculate the EC₅₀ (half-maximal effective concentration) for the neuroprotective effect of this compound.

Visualization of Signaling Pathways and Experimental Workflows

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound (Antagonist) This compound->P2Y1R Blocks Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Effects (e.g., Neuronal Excitability) Ca2->Downstream Modulates PKC->Downstream Phosphorylates Targets

Caption: P2Y1 Receptor Signaling Pathway in Neurons.

Neuroprotection_Workflow cluster_culture Cell Culture Preparation cluster_treatment Experimental Treatment cluster_assay Assessment of Neuroprotection cluster_analysis Data Analysis Culture Culture Primary Cortical Neurons (7-10 DIV) Pretreat Pre-treat with this compound (e.g., 1-30 µM) or Vehicle for 1-2 hours Culture->Pretreat Insult Induce Excitotoxicity (e.g., 100 µM Glutamate) Pretreat->Insult Incubate Incubate for 24 hours Insult->Incubate MTT MTT Assay (Measure Cell Viability) Incubate->MTT LDH LDH Assay (Measure Cytotoxicity) Incubate->LDH Analyze Calculate % Neuroprotection and determine EC₅₀ MTT->Analyze LDH->Analyze

Caption: Experimental Workflow for Neuroprotection Assay.

References

Determining the Optimal Concentration of a Novel P2Y12 Receptor Antagonist for In Vivo Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for determining the optimal in vivo concentration of a novel P2Y12 receptor antagonist, using MRS2298 as a representative example. Due to the limited availability of published in vivo data for this compound, this document outlines a generalized workflow, adaptable for other novel P2Y12 inhibitors. The protocols provided are intended as a starting point and should be optimized based on empirical data obtained for the specific compound.

Introduction to this compound and P2Y12 Receptor Antagonism

The P2Y12 receptor is a crucial G protein-coupled receptor (GPCR) on the surface of platelets. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) is a key step in platelet activation and aggregation, leading to thrombus formation. Antagonists of the P2Y12 receptor are therefore potent antiplatelet agents used in the prevention and treatment of atherothrombotic events. This compound is a selective antagonist of the P2Y12 receptor. To effectively utilize this compound in in vivo studies, it is imperative to first determine its optimal concentration that elicits the desired antiplatelet effect without causing excessive bleeding.

P2Y12 Receptor Signaling Pathway

ADP binding to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation. This process involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the activation of phosphoinositide 3-kinase (PI3K). These events contribute to the conformational change of the glycoprotein (B1211001) IIb/IIIa receptor, enabling it to bind fibrinogen and mediate platelet cross-linking.

P2Y12_Signaling_Pathway cluster_platelet Platelet Membrane ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi P2Y12->Gi Activates PI3K PI3K P2Y12->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces GPIIbIIIa_inactive Inactive GPIIb/IIIa cAMP->GPIIbIIIa_inactive Inhibits activation Akt Akt PI3K->Akt Activates Akt->GPIIbIIIa_inactive Leads to activation GPIIbIIIa_active Active GPIIb/IIIa GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation Mediates This compound This compound This compound->P2Y12 Inhibits

P2Y12 Receptor Signaling Pathway

Experimental Protocols

A systematic approach is required to determine the optimal in vivo concentration of this compound. This involves a combination of in vitro characterization followed by in vivo dose-ranging and efficacy studies.

In Vitro Characterization

The initial step is to determine the in vitro potency of this compound. This is crucial for estimating a starting dose range for in vivo experiments.

Protocol 1: In Vitro Platelet Aggregation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on ADP-induced platelet aggregation.

Materials:

  • This compound

  • ADP

  • Human or animal (e.g., rat, mouse) whole blood

  • 3.2% sodium citrate (B86180) (anticoagulant)

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)

  • Light transmission aggregometer

  • Phosphate-buffered saline (PBS)

Procedure:

  • Blood Collection: Draw blood from healthy human volunteers or anesthetized animals into tubes containing 3.2% sodium citrate.

  • PRP and PPP Preparation:

    • Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Incubation: Pre-incubate aliquots of PRP with varying concentrations of this compound (or vehicle control) for a specified time (e.g., 15 minutes) at 37°C.

  • Aggregation Measurement:

    • Place the PRP samples in the aggregometer and establish a baseline.

    • Induce platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Record the change in light transmission for 5-10 minutes.

  • Data Analysis: Calculate the percentage of platelet aggregation inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example In Vitro Platelet Aggregation Data for this compound

This compound Concentration (nM)% Inhibition of ADP-induced Aggregation
110.2 ± 2.5
1035.8 ± 4.1
5048.9 ± 3.7
10065.4 ± 5.2
50088.1 ± 3.9
IC50 (nM) ~50
Note: These are hypothetical values and must be determined experimentally.
In Vivo Dose-Ranging and Pharmacodynamic Studies

Based on the in vitro IC50 value, a dose range for in vivo studies can be estimated. A common starting point is to aim for plasma concentrations that are multiples of the in vitro IC50.

Protocol 2: In Vivo Dose-Response Study in an Animal Model

Objective: To determine the effective dose of this compound that inhibits ex vivo platelet aggregation after in vivo administration.

Animal Model: Select an appropriate animal model, such as mice or rats.

Materials:

  • This compound formulated for in vivo administration (e.g., in saline or a suitable vehicle)

  • Anesthetic agents

  • Blood collection supplies

  • ADP

  • Platelet aggregation assay reagents (as in Protocol 1)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.

  • Dose Administration: Administer different doses of this compound (e.g., 0.1, 1, 10 mg/kg) to different groups of animals via the desired route (e.g., intravenous, intraperitoneal, or oral). Include a vehicle control group.

  • Blood Sampling: At a predetermined time point after administration (e.g., 30 minutes, 1 hour, 4 hours), collect blood samples via cardiac puncture or from a cannulated artery into tubes containing 3.2% sodium citrate.

  • Ex Vivo Platelet Aggregation: Perform platelet aggregation assays on the collected blood samples (as PRP) as described in Protocol 1, using ADP as the agonist.

  • Data Analysis: Calculate the percentage of inhibition of platelet aggregation for each dose group compared to the vehicle control group. Plot the percentage of inhibition against the dose of this compound to determine the dose-response relationship and identify an effective dose (e.g., ED50 or a dose that achieves >80% inhibition).

Table 2: Example In Vivo Dose-Response Data for this compound

This compound Dose (mg/kg)% Inhibition of Ex Vivo Platelet Aggregation (at 1 hour post-dose)
0 (Vehicle)0
0.125.3 ± 5.8
168.9 ± 7.2
1092.1 ± 4.5
Note: These are hypothetical values and must be determined experimentally.
In Vivo Thrombosis Model

Once an effective dose is determined, its antithrombotic efficacy should be evaluated in an in vivo model of thrombosis.

Protocol 3: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model

Objective: To assess the antithrombotic effect of the optimal dose of this compound.

Animal Model: Mice or rats.

Procedure:

  • Animal Preparation: Anesthetize the animal and expose the carotid artery.

  • Drug Administration: Administer the predetermined optimal dose of this compound or vehicle to the animals.

  • Thrombosis Induction: Apply a filter paper saturated with FeCl3 solution (e.g., 10%) to the surface of the carotid artery for a specific duration (e.g., 3 minutes) to induce endothelial injury and thrombus formation.

  • Blood Flow Monitoring: Monitor blood flow in the carotid artery using a Doppler flow probe.

  • Endpoint Measurement: The primary endpoint is the time to vessel occlusion. A significant prolongation of the time to occlusion in the this compound-treated group compared to the vehicle group indicates an antithrombotic effect.

Experimental Workflow Visualization

The overall process for determining the optimal in vivo concentration of a novel P2Y12 antagonist can be visualized as a logical workflow.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Studies cluster_data Data Analysis & Outcome invitro_start Start: In Vitro Studies platelet_aggregation Platelet Aggregation Assay (Protocol 1) invitro_start->platelet_aggregation ic50_determination Determine IC50 Value platelet_aggregation->ic50_determination dose_ranging Dose-Ranging Study (Protocol 2) ic50_determination->dose_ranging Inform Dose Selection effective_dose Determine Effective Dose dose_ranging->effective_dose thrombosis_model In Vivo Thrombosis Model (Protocol 3) effective_dose->thrombosis_model Select Optimal Dose efficacy_assessment Assess Antithrombotic Efficacy thrombosis_model->efficacy_assessment data_analysis Analyze Dose-Response and Efficacy Data efficacy_assessment->data_analysis optimal_concentration Determine Optimal In Vivo Concentration data_analysis->optimal_concentration

Workflow for In Vivo Dose Determination

Conclusion

Determining the optimal in vivo concentration of a novel P2Y12 receptor antagonist like this compound is a critical step in its preclinical development. The systematic approach outlined in these application notes, beginning with in vitro characterization to establish potency and followed by in vivo dose-ranging and efficacy studies, provides a robust framework for researchers. It is essential to remember that the provided quantitative data are illustrative examples, and the specific concentrations and doses for this compound must be determined through rigorous experimentation. Careful adherence to these protocols will enable the generation of reliable and reproducible data, facilitating the advancement of promising antiplatelet therapies.

Application Notes and Protocols for the Administration of P2Y13 Receptor Antagonists in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the administration of P2Y13 receptor antagonists, with a focus on investigational compounds like MRS2298, in rodent models for preclinical research. While specific in vivo administration data for this compound is not extensively documented in publicly available literature, this document outlines detailed protocols for common and effective administration routes in mice and rats. Furthermore, it includes a summary of the P2Y13 receptor's mechanism of action and signaling pathways to guide experimental design and data interpretation.

Introduction to the P2Y13 Receptor

The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP). It is a member of the P2Y receptor family and is notably involved in various physiological processes. In rodent models, the P2Y13 receptor has been implicated in the regulation of cholesterol and glucose metabolism, bone homeostasis, and neuroprotection.[1] Its activation primarily couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The receptor can also trigger other signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) pathway.[1][2]

Selective antagonists of the P2Y13 receptor are valuable tools for investigating its physiological roles and therapeutic potential. While this compound is known as a P2Y13 antagonist, another selective antagonist, MRS2211, has been utilized in ex vivo studies on mouse neuromuscular junctions to successfully prevent the inhibitory effects of P2Y13 activation.[3]

P2Y13 Receptor Signaling Pathway

The activation of the P2Y13 receptor by ADP initiates a cascade of intracellular events. The primary signaling pathway involves the Gi protein, which inhibits adenylyl cyclase, leading to reduced cAMP production. Additionally, the βγ subunits of the G protein can activate downstream effectors. The PI3K/Akt/GSK3 pathway is also a significant signaling route for the P2Y13 receptor, playing a role in cell survival and other cellular functions.

P2Y13_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates This compound This compound (Antagonist) This compound->P2Y13 Blocks Gi Gαi/βγ P2Y13->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., Cholesterol Metabolism) cAMP->Cellular_Response Akt Akt PI3K->Akt GSK3 GSK3 Akt->GSK3 GSK3->Cellular_Response

P2Y13 Receptor Signaling Pathway

General Administration Routes for Rodent Models

The choice of administration route is critical for the efficacy and pharmacokinetics of the investigational compound. Below are detailed protocols for common administration routes in mice and rats.

Data Presentation: Administration Route Guidelines
Administration RouteRecommended Volume (Mouse)Recommended Volume (Rat)Needle Gauge (Typical)Absorption Rate
Intraperitoneal (IP) < 2-3 mL< 5-10 mL25-27 GRapid
Intravenous (IV) < 0.2 mL (tail vein)< 0.5 mL (tail vein)27-30 GImmediate
Subcutaneous (SC) < 1-2 mL< 5 mL25-27 GSlow
Oral Gavage (PO) < 1 mL< 5 mL20-22 G (ball-tipped)Variable

Note: Volumes should be adjusted based on the specific size and weight of the animal. Always use the smallest effective volume.

Experimental Protocols

Materials:

  • P2Y13 Antagonist (e.g., this compound) solution

  • Sterile vehicle (e.g., saline, PBS, or as specified for the compound)

  • Appropriately sized sterile syringes and needles

  • Animal restraint device (as needed)

  • 70% Ethanol for disinfection

3.2.1. Intraperitoneal (IP) Injection

  • Preparation: Prepare the antagonist solution to the desired concentration. Draw the required volume into a sterile syringe.

  • Restraint: Gently restrain the mouse or rat, exposing the abdomen. For rats, two-handed restraint may be necessary. For mice, a one-handed scruff restraint is common.

  • Injection Site: Locate the lower right or left quadrant of the abdomen to avoid the bladder and internal organs.

  • Injection: Insert the needle at a 15-20 degree angle. Aspirate briefly to ensure no fluid is drawn back, indicating incorrect placement in a vessel or organ.

  • Administration: Inject the solution slowly and smoothly.

  • Withdrawal: Remove the needle and return the animal to its cage. Monitor for any signs of distress.

3.2.2. Intravenous (IV) Injection (Tail Vein)

  • Preparation: Prepare the antagonist solution and draw it into a sterile syringe, ensuring no air bubbles are present.

  • Restraint and Warming: Place the rodent in a restraint device that allows access to the tail. Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.

  • Vein Identification: Identify one of the lateral tail veins.

  • Injection: Disinfect the injection site with 70% ethanol. Insert the needle, bevel up, into the vein at a shallow angle.

  • Administration: Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.

  • Post-injection: After successful injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding. Return the animal to its cage and monitor.

3.2.3. Subcutaneous (SC) Injection

  • Preparation: Prepare the antagonist solution and draw it into a sterile syringe.

  • Restraint: Restrain the animal and lift a fold of skin, typically over the back or between the shoulder blades, to create a "tent".

  • Injection: Insert the needle into the base of the skin tent, parallel to the body.

  • Administration: Inject the solution. A small bleb will form under the skin.

  • Withdrawal: Remove the needle and gently massage the area to aid dispersal. Return the animal to its cage.

3.2.4. Oral Gavage (PO)

  • Preparation: Use a specialized, ball-tipped gavage needle to prevent esophageal injury. Prepare the antagonist solution and draw it into a syringe attached to the gavage needle.

  • Restraint: Firmly restrain the animal in an upright position.

  • Administration: Gently insert the gavage needle into the mouth, passing it along the roof of the mouth and down the esophagus into the stomach. Do not force the needle.

  • Delivery: Once the needle is in the stomach, slowly administer the solution.

  • Withdrawal: Gently remove the gavage needle and return the animal to its cage. Monitor for any signs of respiratory distress, which could indicate accidental tracheal administration.

Hypothetical Experimental Workflow for In Vivo Evaluation of a P2Y13 Antagonist

This workflow provides a template for assessing the effects of a P2Y13 antagonist on cholesterol metabolism in a rodent model.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis Animal_Model Select Rodent Model (e.g., C57BL/6 mice) Acclimatization Acclimatization Period (1-2 weeks) Animal_Model->Acclimatization Grouping Randomize into Groups (Vehicle, Antagonist Doses) Acclimatization->Grouping Diet Induce Hypercholesterolemia (High-Fat/High-Cholesterol Diet) Grouping->Diet Administration Administer P2Y13 Antagonist (Select Route and Frequency) Diet->Administration Monitoring Monitor Animal Health (Weight, Food/Water Intake) Administration->Monitoring Blood_Sampling Periodic Blood Sampling (e.g., retro-orbital or tail vein) Monitoring->Blood_Sampling Tissue_Harvest Euthanasia and Tissue Harvest (Liver, etc.) Monitoring->Tissue_Harvest Lipid_Profile Analyze Serum Lipid Profile (TC, HDL, LDL, TG) Blood_Sampling->Lipid_Profile Data_Analysis Statistical Analysis Lipid_Profile->Data_Analysis Gene_Expression Gene Expression Analysis (e.g., qPCR for cholesterol metabolism genes) Tissue_Harvest->Gene_Expression Gene_Expression->Data_Analysis

Generalized Experimental Workflow

Conclusion

The administration of P2Y13 receptor antagonists in rodent models holds promise for elucidating the role of this receptor in various physiological and pathological states. While specific in vivo protocols for this compound are not widely published, the general administration techniques detailed in these notes provide a solid foundation for researchers. Careful consideration of the administration route, dosage, and experimental design is crucial for obtaining reliable and reproducible data. It is strongly recommended that researchers conduct pilot studies to determine the optimal administration protocol and dosage for their specific experimental context.

References

Application Notes and Protocols for Dissolving MRS2298 in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Compound Data

A summary of the available quantitative data for MRS2298 is presented in the table below. Researchers should consider this information when preparing stock solutions.

ParameterValueSource/Notes
Molecular Weight 431.02 g/mol [1]
Solubility in DMSO Data not availableIt is recommended to perform a solubility test.
Recommended Stock Concentration 10 mM (General starting point)This is a common concentration for stock solutions.
Appearance Solid
Storage of Solid -20°CGeneral recommendation for long-term stability.
Storage of Stock Solution -20°C or -80°CAliquoting is recommended to avoid freeze-thaw cycles.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials
  • This compound powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent condensation of moisture.

  • Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.431 mg of this compound.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 mol x 431.02 g/mol = 0.000431 g = 0.431 mg

  • Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM solution with 0.431 mg of this compound, add 100 µL of DMSO.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquot for Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.

  • Storage: Store the aliquots at -20°C for short-term storage or at -80°C for long-term storage. Protect from light.

Visualizations

Workflow for this compound Stock Solution Preparation

The following diagram illustrates the step-by-step workflow for preparing the this compound stock solution.

G A Equilibrate this compound and DMSO to Room Temperature B Weigh this compound Powder A->B C Add DMSO to Powder B->C D Vortex/Sonicate to Dissolve C->D E Visually Inspect for Complete Dissolution D->E F Aliquot Stock Solution E->F G Store at -20°C or -80°C F->G

Workflow for preparing this compound stock solution.
Signaling Pathway Considerations

This compound is known as a P2Y1 receptor antagonist. The following diagram illustrates a simplified representation of a generic P2Y receptor signaling pathway.

G cluster_0 This compound This compound P2Y1 Receptor P2Y1 Receptor This compound->P2Y1 Receptor Gq Gq P2Y1 Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Release Ca2+ Release IP3->Ca2+ Release PKC Activation PKC Activation DAG->PKC Activation

Simplified P2Y1 receptor signaling pathway.

References

Application Notes and Protocols for MRS2298 in Calcium Imaging Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP). The activation of P2Y1 receptors is crucial in various physiological processes, including platelet aggregation and neurotransmission, and is intrinsically linked to the mobilization of intracellular calcium ([Ca²⁺]i). This document provides detailed application notes and protocols for the utilization of this compound in calcium imaging experiments to investigate P2Y1 receptor signaling.

Calcium imaging is a widely used technique to study intracellular calcium dynamics, which are fundamental to cellular signaling. The P2Y1 receptor, upon activation by an agonist like ADP, couples to the Gq alpha subunit of its associated G protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium can be visualized and quantified using fluorescent calcium indicators. This compound serves as a valuable tool to specifically block this pathway and elucidate the role of the P2Y1 receptor in cellular calcium signaling.

P2Y1 Receptor Signaling Pathway

The activation of the P2Y1 receptor initiates a well-defined signaling cascade leading to an increase in intracellular calcium concentration.

P2Y1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 IP3R IP₃ Receptor IP3->IP3R Binds to Ca_release Ca²⁺ Release Ca_store Ca²⁺ Store Ca_release->Ca_store Depletes IP3R->Ca_release ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Blocks

P2Y1 receptor signaling pathway leading to calcium mobilization.

Quantitative Data for P2Y1 Receptor Antagonists

The following table summarizes key quantitative data for this compound and other commonly used P2Y1 receptor antagonists. These values are essential for designing experiments and interpreting results.

AntagonistTarget ReceptorPotency (Ki)Potency (IC₅₀)Notes
This compound P2Y129.6 nM[1]62.8 nM (ADP-induced human platelet aggregation)[1]A potent and selective acyclic P2Y1 receptor antagonist.[1]
MRS2179P2Y184 nM[2]13.1 µM (inhibition of IJP)[3]A selective P2Y1 receptor antagonist often used in functional assays.[4]
MRS2500P2Y1~1 nM14.0 nM (inhibition of IJP)[3]A highly potent and selective P2Y1 receptor antagonist.

Note: IC₅₀ values can vary depending on the specific assay conditions, cell type, and agonist concentration used.

Experimental Protocols

Protocol 1: General Calcium Imaging Assay Using Fluo-4 AM

This protocol outlines the general steps for measuring intracellular calcium mobilization following P2Y1 receptor stimulation and its inhibition by this compound.

Materials:

  • Cells expressing P2Y1 receptors (e.g., HEK293 cells, primary astrocytes, or platelets)

  • Black, clear-bottom 96-well microplates

  • Fluo-4 AM (acetoxymethyl) ester

  • Anhydrous DMSO

  • Pluronic® F-127

  • Probenecid (B1678239) (optional)

  • Physiological saline buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • This compound

  • Fluorescence microplate reader with automated liquid handling or fluorescence microscope

Procedure:

  • Cell Plating:

    • The day before the experiment, seed cells into a black, clear-bottom 96-well plate at a density that will yield a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Preparation of Reagents:

    • Fluo-4 AM Stock Solution (1-5 mM): Prepare a stock solution of Fluo-4 AM in anhydrous DMSO. It is recommended to prepare this fresh, but it can be stored at -20°C for up to a week, protected from light and moisture.[5]

    • Pluronic® F-127 Stock Solution (20% w/v): Dissolve Pluronic® F-127 in anhydrous DMSO.[5]

    • Probenecid Stock Solution (100-250 mM, optional): Prepare a stock solution in a physiological buffer or 1 M NaOH. Probenecid can help to prevent the extrusion of the dye from the cells.[5]

    • This compound Stock Solution (10 mM): Prepare a stock solution of this compound in DMSO.

    • Agonist Stock Solution (10 mM): Prepare a stock solution of ADP or 2-MeSADP in water or an appropriate buffer.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution by diluting the stock solution in the physiological saline buffer to a final concentration of 1-5 µM.[5]

    • Add Pluronic® F-127 to the loading solution to a final concentration of 0.02% to aid in dye dispersion.[5]

    • If using, add probenecid to a final concentration of 1-2.5 mM.[5]

    • Aspirate the culture medium from the cells and wash once with the physiological saline buffer.

    • Add the Fluo-4 AM loading solution to each well and incubate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for the specific cell type.[6][7]

  • Antagonist Incubation:

    • Prepare serial dilutions of this compound in the physiological saline buffer. A typical concentration range to test for IC₅₀ determination would be from 1 nM to 10 µM.

    • After the dye loading incubation, gently wash the cells twice with the physiological saline buffer.

    • Add the this compound dilutions to the appropriate wells. Include a vehicle control (DMSO at the same final concentration as in the highest this compound dilution).

    • Incubate for 15-30 minutes at room temperature, protected from light.[7]

  • Calcium Measurement:

    • Prepare the P2Y1 agonist solution in the physiological saline buffer at a concentration that elicits a submaximal response (EC₈₀). This is important for accurately determining the antagonist's IC₅₀.

    • Place the microplate in the fluorescence plate reader.

    • Set the instrument to record fluorescence at an excitation wavelength of ~494 nm and an emission wavelength of ~516 nm.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add the agonist to the wells and continue recording the fluorescence intensity for at least 60-120 seconds to capture the peak response and subsequent decay.

Protocol 2: Determining the IC₅₀ of this compound

This protocol provides a more detailed workflow for generating a dose-response curve and calculating the IC₅₀ value of this compound.

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis plate_cells Plate cells in 96-well plate load_dye Load cells with Fluo-4 AM plate_cells->load_dye add_this compound Add serial dilutions of this compound load_dye->add_this compound incubate_antagonist Incubate for 15-30 min add_this compound->incubate_antagonist read_baseline Read baseline fluorescence incubate_antagonist->read_baseline add_agonist Add P2Y1 agonist (e.g., ADP) read_baseline->add_agonist read_response Record fluorescence change add_agonist->read_response normalize_data Normalize fluorescence data (F/F₀ or ΔF) read_response->normalize_data plot_curve Plot dose-response curve (% Inhibition vs. [this compound]) normalize_data->plot_curve calculate_ic50 Calculate IC₅₀ using non-linear regression plot_curve->calculate_ic50

Experimental workflow for determining the IC₅₀ of this compound.

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Prepare this compound Dilutions: Prepare a 10-point serial dilution of this compound in the physiological saline buffer. For example, start with a high concentration of 10 µM and perform 1:3 or 1:10 dilutions. Include a vehicle-only control.

  • Antagonist Incubation: Wash the dye-loaded cells and add the this compound dilutions. Incubate for 15-30 minutes.

  • Agonist Stimulation and Measurement:

    • Determine the EC₈₀ concentration of your P2Y1 agonist (e.g., ADP) in a separate experiment.

    • Set up the fluorescence plate reader to record baseline fluorescence, add the EC₈₀ concentration of the agonist, and record the subsequent calcium response.

  • Data Analysis:

    • For each well, determine the baseline fluorescence (F₀) by averaging the readings before agonist addition.

    • Determine the maximum fluorescence (F_max) after agonist addition.

    • Calculate the fluorescence response, either as a ratio (F_max / F₀) or as a change in fluorescence (ΔF = F_max - F₀).

    • Normalize the data. The response in the absence of this compound (agonist + vehicle) is considered 100% activity (0% inhibition). The response in the absence of the agonist is 0% activity (100% inhibition).

    • Calculate the percent inhibition for each this compound concentration: % Inhibition = 100 * (1 - (Response_with_this compound - Response_no_agonist) / (Response_agonist_only - Response_no_agonist))

    • Plot the % Inhibition against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

Control Experiments

To ensure the validity of the experimental results, the following control experiments are recommended:

ControlPurposeExpected Outcome
No Agonist Control To determine the baseline fluorescence and ensure that the vehicle or this compound alone does not induce a calcium response.No significant change in fluorescence upon addition of vehicle or this compound.
Agonist Only Control To establish the maximum P2Y1 receptor-mediated calcium response.A robust and reproducible increase in intracellular calcium upon agonist addition.
Vehicle Control for this compound To ensure that the solvent for this compound (e.g., DMSO) does not affect the agonist-induced calcium response.The agonist-induced calcium response should be similar to the "Agonist Only Control".
Positive Control Antagonist To validate the assay using a known P2Y1 receptor antagonist (e.g., MRS2179).Concentration-dependent inhibition of the agonist-induced calcium response.
Cell Viability Assay To confirm that the concentrations of this compound used are not cytotoxic.No significant decrease in cell viability at the tested concentrations of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the P2Y1 receptor in calcium signaling. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust calcium imaging experiments. Careful experimental design, including appropriate controls and data analysis, will ensure the generation of reliable and reproducible results, contributing to a deeper understanding of P2Y1 receptor function in health and disease.

References

Application of MRS2298 in Studying Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a selective and competitive antagonist of the P2Y1 purinergic receptor. P2Y1 receptors, activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP), are implicated in a wide range of physiological processes, including the modulation of synaptic transmission and plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. The two primary forms of synaptic plasticity are Long-Term Potentiation (LTP), a persistent strengthening of synapses, and Long-Term Depression (LTD), a long-lasting decrease in synaptic strength. This application note provides a comprehensive overview of the use of this compound as a tool to investigate the role of P2Y1 receptors in synaptic plasticity, complete with quantitative data on analogous compounds, detailed experimental protocols, and visual representations of the underlying mechanisms.

Mechanism of Action

P2Y1 receptors are Gq-coupled G-protein coupled receptors (GPCRs) located on both presynaptic and postsynaptic terminals, as well as on glial cells such as astrocytes.[1] Activation of P2Y1 receptors by ADP initiates a signaling cascade that leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic Ca2+ concentration. This elevation in intracellular Ca2+ can modulate the activity of various downstream effectors, including protein kinases and phosphatases, which ultimately influence synaptic strength.

This compound, by blocking the P2Y1 receptor, prevents these downstream signaling events, thereby allowing researchers to dissect the specific contribution of P2Y1 receptor activation to the induction and maintenance of LTP and LTD.

Data Presentation

The following tables summarize quantitative data from studies using P2Y1 receptor antagonists, MRS2179 and MRS2500, which are structurally and functionally similar to this compound. These data illustrate the potential effects of P2Y1 receptor blockade on synaptic plasticity.

Table 1: Effect of P2Y1 Receptor Antagonist (MRS2179) on Long-Term Potentiation (LTP) in the Hippocampus

Experimental ModelBrain RegionTreatmentInduction ProtocolfEPSP Slope (% of Baseline ± SEM)Reference
Kindled Rat Model of EpilepsyCA1VehicleTheta Burst Stimulation (TBS)Impaired LTP[2]
Kindled Rat Model of EpilepsyCA1MRS2179 (concentration not specified)Theta Burst Stimulation (TBS)Rescued LTP[2]
APPPS1 Mouse Model of Alzheimer'sCA1VehicleHigh-Frequency Stimulation (HFS)Impaired LTP
APPPS1 Mouse Model of Alzheimer'sCA1MRS2179 (30 µM)High-Frequency Stimulation (HFS)Restored LTP

Table 2: Effect of P2Y1 Receptor Antagonists on Long-Term Depression (LTD) in the Prefrontal Cortex

Experimental ConditionTreatmentInduction ProtocolLTD InductionReference
ControlP2Y1 AgonistLow-Frequency Stimulation (LFS)Inhibited[3][4]
ControlP2Y1 Antagonist (e.g., MRS2500) + P2Y1 AgonistLow-Frequency Stimulation (LFS)Permitted[3][4]

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound on LTP in the hippocampus and LTD in the prefrontal cortex.

Protocol 1: Investigating the Effect of this compound on Long-Term Potentiation (LTP) in Acute Hippocampal Slices

1. Solutions and Reagents:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 for at least 30 minutes before use.

  • Sucrose-based Cutting Solution: (in mM) 210 Sucrose, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 10 D-glucose, 0.5 CaCl2, 7 MgCl2. Chill to 4°C and bubble with 95% O2 / 5% CO2.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C. On the day of the experiment, dilute the stock solution in aCSF to the desired final concentration (e.g., 1-10 µM). The final DMSO concentration in the recording solution should not exceed 0.1%.

2. Acute Slice Preparation:

  • Anesthetize a rodent (e.g., Wistar rat or C57BL/6 mouse) according to an approved animal protocol.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated sucrose-based cutting solution.

  • Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.

  • Transfer the slices to a holding chamber containing aCSF at 32-34°C and allow them to recover for at least 1 hour before recording.

3. Electrophysiological Recording:

  • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C.

  • Place a stimulating electrode in the Schaffer collateral pathway (CA3 region) and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

  • Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz). The stimulus intensity should be adjusted to elicit an fEPSP with a slope that is 30-50% of the maximum.

  • To investigate the effect of this compound, perfuse the slice with aCSF containing the desired concentration of this compound for at least 20 minutes prior to LTP induction.

  • Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds) or a theta-burst stimulation (TBS) protocol (e.g., 10 bursts of 4 pulses at 100 Hz, delivered at 5 Hz).

  • Continue recording fEPSPs for at least 60 minutes post-induction to assess the magnitude and stability of LTP.

  • Analyze the data by normalizing the fEPSP slope to the pre-induction baseline.

Protocol 2: Investigating the Effect of this compound on Long-Term Depression (LTD) in Acute Prefrontal Cortex Slices

1. Solutions and Reagents:

  • Follow the same solution preparation as in Protocol 1.

2. Acute Slice Preparation:

  • Prepare 300-400 µm thick coronal slices of the prefrontal cortex (PFC) using a vibratome in ice-cold, oxygenated sucrose-based cutting solution.

  • Allow slices to recover in a holding chamber with aCSF at 32-34°C for at least 1 hour.

3. Electrophysiological Recording:

  • Transfer a slice to the recording chamber perfused with oxygenated aCSF at 30-32°C.

  • Place a stimulating electrode in layer II/III and a recording electrode in layer V of the prelimbic or infralimbic cortex to record fEPSPs.

  • Establish a stable baseline of fEPSPs for at least 20 minutes (0.033 Hz stimulation).

  • Apply this compound to the perfusion bath for at least 20 minutes before LTD induction.

  • Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Record fEPSPs for at least 60 minutes post-LFS to monitor the induction and maintenance of LTD.

  • Normalize the fEPSP slope to the baseline to quantify the magnitude of LTD.

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Gq->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Downstream Downstream Effectors (Kinases, Phosphatases) DAG->Downstream Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->Downstream SynapticPlasticity Modulation of Synaptic Plasticity Downstream->SynapticPlasticity This compound This compound (Antagonist) This compound->P2Y1R Blocks

Caption: P2Y1 Receptor Signaling Pathway in Synaptic Plasticity.

LTP_Workflow cluster_prep Slice Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Dissection Brain Dissection (Hippocampus) Slicing Vibratome Slicing (300-400 µm) Dissection->Slicing Recovery Recovery in aCSF (>1 hour) Slicing->Recovery Placement Place Slice in Recording Chamber Recovery->Placement Electrodes Position Stimulating & Recording Electrodes Placement->Electrodes Baseline Record Baseline fEPSPs (~20 min) Electrodes->Baseline DrugApp Apply this compound (~20 min) Baseline->DrugApp Induction Induce LTP (HFS/TBS) DrugApp->Induction PostInduction Record Post-Induction fEPSPs (>60 min) Induction->PostInduction Normalization Normalize fEPSP Slope to Baseline PostInduction->Normalization Comparison Compare LTP Magnitude (Control vs. This compound) Normalization->Comparison

Caption: Experimental Workflow for Studying this compound Effects on LTP.

Logical_Relationship ExtracellularADP Extracellular ADP P2Y1R_Activation P2Y1 Receptor Activation ExtracellularADP->P2Y1R_Activation IntracellularCa Increased Intracellular Ca²⁺ P2Y1R_Activation->IntracellularCa This compound This compound This compound->P2Y1R_Activation Inhibits RestoredPlasticity Restoration/Modulation of Synaptic Plasticity This compound->RestoredPlasticity Leads to DownstreamSignaling Modulation of Downstream Signaling Cascades IntracellularCa->DownstreamSignaling SynapticPlasticity Altered Synaptic Plasticity (e.g., inhibited LTD) DownstreamSignaling->SynapticPlasticity

Caption: Logical Relationship of this compound Action on Synaptic Plasticity.

References

Application Notes and Protocols: High-Throughput Screening for P2Y1 Inhibitors Using MRS2298 as a Reference Compound

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y1 receptor, a Gq protein-coupled receptor (GPCR) activated by adenosine (B11128) diphosphate (B83284) (ADP), is a key player in various physiological processes, most notably platelet aggregation.[1][2] Its role in thrombus formation has made it a significant target for the development of novel antithrombotic agents.[1][2] High-throughput screening (HTS) is a critical methodology in the early stages of drug discovery, enabling the rapid evaluation of large compound libraries to identify potential modulators of a specific biological target.[3][4]

These application notes provide a detailed framework for conducting an HTS campaign to identify novel P2Y1 receptor inhibitors. We will focus on a cell-based calcium mobilization assay, a robust and widely used method for screening GPCRs that signal through the Gq pathway.[5][6] The potent and selective P2Y1 antagonist, MRS2298, will be utilized as a reference compound for assay validation and data normalization.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is coupled to the Gq family of G proteins. Upon activation by an agonist such as ADP, the Gαq subunit activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium is a key signaling event that can be readily detected using fluorescent calcium indicators, forming the basis of the HTS assay described herein.[5][7][8]

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Triggers release from PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto ↑ Intracellular Ca²⁺ Ca_ER->Ca_cyto Ca_cyto->PKC Activates Downstream Downstream Cellular Responses (e.g., Platelet Shape Change) Ca_cyto->Downstream PKC->Downstream ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Inhibits

P2Y1 receptor signaling pathway.

Data Presentation: P2Y1 Receptor Antagonists

The following table summarizes the inhibitory activities of this compound and other selected P2Y1 antagonists. This data is crucial for establishing assay parameters and for comparing the potency of newly identified hits.

CompoundActionSpeciesParameterValue (pKi/pKd/pIC50)Reference
This compound Antagonist Human pKi 7.5 [7]
MRS2179AntagonistHumanpKi7.0[9]
MRS2279AntagonistHumanpKd8.1[7]
MRS2500AntagonistHumanpKi8.8 - 9.1[7]
BPTUAntagonistHumanKi6 nM[10]
Pfizer compound 67AntagonistHumanpKi8.0[7]

Experimental Protocols

High-Throughput Calcium Mobilization Assay for P2Y1 Inhibitors

This protocol is designed for a high-throughput format (e.g., 384-well plates) and utilizes a fluorescent imaging plate reader (FLIPR) or a similar instrument capable of kinetic fluorescence measurements.

Materials:

  • Cell Line: A stable cell line expressing the human P2Y1 receptor (e.g., CHO-K1 or HEK293 cells). These cells should ideally be co-transfected with a promiscuous G-protein like Gα16 if the endogenous coupling to calcium mobilization is weak.[11]

  • Culture Medium: Appropriate cell culture medium supplemented with fetal bovine serum (FBS), antibiotics, and a selection agent if required.

  • Assay Plates: Black-walled, clear-bottom 384-well microplates.

  • Compound Plates: Polypropylene 384-well plates for compound dilutions.

  • Calcium-Sensitive Dye: A no-wash calcium assay kit (e.g., FLIPR Calcium 6 Assay Kit).[12]

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4. Probenecid (final concentration 2.5 mM) may be required for certain cell lines like CHO to prevent dye leakage.[13][14]

  • P2Y1 Agonist: 2-Methylthioadenosine diphosphate (2-MeSADP) as the agonist.

  • Reference Antagonist: this compound.

  • Instrumentation: A fluorescent imaging plate reader (e.g., FLIPR Tetra®) with integrated liquid handling.[15]

Protocol:

  • Cell Plating:

    • Culture P2Y1-expressing cells to ~80-90% confluency.

    • Harvest cells and resuspend in culture medium at an optimized density (e.g., 5,000 - 10,000 cells/well).

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates.

    • Incubate the plates overnight at 37°C in a humidified 5% CO2 incubator.[12]

  • Compound Plate Preparation:

    • Prepare serial dilutions of test compounds and the reference antagonist (this compound) in assay buffer in the compound plates. A typical screening concentration is 10 µM.

    • Include control wells containing only assay buffer (for agonist control) and a known concentration of this compound (for antagonist control).

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading buffer according to the manufacturer's instructions.[12]

    • Remove the assay plates from the incubator and add an equal volume (25 µL) of the dye loading buffer to each well.

    • Incubate the plates for 1 hour at 37°C, 5% CO2.[13]

  • Assay Execution (FLIPR):

    • Place both the assay plate and the compound plate into the FLIPR instrument.

    • Antagonist Mode Protocol:

      • Set the instrument to first add the compounds from the compound plate to the assay plate.

      • Incubate for a predetermined time (e.g., 15-30 minutes) to allow compound interaction with the receptor.

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • The instrument then adds a pre-determined EC80 concentration of the agonist (2-MeSADP) to all wells.

      • Immediately begin kinetic fluorescence reading for 90-120 seconds to measure the change in intracellular calcium.[16]

  • Data Analysis:

    • The primary endpoint is the inhibition of the 2-MeSADP-induced calcium response.

    • Normalize the data to controls:

      • 0% Inhibition (Negative Control): Wells with 2-MeSADP stimulation but no antagonist.

      • 100% Inhibition (Positive Control): Wells with 2-MeSADP stimulation and a saturating concentration of this compound.

    • Calculate the percent inhibition for each test compound.

    • Identify "hits" based on a predefined inhibition threshold (e.g., >50% inhibition).

    • For confirmed hits, generate dose-response curves and calculate IC50 values.

High-Throughput Screening Workflow

The HTS process for identifying P2Y1 inhibitors can be visualized as a multi-step funnel, starting with a large library of compounds and culminating in a small number of validated hits.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Hit Validation Compound_Library Large Compound Library (>100,000 compounds) Primary_HTS Primary HTS (Single Concentration Screen) Calcium Mobilization Assay Compound_Library->Primary_HTS Primary_Hits Initial 'Hits' (~1% Hit Rate) Primary_HTS->Primary_Hits Hit_Confirmation Hit Confirmation (Retest in Triplicate) Primary_Hits->Hit_Confirmation Dose_Response Dose-Response Curves (IC50 Determination) Hit_Confirmation->Dose_Response Triage Triage for False Positives (PAINS, Aggregators) Dose_Response->Triage Confirmed_Hits Confirmed Hits (~0.1% of initial library) Triage->Confirmed_Hits Orthogonal_Assay Orthogonal Assays (e.g., Radioligand Binding) Confirmed_Hits->Orthogonal_Assay Selectivity_Assay Selectivity Profiling (vs. other P2Y receptors) Orthogonal_Assay->Selectivity_Assay Validated_Hits Validated Hits for Lead Optimization Selectivity_Assay->Validated_Hits

High-throughput screening workflow for P2Y1 inhibitors.
Hit Confirmation and Validation Assays

Following the primary screen, it is essential to confirm the activity of the initial hits and eliminate false positives.[17]

1. Hit Confirmation:

  • Re-test the initial hits in the primary calcium mobilization assay in triplicate at the same concentration to ensure reproducibility.[18]

2. Dose-Response Analysis:

  • Perform a full dose-response curve for each confirmed hit to determine its potency (IC50 value).[18]

3. Orthogonal Assays:

  • To rule out assay-specific artifacts, validate hits using an alternative assay format that measures a different biological endpoint.[19]

    • Radioligand Binding Assay: A competitive binding assay using a radiolabeled P2Y1 antagonist (e.g., [3H]MRS2279) and membranes from P2Y1-expressing cells.[20] This directly measures the compound's ability to bind to the receptor.

    • Inositol Phosphate (IP1) Accumulation Assay: This assay measures the accumulation of a downstream product of PLC activation, providing a more proximal readout of Gq signaling.

4. Selectivity Profiling:

  • Assess the selectivity of validated hits against other P2Y receptor subtypes (e.g., P2Y12) to identify compounds with a specific inhibitory profile for P2Y1.

Conclusion

This document provides a comprehensive guide for establishing a high-throughput screening campaign to identify novel P2Y1 receptor inhibitors. The detailed protocol for the calcium mobilization assay, coupled with the proposed workflow for hit confirmation and validation, offers a robust framework for the initial stages of drug discovery targeting the P2Y1 receptor. The use of this compound as a reference antagonist will ensure assay quality and provide a benchmark for the potency of newly discovered compounds.

References

Application Notes and Protocols for the Use of MRS2298 in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRS2298 is a potent and selective antagonist of the P2Y1 purinergic receptor, a Gq-protein coupled receptor that plays a critical role in ADP-induced platelet activation. Upon activation by ADP, the P2Y1 receptor initiates a signaling cascade leading to platelet shape change and the initial phase of aggregation. This process involves the activation of phospholipase C (PLC), subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium levels.[1] Co-activation of the P2Y12 receptor is necessary for complete and irreversible platelet aggregation.[2] By selectively blocking the P2Y1 receptor, this compound serves as a valuable tool for dissecting the specific contributions of this receptor to platelet function and for the development of novel antiplatelet therapies.

Flow cytometry is a powerful technique for the single-cell analysis of platelet activation. By utilizing fluorescently labeled antibodies against platelet-specific surface markers, it is possible to quantify the expression of activation-dependent molecules such as P-selectin (CD62P) and the activated form of the glycoprotein (B1211001) IIb/IIIa complex (PAC-1 binding). These application notes provide a detailed protocol for the use of this compound to inhibit ADP-induced platelet activation as measured by flow cytometry.

Principle of the Assay

This protocol describes an in vitro flow cytometry assay to measure the inhibitory effect of this compound on ADP-induced platelet activation in human whole blood. Platelets are pre-incubated with varying concentrations of this compound or a vehicle control before being stimulated with ADP. The activation status of the platelets is then assessed by staining with fluorescently labeled antibodies against P-selectin (an α-granule secretion marker) and the activated form of the GPIIb/IIIa receptor. The fluorescence intensity of the stained platelets is quantified using a flow cytometer, allowing for the determination of the concentration-dependent inhibitory effect of this compound.

Data Presentation

The quantitative data from a typical experiment investigating the inhibitory effect of a P2Y1 antagonist on ADP-induced platelet activation is summarized below. This data is representative of the type of results that can be obtained using the provided protocol with this compound.

Treatment ConditionAgonist (ADP, 10 µM)% P-selectin Positive Platelets (Mean ± SD)% Activated GPIIb/IIIa Positive Platelets (Mean ± SD)
Vehicle (DMSO)-2.5 ± 0.83.1 ± 1.1
Vehicle (DMSO)+85.3 ± 5.290.7 ± 4.5
This compound (10 nM) +65.1 ± 6.170.3 ± 5.9
This compound (100 nM) +30.7 ± 4.535.2 ± 4.8
This compound (1 µM) +10.2 ± 2.112.5 ± 2.9
This compound (10 µM) +5.8 ± 1.57.3 ± 1.8

Note: The IC50 for this compound in inhibiting ADP-induced human platelet aggregation is approximately 62.8 nM.[3] The concentrations used in this table are illustrative and should be optimized for your specific experimental conditions.

Signaling Pathway

The following diagram illustrates the signaling pathway of ADP-induced platelet activation via the P2Y1 receptor and the point of inhibition by this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Store Intracellular Ca²⁺ Stores IP3->Ca_Store Stimulates Release PKC Protein Kinase C DAG->PKC Activates Ca_Increase ↑ Intracellular Ca²⁺ Ca_Store->Ca_Increase Platelet_Activation Platelet Shape Change α-Granule Secretion (P-selectin Expression) Ca_Increase->Platelet_Activation PKC->Platelet_Activation

P2Y1 receptor signaling pathway and this compound inhibition.

Experimental Protocols

Materials and Reagents
  • This compound (Prepare a stock solution in DMSO and dilute to working concentrations in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO, vehicle control)

  • Human whole blood collected in 3.2% sodium citrate (B86180) tubes

  • Adenosine diphosphate (B83284) (ADP)

  • Phosphate-buffered saline (PBS)

  • Bovine serum albumin (BSA)

  • Paraformaldehyde (PFA)

  • PE-conjugated anti-human CD62P (P-selectin) antibody

  • FITC-conjugated PAC-1 antibody (binds to activated GPIIb/IIIa)

  • PE and FITC-conjugated isotype control antibodies

  • Flow cytometer

  • Calibrated pipettes

  • Microcentrifuge tubes

Experimental Workflow

The following diagram outlines the key steps of the experimental protocol.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_staining Staining cluster_analysis Analysis A Collect whole blood in sodium citrate C Pre-incubate blood with This compound or vehicle A->C B Prepare this compound and agonist solutions B->C D Add ADP to induce platelet activation C->D E Add fluorescently labeled antibodies (anti-CD62P-PE, PAC-1-FITC, isotype controls) D->E F Incubate in the dark at room temperature E->F G Fix samples with paraformaldehyde F->G H Acquire data on a flow cytometer G->H I Analyze data to quantify platelet activation markers H->I

Flow cytometry workflow for assessing this compound activity.
Detailed Protocol

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO. Further dilute in PBS to the desired final concentrations. Ensure the final DMSO concentration in the blood sample does not exceed 0.5%.

    • Prepare a working solution of ADP in PBS (e.g., 100 µM for a 1:10 dilution to a final concentration of 10 µM).

    • Prepare a staining buffer of PBS containing 1% BSA.

    • Prepare a 1% PFA solution in PBS for fixation.

  • Blood Collection and Handling:

    • Collect human whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.[4]

    • Gently invert the tubes to ensure proper mixing with the anticoagulant.

    • All subsequent steps should be performed at room temperature to prevent cold-induced platelet activation.[5] Process samples within 2 hours of collection.

  • This compound Treatment and Platelet Activation:

    • In separate microcentrifuge tubes, aliquot 45 µL of whole blood.

    • Add 5 µL of the desired concentration of this compound or an equivalent volume of vehicle (DMSO diluted in PBS) to the blood.

    • Gently mix and incubate for 15-30 minutes at room temperature.

    • Add 5 µL of the platelet agonist (e.g., ADP to a final concentration of 10 µM) to the this compound- or vehicle-treated blood. Include an unstimulated control with no agonist.[4]

    • Gently mix and incubate for 5-10 minutes at room temperature.

  • Staining:

    • To each tube, add the appropriate volume of PE-conjugated anti-CD62P, FITC-conjugated PAC-1, and corresponding isotype control antibodies.

    • Gently mix and incubate for 20 minutes in the dark at room temperature.[4]

  • Fixation:

    • Add 1 mL of 1% PFA to each tube.

    • Gently mix and incubate for at least 30 minutes in the dark at room temperature before analysis. Samples can be stored at 4°C for up to 24 hours.

  • Flow Cytometry Analysis:

    • Set up the flow cytometer with appropriate voltage and compensation settings using single-color controls.

    • Gate the platelet population based on their characteristic forward scatter (FSC) and side scatter (SSC) properties.[6][7]

    • Acquire at least 10,000-20,000 platelet events for each sample.

    • Analyze the data to determine the percentage of platelets positive for P-selectin (PE channel) and activated GPIIb/IIIa (FITC channel) in each treatment condition. Use the isotype controls to set the gates for the positive populations.

Conclusion

This application note provides a comprehensive guide for utilizing this compound as a P2Y1 receptor antagonist in flow cytometry-based platelet activation assays. The detailed protocol and supporting information will enable researchers to effectively investigate the role of the P2Y1 receptor in platelet function and to evaluate the potency and mechanism of action of P2Y1 antagonists. Adherence to proper sample handling and experimental controls is crucial for obtaining accurate and reproducible results.

References

Application Note: Western Blot Analysis of P2Y1 Receptor Inhibition by MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[1] Its primary endogenous agonist is adenosine (B11128) diphosphate (B83284) (ADP).[2] Upon activation, the P2Y1 receptor couples to Gq proteins, initiating a signaling cascade through the activation of Phospholipase C (PLC).[3] This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), which subsequently mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively.

MRS2298 is a potent and selective antagonist of the P2Y1 receptor.[2][4] Investigating the effects of this compound is critical for understanding P2Y1-mediated pathways and for the development of novel therapeutics, particularly in the context of thrombosis and cardiovascular diseases. Western blotting is an indispensable technique for this purpose, allowing for the sensitive detection and quantification of changes in protein expression and post-translational modifications following receptor inhibition.

Principle of the Application

Western blot analysis can be employed to assess the inhibitory action of this compound on P2Y1 receptor signaling in two primary ways:

  • Analysis of P2Y1 Receptor Expression: To determine if prolonged antagonism by this compound leads to a change in the total expression level of the P2Y1 receptor itself. However, studies with other P2Y1 antagonists have shown that receptor expression levels may not be affected by antagonist treatment alone.[5]

  • Analysis of Downstream Signaling Proteins: To measure the effect of this compound on the activation or expression of proteins downstream in the P2Y1 signaling cascade. This can include assessing the phosphorylation status of key kinases (e.g., p-Akt, p-ERK) or changes in the expression of target proteins regulated by the pathway. This is often a more direct measure of functional receptor inhibition.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the P2Y1 signaling pathway, the mechanism of this compound antagonism, and the general experimental workflow for Western blot analysis.

P2Y1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol P2Y1 P2Y1 Receptor Gq Gq P2Y1->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Mobilization IP3->Ca PKC PKC Activation DAG->PKC Ca->PKC Response Cellular Response PKC->Response ADP ADP (Agonist) ADP->P2Y1 Activates MRS This compound (Antagonist) MRS->P2Y1 Inhibits

P2Y1 receptor signaling pathway and inhibition by this compound.

Receptor_Antagonism cluster_receptor P2Y1 Receptor binding_site Binding Site agonist ADP (Agonist) agonist->binding_site Binds & Activates antagonist This compound (Antagonist) antagonist->binding_site Binds & Blocks

Mechanism of competitive antagonism at the P2Y1 receptor.

Western_Blot_Workflow A 1. Cell Culture & Treatment (e.g., ADP +/- this compound) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Membrane Transfer (PVDF or Nitrocellulose) D->E F 6. Immunoblotting (Blocking & Antibody Incubation) E->F G 7. Signal Detection (Chemiluminescence) F->G H 8. Data Analysis (Densitometry) G->H

General experimental workflow for Western blot analysis.
Data Presentation

Quantitative data from Western blot analysis should be presented clearly to show the effects of the antagonist. The following table is an illustrative example based on published data for the P2Y1 antagonist BPTU, demonstrating its effect on the expression of downstream profibrogenic markers in cardiac fibroblasts stimulated with TGF-β1.[6][7] A similar approach can be used to present data for this compound.

Table 1: Illustrative Example of P2Y1 Antagonist Effect on Protein Expression

Treatment GroupTarget ProteinFold Change vs. TGF-β1 (Mean ± SD)p-value
TGF-β1 + VehicleCOL-11.00 ± 0.00-
TGF-β1 + BPTUCOL-11.1 ± 0.08< 0.05
TGF-β1 + VehiclePOSTN1.00 ± 0.00-
TGF-β1 + BPTUPOSTN1.1 ± 0.09< 0.05
TGF-β1 + VehicleCTGF1.00 ± 0.00-
TGF-β1 + BPTUCTGF1.2 ± 0.11< 0.01
TGF-β1 + VehicleTGF-β1.00 ± 0.00-
TGF-β1 + BPTUTGF-β1.4 ± 0.15< 0.01
Data is representational and adapted from a study on the P2Y1 antagonist BPTU in TGF-β1-stimulated cardiac fibroblasts.[6][7]

Detailed Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Culture: Culture cells of interest (e.g., human platelets, 1321N1 astrocytoma cells, or primary smooth muscle cells) in appropriate media and conditions until they reach 70-80% confluency.

  • Starvation (Optional): For studies involving growth factors, serum-starve the cells for 12-24 hours prior to treatment to reduce basal signaling activity.

  • Antagonist Pre-treatment: Pre-incubate the cells with this compound at the desired concentration (e.g., 1-10 µM) or vehicle control for 30-60 minutes.

  • Agonist Stimulation: Add the P2Y1 agonist (e.g., ADP, 10 µM) to the designated wells and incubate for the desired time period (e.g., 5, 15, 30 minutes) to stimulate the signaling pathway. Include a control group with no agonist stimulation.

  • Termination: After incubation, immediately place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to stop the reaction.

Protocol 2: Protein Extraction and Quantification
  • Lysis: Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Homogenization: Vortex the tubes briefly and incubate on ice for 30 minutes, with intermittent vortexing every 10 minutes.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collection: Carefully transfer the supernatant (containing the protein extract) to a new, clean tube.

  • Quantification: Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

Protocol 3: Western Blotting
  • Sample Preparation: Dilute the protein samples to the same concentration with lysis buffer and 4x Laemmli sample buffer. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE: Load 20-40 µg of protein per lane into a polyacrylamide gel (percentage depends on the molecular weight of the target protein). Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-P2Y1, anti-phospho-ERK, anti-GAPDH) diluted in blocking buffer. Incubation is typically done overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer for 1-2 hours at room temperature.

  • Final Washes: Repeat the washing step (Step 6).

  • Detection: Add an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.

  • Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to that of a loading control (e.g., GAPDH, β-actin) to correct for loading differences.

References

Application Notes and Protocols for Studying Thrombosis Models with MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological process underlying cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation play a central role in thrombus formation. The P2Y12 receptor, a G protein-coupled receptor on the platelet surface, is a key mediator of adenosine (B11128) diphosphate (B83284) (ADP)-induced platelet aggregation, making it a prime target for antiplatelet therapies. MRS2298 is a selective antagonist of the P2Y12 receptor, making it a valuable tool for studying the role of this receptor in thrombosis and for the preclinical evaluation of novel antithrombotic agents.

These application notes provide detailed protocols for utilizing this compound in common experimental models of thrombosis, including the ferric chloride-induced arterial thrombosis model and in vitro platelet aggregation assays. Additionally, protocols for assessing potential bleeding risks, a common side effect of antiplatelet agents, are included.

Mechanism of Action of this compound

This compound is a competitive and selective antagonist of the P2Y12 receptor. When ADP binds to the P2Y12 receptor, it initiates a signaling cascade that leads to platelet activation, degranulation, and aggregation, contributing to thrombus formation and stabilization. This compound blocks the binding of ADP to the P2Y12 receptor, thereby inhibiting these downstream signaling events and reducing platelet-mediated thrombosis.

Key Experimental Protocols

This section outlines detailed methodologies for essential experiments to evaluate the efficacy and safety profile of this compound in thrombosis models.

In Vivo Thrombosis Model: Ferric Chloride-Induced Carotid Artery Thrombosis in Mice

The ferric chloride (FeCl₃)-induced thrombosis model is a widely used method to study arterial thrombosis in vivo. Topical application of FeCl₃ to an artery induces oxidative injury to the vessel wall, leading to the formation of a platelet-rich thrombus.

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse (e.g., with a ketamine/xylazine cocktail administered intraperitoneally).

    • Place the mouse in a supine position on a surgical board and maintain body temperature at 37°C.

    • Make a midline cervical incision to expose the common carotid artery.

    • Carefully dissect the artery from the surrounding tissue.

  • Baseline Blood Flow Measurement:

    • Place a Doppler flow probe around the carotid artery to measure baseline blood flow.

  • Thrombus Induction:

    • Apply a small piece of filter paper (e.g., 1 x 2 mm) saturated with a specific concentration of FeCl₃ solution (e.g., 5-10%) directly onto the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).[1][2]

    • After the exposure time, remove the filter paper and rinse the area with saline.

  • Monitoring and Data Acquisition:

    • Continuously monitor blood flow using the Doppler probe until complete occlusion occurs (defined as zero blood flow for a specified duration) or for a predetermined observation period (e.g., 30-60 minutes).[3][4]

    • Record the time to occlusion (TTO).

  • Thrombus Isolation and Measurement (Optional):

    • At the end of the experiment, excise the thrombosed arterial segment.

    • Remove the thrombus from the vessel and measure its wet weight.[5]

  • This compound Administration:

    • Administer this compound at various doses via an appropriate route (e.g., intravenous, intraperitoneal) at a specified time before FeCl₃ application to assess its dose-dependent effect on TTO and thrombus weight.

Data Presentation:

Treatment GroupDose (mg/kg)Time to Occlusion (minutes)Thrombus Weight (mg)
Vehicle Control-e.g., 10 ± 2e.g., 5.2 ± 0.8
This compounde.g., 0.1e.g., 18 ± 3e.g., 3.1 ± 0.5
This compounde.g., 1.0e.g., 25 ± 4e.g., 1.5 ± 0.3
This compounde.g., 10.0e.g., >30 (no occlusion)e.g., 0.8 ± 0.2

Note: The data presented in this table are illustrative examples based on typical results for P2Y12 inhibitors and may not represent actual experimental data for this compound. Researchers should generate their own data.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP in vitro. Light Transmission Aggregometry (LTA) is a common method used for this purpose.

Protocol:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):

    • Collect whole blood from healthy human donors or experimental animals into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).

    • Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10-15 minutes to obtain PPP.

  • Platelet Count Adjustment:

    • Measure the platelet count in the PRP and adjust it to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.

  • Aggregation Assay:

    • Pre-warm PRP samples to 37°C in an aggregometer.

    • Add this compound at various concentrations or vehicle control to the PRP and incubate for a specified time.

    • Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).

    • Monitor the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the extent of platelet aggregation.

  • Data Analysis:

    • Set the light transmission of PRP to 0% and PPP to 100%.

    • Calculate the percentage of platelet aggregation for each condition.

    • Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of the ADP-induced platelet aggregation).

Data Presentation:

This compound Concentration (µM)ADP-induced Platelet Aggregation (%)
0 (Vehicle)e.g., 85 ± 5
e.g., 0.01e.g., 70 ± 6
e.g., 0.1e.g., 45 ± 5
e.g., 1.0e.g., 15 ± 3
e.g., 10.0e.g., 5 ± 2

Note: The data presented in this table are illustrative examples. The IC₅₀ for clopidogrel's active metabolite is approximately 1.9 µM in washed platelets.[6] Researchers should determine the specific IC₅₀ for this compound.

Bleeding Time Assay

This assay is used to assess the potential for increased bleeding, a common side effect of antiplatelet agents. The tail clip or tail transection method in mice is a widely used in vivo model.[7][8]

Protocol:

  • Animal Preparation:

    • Anesthetize the mouse.

    • Administer this compound or vehicle control at the desired dose and route.

  • Bleeding Induction:

    • After a specified time post-drug administration, transect a small segment (e.g., 3 mm) of the distal tail with a sterile scalpel.[8]

  • Bleeding Time Measurement:

    • Immediately immerse the tail in pre-warmed saline (37°C).[7]

    • Start a timer and measure the time until bleeding ceases completely for at least 30 seconds.

    • If bleeding does not stop within a predetermined cutoff time (e.g., 15-20 minutes), the experiment is terminated, and the bleeding time is recorded as the cutoff time.

Data Presentation:

Treatment GroupDose (mg/kg)Bleeding Time (seconds)
Vehicle Control-e.g., 180 ± 30
This compounde.g., 1.0e.g., 350 ± 60
This compounde.g., 10.0e.g., 600 ± 90
Positive Control (e.g., Aspirin)e.g., 30e.g., 450 ± 70

Note: The data presented in this table are illustrative examples based on typical results for antiplatelet agents and may not represent actual experimental data for this compound. Researchers should generate their own data.

Coagulation Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin (B12709170) Time (aPTT)

These assays are used to assess the effects of a compound on the extrinsic (PT) and intrinsic (aPTT) pathways of the coagulation cascade. They are useful for determining if this compound has off-target effects on coagulation factors.

Protocol:

  • Sample Collection:

    • Collect blood from treated and control animals into tubes containing 3.2% sodium citrate.

    • Prepare platelet-poor plasma (PPP) by centrifugation.

  • Prothrombin Time (PT) Assay:

    • Pre-warm the PPP sample to 37°C.

    • Add a thromboplastin-calcium reagent to the PPP.

    • Measure the time it takes for a clot to form.[8][9]

  • Activated Partial Thromboplastin Time (aPTT) Assay:

    • Pre-warm the PPP sample to 37°C.

    • Add a contact activator (e.g., silica) and phospholipids (B1166683) to the PPP and incubate.

    • Add calcium chloride to initiate clotting.

    • Measure the time it takes for a clot to form.[10]

Data Presentation:

Treatment GroupDose (mg/kg)Prothrombin Time (PT) (seconds)Activated Partial Thromboplastin Time (aPTT) (seconds)
Vehicle Control-e.g., 12.5 ± 0.5e.g., 35 ± 2
This compounde.g., 10.0e.g., 12.8 ± 0.6e.g., 36 ± 3
Positive Control (e.g., Warfarin for PT)e.g., 1.0e.g., 25.0 ± 2.0e.g., 37 ± 2
Positive Control (e.g., Heparin for aPTT)e.g., 100 U/kge.g., 13.0 ± 0.7e.g., 90 ± 10

Note: The data presented in this table are illustrative examples. P2Y12 inhibitors are not expected to significantly alter PT or aPTT. Researchers should generate their own data to confirm the selectivity of this compound.

Visualization of Pathways and Workflows

P2Y12_Signaling_Pathway P2Y12 Signaling Pathway in Platelets ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates This compound This compound This compound->P2Y12 Blocks AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Activates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA VASP VASP Phosphorylation ↓ PKA->VASP GPIIbIIIa GPIIb/IIIa Activation VASP->GPIIbIIIa Akt Akt Activation PI3K->Akt Akt->GPIIbIIIa Aggregation Platelet Aggregation & Thrombus Formation GPIIbIIIa->Aggregation

P2Y12 Signaling Pathway Inhibition by this compound

Ferric_Chloride_Thrombosis_Workflow Ferric Chloride-Induced Thrombosis Experimental Workflow start Start anesthesia Anesthetize Mouse start->anesthesia surgery Expose Carotid Artery anesthesia->surgery drug_admin Administer this compound or Vehicle surgery->drug_admin baseline_flow Measure Baseline Blood Flow drug_admin->baseline_flow fecl3 Apply Ferric Chloride baseline_flow->fecl3 monitor_flow Monitor Blood Flow (Time to Occlusion) fecl3->monitor_flow thrombus_analysis Excise Artery & Measure Thrombus Weight monitor_flow->thrombus_analysis end End thrombus_analysis->end

Workflow for In Vivo Thrombosis Model

Logical_Relationship Logical Framework for Evaluating this compound This compound This compound P2Y12_Inhibition P2Y12 Receptor Inhibition This compound->P2Y12_Inhibition Coagulation No Effect on Coagulation (PT/aPTT) (Selectivity) This compound->Coagulation Assess Platelet_Aggregation ↓ Platelet Aggregation (In Vitro) P2Y12_Inhibition->Platelet_Aggregation Thrombosis ↓ Thrombosis (In Vivo) P2Y12_Inhibition->Thrombosis Bleeding ↑ Bleeding Time (Safety) P2Y12_Inhibition->Bleeding

Evaluation Framework for this compound

Conclusion

This compound is a potent tool for investigating the role of the P2Y12 receptor in thrombosis. The protocols provided in these application notes offer a comprehensive framework for assessing the antithrombotic efficacy and safety profile of this compound and other P2Y12 antagonists. Rigorous experimental design and careful data interpretation are crucial for advancing our understanding of thrombosis and developing novel therapeutic strategies.

References

Application Notes and Protocols for Intracerebroventricular Injection of MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of MRS2298, a synthetic organic compound, for intracerebroventricular (ICV) injection in animal models. The protocol is designed to ensure the accurate and sterile delivery of the compound into the cerebral ventricles, a critical procedure for neuroscience research and drug development aimed at central nervous system targets.

Compound Information and Physicochemical Properties

This compound is a small molecule with characteristics that influence its solubility and handling for in vivo studies. A summary of its relevant physicochemical properties is presented in Table 1. The negative XLogP value suggests a preference for hydrophilic environments, although initial dissolution may require a polar aprotic solvent due to its complex structure.

PropertyValueSource
Molecular Weight 431.02 g/mol [1]
Topological Polar Surface Area 208.77 Ų[1]
XLogP -2.5[1]
Hydrogen Bond Donors 5[1]
Hydrogen Bond Acceptors 12[1]
Rotatable Bonds 9[1]

Table 1: Physicochemical Properties of this compound

Experimental Protocols

The following protocols detail the necessary steps for preparing this compound solution for ICV injection, from initial dissolution to final sterilization.

Materials and Reagents
  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile artificial cerebrospinal fluid (aCSF) or sterile 0.9% saline

  • Sterile, pyrogen-free microcentrifuge tubes

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes and needles

Preparation of this compound Stock Solution

Due to the likelihood of this compound being poorly soluble in aqueous solutions alone, a concentrated stock solution in a suitable organic solvent is recommended. Dimethyl sulfoxide (DMSO) is a strong, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds and is miscible with water.[2][3][4][5]

Protocol:

  • Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add a minimal volume of sterile DMSO to the tube to achieve a high concentration stock solution (e.g., 10-50 mM). The exact concentration will depend on the desired final injection concentration and the solubility of this compound in DMSO.

  • Gently vortex or sonicate the solution at room temperature until the this compound is completely dissolved. Visually inspect the solution to ensure no particulate matter is present.

Preparation of Final Injection Solution

The final injection solution must be sterile and have a low concentration of DMSO to minimize potential toxicity.

Protocol:

  • Calculate the volume of the this compound stock solution needed to achieve the desired final concentration for the ICV injection.

  • In a sterile microcentrifuge tube, add the required volume of the this compound stock solution.

  • Slowly add sterile aCSF or 0.9% saline to the tube while vortexing to dilute the stock solution to the final desired concentration. It is crucial to add the aqueous vehicle to the DMSO stock solution and not the other way around to prevent precipitation of the compound.

  • Ensure the final concentration of DMSO in the injection solution is as low as possible, ideally below 1%, to avoid solvent-induced neurotoxicity.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the concentration of this compound may be too high for the chosen vehicle composition, and adjustments to the protocol (e.g., lower final concentration, slightly higher DMSO percentage if tolerated) may be necessary.

Sterilization of the Final Solution

All solutions for intracerebroventricular injection must be sterile to prevent infection.[6]

Protocol:

  • Draw the final this compound solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile, pyrogen-free microcentrifuge tube or directly into the injection syringe. This process will remove any potential microbial contamination.

  • The sterilized solution is now ready for intracerebroventricular injection.

Intracerebroventricular Injection Procedure

The intracerebroventricular injection should be performed on anesthetized animals using a stereotaxic apparatus to ensure accurate targeting of the cerebral ventricles. The injection volume should be kept small (typically 1-5 µL in mice) and administered slowly to prevent a rapid increase in intracranial pressure.[7]

Signaling Pathways and Experimental Workflows

MRS2298_Preparation_Workflow Workflow for Preparing this compound for ICV Injection cluster_preparation Solution Preparation cluster_injection Administration weigh 1. Weigh this compound Powder dissolve 2. Dissolve in DMSO (Stock Solution) weigh->dissolve dilute 3. Dilute with aCSF/Saline (Final Solution) dissolve->dilute sterilize 4. Sterilize by Filtration (0.22 µm filter) dilute->sterilize icv_injection 5. Intracerebroventricular Injection sterilize->icv_injection

Caption: Experimental workflow for this compound preparation.

This diagram outlines the sequential steps involved in preparing this compound for intracerebroventricular injection, from weighing the compound to the final administration.

References

Application Notes and Protocols for Studying Astrocyte Activation Using MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astrocytes, the most abundant glial cells in the central nervous system (CNS), are critical regulators of neuronal function and homeostasis. In response to injury, disease, or inflammation, astrocytes undergo a process known as activation, characterized by a series of molecular and morphological changes. Purinergic signaling, particularly through the P2Y1 receptor (P2Y1R), has emerged as a key pathway in modulating astrocyte activation. MRS2298, a selective antagonist of the P2Y1R, serves as a valuable pharmacological tool to investigate the role of this receptor in astrocyte biology and pathology. These application notes provide detailed protocols for utilizing this compound to study its effects on astrocyte activation, focusing on key functional readouts such as intracellular calcium signaling, glutamate (B1630785) release, and the expression of the activation marker, Glial Fibrillary Acidic Protein (GFAP).

Mechanism of Action: P2Y1 Receptor Antagonism

The P2Y1 receptor is a Gq-protein coupled receptor (GPCR) that is activated by extracellular adenosine (B11128) diphosphate (B83284) (ADP). In astrocytes, activation of the P2Y1R triggers the phospholipase C (PLC) signaling cascade, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), causing the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a central event in astrocyte activation, initiating downstream processes such as the release of gliotransmitters like glutamate and changes in gene expression, including the upregulation of GFAP. This compound selectively blocks the P2Y1R, thereby inhibiting ADP-mediated signaling and allowing for the elucidation of the receptor's role in these astrocytic functions.

cluster_0 Astrocyte ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Blocks Gq Gq protein P2Y1R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3R Ca2_cyto Cytosolic Ca²⁺ ↑ ER->Ca2_cyto Ca²⁺ Release Glutamate_release Glutamate Release Ca2_cyto->Glutamate_release Triggers GFAP_expression GFAP Expression ↑ Ca2_cyto->GFAP_expression Induces Astrocyte_activation Astrocyte Activation Glutamate_release->Astrocyte_activation GFAP_expression->Astrocyte_activation

Figure 1: P2Y1 Receptor Signaling Pathway in Astrocytes.

Quantitative Data Summary

The following table summarizes the inhibitory effects of P2Y1 receptor antagonists, structurally and functionally related to this compound, on key astrocyte functions. This data provides a basis for estimating the effective concentration range for this compound in experimental settings.

AntagonistTargetAssayOrganism/Cell TypeIC50 / Effective ConcentrationReference
MRS2500 P2Y1 ReceptorInhibition of ADP-induced Ca2+ responseRat cortical astrocytes~10 nM[1]
MRS2279 P2Y1 ReceptorInhibition of ADP-induced Ca2+ responseHuman 1321N1 astrocytoma cellsKB = 8 nM[2]
MRS2179 P2Y1 ReceptorInhibition of ADP-induced Ca2+ responseTurkey erythrocyte membranesKi = 100 nM[2]

Experimental Protocols

Protocol 1: Primary Astrocyte Culture

This protocol describes the isolation and culture of primary astrocytes from the cerebral cortices of neonatal rodents.

Materials:

  • Neonatal rodent pups (P1-P3)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Poly-D-lysine (PDL) coated culture flasks and plates

  • Sterile dissection tools

  • 70% Ethanol

Procedure:

  • Euthanize neonatal pups in accordance with institutional guidelines.

  • Sterilize the head with 70% ethanol.

  • Under a sterile hood, dissect the cerebral cortices and remove the meninges.

  • Mince the cortical tissue into small pieces.

  • Incubate the tissue in 0.25% Trypsin-EDTA at 37°C for 15 minutes.

  • Inactivate trypsin by adding an equal volume of DMEM with 10% FBS.

  • Gently triturate the tissue with a pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension at 200 x g for 5 minutes.

  • Resuspend the cell pellet in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Plate the cells onto PDL-coated T75 flasks.

  • Incubate at 37°C in a 5% CO2 incubator.

  • Change the medium every 2-3 days.

  • After 7-10 days, when the culture is confluent, shake the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C to detach microglia and oligodendrocytes.

  • Change the medium to remove detached cells.

  • The remaining adherent cells are highly enriched astrocytes and can be subcultured for experiments.

A Neonatal Rodent Brain Dissection B Cortical Tissue Isolation A->B C Meninges Removal B->C D Enzymatic Digestion (Trypsin) C->D E Mechanical Dissociation D->E F Cell Plating on PDL-coated flasks E->F G Mixed Glial Culture F->G H Purification by Shaking G->H I Enriched Astrocyte Culture H->I

Figure 2: Workflow for Primary Astrocyte Culture.
Protocol 2: Measurement of Intracellular Calcium Signaling

This protocol details the use of a fluorescent calcium indicator to measure changes in intracellular calcium in response to P2Y1R activation and its blockade by this compound.[2][3][4]

Materials:

  • Primary astrocyte culture (Protocol 1)

  • Fluo-4 AM or other suitable calcium indicator dye

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • ADP (P2Y1R agonist)

  • This compound

  • Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

  • Plate astrocytes on glass-bottom dishes or 96-well black-walled plates.

  • Prepare a loading solution of 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS.

  • Remove the culture medium and wash the cells once with HBSS.

  • Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at 37°C.

  • Wash the cells twice with HBSS to remove excess dye.

  • Add fresh HBSS to the cells.

  • To assess the effect of this compound, pre-incubate the cells with the desired concentration of this compound (e.g., 1-100 nM) for 15-30 minutes.

  • Establish a baseline fluorescence reading.

  • Add ADP (e.g., 1-10 µM) to stimulate the P2Y1 receptors.

  • Immediately begin recording the fluorescence intensity over time.

  • Analyze the change in fluorescence intensity (ΔF/F0) to quantify the calcium response.

Protocol 3: Glutamate Release Assay

This protocol describes a method to measure glutamate release from astrocytes following P2Y1R stimulation and its inhibition by this compound.[5][6][7]

Materials:

  • Primary astrocyte culture (Protocol 1)

  • HBSS

  • ADP

  • This compound

  • Glutamate assay kit (e.g., Amplex Red Glutamic Acid/Glutamate Oxidase Assay Kit)

  • Microplate reader

Procedure:

  • Plate astrocytes in 24-well or 96-well plates and grow to confluency.

  • Wash the cells twice with HBSS.

  • Pre-incubate the cells with this compound (e.g., 1-100 nM) in HBSS for 15-30 minutes at 37°C.

  • Stimulate the cells by adding ADP (e.g., 1-10 µM) to the wells.

  • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Collect the supernatant (extracellular medium).

  • Measure the glutamate concentration in the supernatant using a commercial glutamate assay kit according to the manufacturer's instructions.

  • Normalize the glutamate concentration to the total protein content of the cells in each well.

Protocol 4: Immunofluorescence Staining for GFAP

This protocol details the immunocytochemical detection of GFAP, a key marker of astrocyte activation, and how to assess the effect of this compound.[8][9]

Materials:

  • Primary astrocyte culture on coverslips (Protocol 1)

  • 4% Paraformaldehyde (PFA) in PBS

  • Phosphate-Buffered Saline (PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody: anti-GFAP

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Treat astrocyte cultures with a stimulus to induce activation (e.g., lipopolysaccharide, LPS) in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).

  • Wash the cells with PBS.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with the primary anti-GFAP antibody diluted in blocking buffer overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips onto microscope slides using mounting medium.

  • Visualize and capture images using a fluorescence microscope.

  • Quantify the GFAP fluorescence intensity or the number of GFAP-positive cells.

cluster_0 Cell Culture & Treatment cluster_1 Immunostaining cluster_2 Analysis A Plate Astrocytes B Induce Activation (e.g., LPS) A->B C Treat with this compound B->C D Fixation (PFA) C->D E Permeabilization D->E F Blocking E->F G Primary Antibody (anti-GFAP) F->G H Secondary Antibody (Fluorescent) G->H I Nuclear Counterstain (DAPI) H->I J Fluorescence Microscopy I->J K Image Acquisition J->K L Quantification of GFAP Expression K->L

Figure 3: Workflow for GFAP Immunofluorescence.

Conclusion

This compound is a potent and selective tool for investigating the role of the P2Y1 receptor in astrocyte activation. The protocols provided herein offer a comprehensive guide for researchers to study the impact of P2Y1R antagonism on key aspects of astrocyte function, including calcium signaling, gliotransmitter release, and the expression of activation markers. By utilizing these methods, researchers can further unravel the complex signaling pathways governing astrocyte biology and their contribution to neurological health and disease, potentially identifying new therapeutic targets for a range of CNS disorders.

References

Application Notes and Protocols for MRS2298 in Patch-Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of MRS2298, a selective P2Y1 receptor antagonist, in patch-clamp electrophysiology. This document outlines the mechanism of action, provides detailed experimental protocols, and presents quantitative data from relevant studies to facilitate the investigation of purinergic signaling in various cell types.

Introduction to this compound

This compound is a potent and selective antagonist of the P2Y1 purinergic receptor. P2Y1 receptors are G-protein coupled receptors (GPCRs) activated by adenosine (B11128) diphosphate (B83284) (ADP). The activation of P2Y1 receptors is coupled to the Gq family of G-proteins, which stimulates phospholipase C (PLC). This leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The subsequent increase in intracellular calcium concentration ([Ca2+]i) through IP3-mediated release from internal stores modulates a variety of cellular processes, including ion channel activity and neurotransmitter release.

In the context of electrophysiology, the modulation of ion channels by P2Y1 receptor activation can significantly impact neuronal excitability, synaptic transmission, and plasticity. Therefore, this compound serves as a valuable pharmacological tool to investigate the physiological and pathophysiological roles of P2Y1 receptor signaling.

Mechanism of Action

This compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of the endogenous agonist ADP. By inhibiting P2Y1 receptor activation, this compound prevents the downstream signaling cascade, thereby averting the modulation of various ion channels. This allows researchers to isolate and study the specific contributions of P2Y1 receptor signaling to the electrophysiological properties of a cell.

Data Presentation

The following table summarizes quantitative data from a study utilizing a selective P2Y1 receptor antagonist in patch-clamp electrophysiology experiments. While specific data for this compound is limited in the provided search results, the data for a similar antagonist, MRS2179, offers valuable insights into the expected effects and effective concentrations.

Cell TypeAntagonistAntagonist Concentration (µM)AgonistAgonist Concentration (µM)Measured ParameterEffect of AntagonistReference
Guinea-pig submucosal neuronsMRS21791ATP10Slow excitatory postsynaptic potential (EPSP)Blocked the slow EPSP[1]
Rat dorsal root ganglion neuronsMRS21791ADP-beta-S10P2X3 receptor-currentsAntagonized the inhibitory effect of ADP-beta-S[2]

Experimental Protocols

This section provides a detailed methodology for a typical whole-cell patch-clamp experiment to investigate the effect of this compound on neuronal ion channels.

Preparation of Solutions

a) Artificial Cerebrospinal Fluid (aCSF) (for brain slice recordings):

ComponentConcentration (mM)
NaCl125
KCl2.5
MgCl21
CaCl22
NaH2PO41.25
NaHCO325
Glucose25

To prepare, dissolve salts in ultrapure water. The solution should be continuously bubbled with 95% O2 / 5% CO2 for at least 30 minutes before use to maintain a pH of 7.4. The osmolarity should be adjusted to approximately 305-315 mOsm.[3]

b) Intracellular Solution (for whole-cell recordings):

ComponentConcentration (mM)
K-Gluconate130
NaCl5
CaCl20.4
MgCl21
HEPES10
EGTA11

Adjust pH to 7.3 with KOH. The osmolarity should be adjusted to approximately 260-280 mOsm. Filter the solution through a 0.2 µm filter before use.[3]

c) this compound Stock Solution:

  • Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile, nuclease-free water or a suitable buffer as recommended by the manufacturer.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Cell Preparation (Example: Acute Brain Slices)
  • Anesthetize the animal according to approved institutional protocols.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Prepare coronal or sagittal brain slices (e.g., 300 µm thick) containing the region of interest using a vibratome.

  • Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour before recording.

Patch-Clamp Recording
  • Transfer a single brain slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF at a rate of 1-2 mL/min.

  • Visualize neurons using an upright microscope with differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a target neuron with the patch pipette and apply gentle positive pressure.

  • Once the pipette tip touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.

  • Apply a brief pulse of negative pressure to rupture the cell membrane and establish the whole-cell configuration.

  • Switch to current-clamp or voltage-clamp mode to record neuronal activity.

Application of this compound
  • Establish a stable baseline recording of the electrophysiological parameter of interest (e.g., spontaneous firing rate, evoked postsynaptic currents, or specific ion channel currents).

  • Prepare the desired final concentration of this compound by diluting the stock solution in the perfusion aCSF immediately before application.

  • Switch the perfusion to the aCSF containing this compound and record the changes in the electrophysiological parameters.

  • To confirm the specificity of the effect, perform a washout by switching the perfusion back to the control aCSF.

  • To investigate the antagonistic properties of this compound, co-apply it with a P2Y1 receptor agonist (e.g., ADP or 2-MeSADP) and observe the blockade of the agonist-induced effect.

Mandatory Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Blocks Gq Gq-protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers Ion_Channel Ion Channel Modulation Ca_release->Ion_Channel Leads to

P2Y1 Receptor Signaling Pathway

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_solutions Prepare Solutions (aCSF, Intracellular, this compound) establish_patch Establish Whole-Cell Patch prep_solutions->establish_patch prep_cells Prepare Cells (e.g., Brain Slices) prep_cells->establish_patch baseline Record Baseline Activity establish_patch->baseline apply_this compound Apply this compound baseline->apply_this compound compare_data Compare Baseline vs. Treatment baseline->compare_data record_effect Record Effect of this compound apply_this compound->record_effect washout Washout record_effect->washout record_effect->compare_data record_recovery Record Recovery washout->record_recovery analyze_data Analyze Electrophysiological Data record_recovery->analyze_data record_recovery->compare_data compare_data->analyze_data

Patch-Clamp Experimental Workflow

References

Application Notes and Protocols for Labeling MRS2298 in Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the labeling of MRS2298, a potent and selective P2Y1 receptor antagonist, for use in receptor binding assays. Both radiolabeling and fluorescent labeling techniques are described, offering flexibility for various experimental setups.

Introduction

This compound is an acyclic bisphosphate derivative that acts as a competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor involved in physiological processes such as platelet aggregation.[1][2] Accurate characterization of the binding properties of novel ligands to the P2Y1 receptor is crucial for drug discovery and development. Labeled this compound serves as an invaluable tool for these studies, enabling direct measurement of ligand-receptor interactions. This document outlines protocols for radiolabeling this compound with tritium (B154650) ([³H]) or iodine-125 (B85253) ([¹²⁵I]), and a proposed method for fluorescent labeling.

Data Presentation: Quantitative Binding Data

The following table summarizes the binding affinities (Ki values) of several known P2Y1 receptor antagonists, determined through competitive binding assays using a radiolabeled antagonist such as [³H]MRS2279, a close analog of this compound.[3][4]

CompoundP2Y1 Receptor Ki (nM)Reference
MRS227913[3]
This compound 29.6 [1]
MRS217984[3]
MRS25000.78[2]
Adenosine-3',5'-bisphosphate900[3]
Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid6000[3]

Experimental Protocols

Radiolabeling of this compound

Two primary methods for radiolabeling this compound are presented: tritiation, based on the successful labeling of the structurally similar MRS2279[3], and radioiodination, adapted from the labeling of another P2Y1 antagonist, MRS2500[5].

This protocol is adapted from the synthesis of [³H]MRS2279, which involves the incorporation of a tritium-labeled methyl group.[3] A similar strategy can be applied to a precursor of this compound.

Materials:

  • This compound precursor with a suitable leaving group (e.g., a primary amine for methylation)

  • [³H]Methyl iodide (high specific activity)

  • Anhydrous, non-protic solvent (e.g., DMF or DMSO)

  • Mild base (e.g., potassium carbonate)

  • HPLC system with a radioactivity detector

  • Scintillation counter

Procedure:

  • Reaction Setup: In a sealed vial, dissolve the this compound precursor in the anhydrous solvent.

  • Add a slight molar excess of the mild base.

  • Introduce [³H]Methyl iodide into the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature, or with gentle heating if necessary, for a predetermined time (e.g., 1-4 hours), monitoring the reaction progress by radio-TLC.

  • Quenching: Quench the reaction by adding a small amount of a suitable quenching agent (e.g., a primary or secondary amine).

  • Purification: Purify the resulting [³H]this compound using reverse-phase HPLC.

  • Characterization: Confirm the identity and radiochemical purity of the product by co-elution with a non-labeled this compound standard and mass spectrometry.

  • Specific Activity Determination: Determine the specific activity (Ci/mmol) of the final product using a scintillation counter and by measuring the concentration of the unlabeled standard.

This protocol is a hypothetical adaptation based on the synthesis of [¹²⁵I]MRS2500, which utilizes a trimethylstannyl precursor for radioiododestannylation.[5] A similar precursor would need to be synthesized for this compound.

Materials:

  • Trimethylstannyl-precursor of this compound

  • Na[¹²⁵I]

  • Oxidizing agent (e.g., Chloramine-T)

  • Reducing agent (e.g., sodium metabisulfite)

  • HPLC system with a gamma detector

Procedure:

  • Reaction Setup: To a solution of the trimethylstannyl-MRS2298 precursor in a suitable solvent, add Na[¹²⁵I].

  • Initiate the reaction by adding the oxidizing agent.

  • Incubation: Allow the reaction to proceed for a short period (e.g., 5-15 minutes) at room temperature.

  • Quenching: Stop the reaction by adding the reducing agent.

  • Purification: Purify the [¹²⁵I]this compound using reverse-phase HPLC.

  • Characterization and Specific Activity: Confirm the identity, radiochemical purity, and specific activity as described in the tritiation protocol.

Fluorescent Labeling of this compound

As this compound lacks a primary amine, a common target for fluorescent labeling, a derivative of this compound containing a reactive handle (e.g., an amino or thiol group) would need to be synthesized. The following is a general protocol for labeling such a derivative with an amine-reactive fluorescent dye.

Materials:

  • Amine-modified this compound derivative

  • Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore like FITC or a DyLight dye)

  • Anhydrous DMSO

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column or HPLC for purification

Procedure:

  • Dye Preparation: Dissolve the amine-reactive fluorescent dye in anhydrous DMSO to prepare a stock solution.

  • Peptide Preparation: Dissolve the amine-modified this compound derivative in the reaction buffer.

  • Labeling Reaction: Add the fluorescent dye stock solution to the peptide solution at a specific molar ratio (e.g., 1.5-fold molar excess of dye).

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.

  • Purification: Separate the fluorescently labeled this compound from the unreacted dye and peptide using size-exclusion chromatography or reverse-phase HPLC.

  • Characterization: Confirm the labeling by measuring the absorbance of the fluorophore and the peptide, and verify the purity and identity using mass spectrometry.

P2Y1 Receptor Binding Assay Protocol

This protocol describes a competitive radioligand binding assay using membranes from cells expressing the P2Y1 receptor and a radiolabeled this compound analog.

Materials:

  • Membranes from cells stably expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells)

  • Radiolabeled this compound (e.g., [³H]this compound)

  • Unlabeled this compound and other test compounds

  • Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Wash buffer: Ice-cold binding buffer

  • 96-well plates

  • Glass fiber filters (e.g., Whatman GF/C)

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation: Thaw the P2Y1 receptor-expressing cell membranes on ice and resuspend them in binding buffer to the desired protein concentration (e.g., 5-20 µ g/well ).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: Radioligand and binding buffer.

    • Non-specific Binding: Radioligand and a high concentration of unlabeled ligand (e.g., 10 µM unlabeled this compound).

    • Competition: Radioligand and varying concentrations of the test compound.

  • Add the membrane suspension to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ values for the test compounds by non-linear regression analysis of the competition curves. Calculate the Ki values using the Cheng-Prusoff equation.

Mandatory Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway Ligand ADP / this compound (Antagonist) P2Y1R P2Y1 Receptor Ligand->P2Y1R Ligand->P2Y1R Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Effects (e.g., Platelet Shape Change) Ca_release->Downstream PKC->Downstream Experimental_Workflow cluster_labeling Radiolabeling of this compound cluster_binding_assay P2Y1 Receptor Binding Assay Precursor This compound Precursor Radiolabeling Radiolabeling Reaction ([³H] or [¹²⁵I]) Precursor->Radiolabeling Purification HPLC Purification Radiolabeling->Purification Labeled_this compound Labeled this compound Purification->Labeled_this compound Incubation Incubation with Labeled This compound & Test Compounds Labeled_this compound->Incubation Membranes P2Y1-expressing Cell Membranes Membranes->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (IC₅₀, Ki) Counting->Data_Analysis

References

Troubleshooting & Optimization

Troubleshooting MRS2298 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common solubility issues encountered when working with the P2Y1 receptor antagonist, MRS2298, in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR). Its mechanism of action involves blocking the binding of endogenous ligands like adenosine (B11128) diphosphate (B83284) (ADP) to the P2Y1 receptor. This inhibition disrupts downstream signaling pathways.

Q2: What are the main challenges when working with this compound in experiments?

A2: The primary challenge with this compound is its limited solubility in aqueous solutions, which can lead to precipitation and inaccurate experimental results. Careful preparation of stock solutions and working dilutions is crucial for successful experiments.

Q3: What is the recommended solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[1][2]

Q4: How should I store this compound stock solutions?

A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C to ensure stability. It is advisable to prepare small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture, potentially causing precipitation.

Q5: What is the P2Y1 receptor signaling pathway?

A5: The P2Y1 receptor is a Gq-coupled GPCR. Upon activation by agonists like ADP, it activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). This signaling cascade is involved in various cellular processes, including platelet aggregation and smooth muscle contraction.[3][4][5][6][7][8][9]

Troubleshooting Guide: this compound Solubility Issues

This guide provides a systematic approach to diagnosing and resolving common precipitation problems encountered when using this compound in aqueous-based experiments.

Problem 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.

This is a common issue arising from the significant difference in solubility of this compound in DMSO versus aqueous solutions.

Troubleshooting Workflow:

start Precipitate observed upon dilution check_dmso Is the final DMSO concentration <0.5%? start->check_dmso increase_dmso Consider if a slightly higher DMSO concentration is tolerable for your cells. Always include a vehicle control. check_dmso->increase_dmso No prewarm Pre-warm the aqueous buffer to 37°C before adding the DMSO stock. check_dmso->prewarm Yes increase_dmso->prewarm slow_addition Add the DMSO stock dropwise while vigorously vortexing or stirring the aqueous buffer. prewarm->slow_addition sonicate Briefly sonicate the final solution to aid dissolution. slow_addition->sonicate serial_dilution Perform a serial dilution instead of a single large dilution. sonicate->serial_dilution end Solution should be clear. If precipitation persists, consider reformulation or alternative solvents. serial_dilution->end

Caption: Troubleshooting workflow for immediate precipitation of this compound.

Problem 2: The solution is initially clear but a precipitate forms over time in the incubator.

This may be due to the compound's instability in the aqueous environment or interactions with components in the cell culture medium.

Troubleshooting Workflow:

start Delayed precipitation observed check_serum Does the medium contain serum? start->check_serum serum_interaction Proteins in serum can sometimes cause precipitation. Try reducing the serum concentration if possible. check_serum->serum_interaction Yes no_serum Consider other medium components. Phosphate in PBS can sometimes form insoluble salts. check_serum->no_serum No check_ph Check the pH of the medium. Extreme pH can affect solubility. serum_interaction->check_ph no_serum->check_ph adjust_ph Ensure the pH is within the optimal range for your experiment and compound stability. check_ph->adjust_ph No reduce_concentration The working concentration may be too high for long-term stability. Consider a lower concentration. check_ph->reduce_concentration Yes adjust_ph->reduce_concentration fresh_solution Prepare fresh working solutions immediately before use and minimize storage in aqueous buffer. reduce_concentration->fresh_solution end Monitor for precipitation. If issues persist, a different buffer system may be required. fresh_solution->end

Caption: Troubleshooting workflow for delayed precipitation of this compound.

Data Presentation

Table 1: Qualitative Solubility of this compound

SolventSolubilityNotes
DMSOSolubleRecommended for stock solutions.[1][2]
Aqueous Buffer (e.g., PBS, TRIS)Sparingly solublePrecipitation is common upon direct dilution.[10][11][12][13]
EthanolSparingly solubleNot a primary recommended solvent.
MethanolSparingly solubleNot a primary recommended solvent.

Note: Specific quantitative solubility data for this compound in various aqueous buffers is limited. It is highly recommended to perform your own solubility tests for your specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.

  • Weigh: Carefully weigh the required amount of this compound powder. For a 10 mM stock solution, you will need to calculate the mass based on the molecular weight of this compound.

  • Dissolve: Add the appropriate volume of anhydrous DMSO to the powder.

  • Mix: Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution.

  • Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.

Experimental Workflow for Stock Solution Preparation:

cluster_0 Preparation cluster_1 Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex until Dissolved add_dmso->vortex aliquot Aliquot into Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing an this compound stock solution.

Protocol 2: General Protocol for Cell-Based Assays

This protocol provides a general guideline for using this compound in a cell-based assay. The final concentration of this compound should be determined based on the specific cell type and experimental goals.

Procedure:

  • Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere or stabilize overnight.

  • Prepare Working Solution:

    • Thaw an aliquot of the this compound DMSO stock solution.

    • Pre-warm the cell culture medium to 37°C.

    • Prepare serial dilutions of the this compound stock solution in the pre-warmed medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium while vortexing to ensure rapid mixing and minimize precipitation.

    • Important: Ensure the final DMSO concentration in the cell culture medium is below the cytotoxic level for your cells (typically ≤ 0.5%).[9]

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubation: Incubate the cells for the desired time period.

  • Assay: Perform the desired cell-based assay (e.g., viability, signaling pathway analysis).

Mandatory Visualization

P2Y1 Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., Platelet Aggregation) Ca->Response PKC->Response ADP ADP ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits

References

How to prevent MRS2298 precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using the P2Y1 receptor antagonist, MRS2298, in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective antagonist of the P2Y1 receptor. The P2Y1 receptor is a G protein-coupled receptor (GPCR) primarily activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2] Upon activation by ADP, the P2Y1 receptor couples to Gq/11 proteins, which in turn activates phospholipase C (PLC).[3] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[2] this compound competitively binds to the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this downstream signaling cascade.[1]

Q2: What is the primary reason for this compound precipitation in cell culture media?

A2: The precipitation of this compound in aqueous solutions like cell culture media is most commonly due to its low aqueous solubility. When a concentrated stock solution of this compound, typically prepared in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution, forming a precipitate. This phenomenon is known as solvent-shifting.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: The recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous DMSO.

Troubleshooting Guide: this compound Precipitation

This guide will help you identify the cause of this compound precipitation and provide solutions to prevent it.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Low Aqueous Solubility/Solvent Shock: The rapid change in solvent polarity from DMSO to the aqueous medium causes the compound to exceed its solubility limit.- Optimize Dilution: Add the this compound stock solution dropwise to the pre-warmed (37°C) cell culture medium while gently vortexing or swirling. This ensures rapid dispersal and avoids localized high concentrations.- Serial Dilution: Perform a stepwise serial dilution of the stock solution in pre-warmed media.
High Final Concentration: The desired final concentration of this compound in the cell culture medium is higher than its solubility limit in that specific medium.- Lower the Final Concentration: If experimentally feasible, reduce the final working concentration of this compound.- Determine Maximum Soluble Concentration: Perform a solubility test in your specific cell culture medium to determine the highest concentration that remains in solution.
Precipitate forms after a period of incubation (hours to days). Temperature Fluctuations: Moving culture vessels in and out of the incubator can cause temperature changes that affect solubility.- Maintain Stable Temperature: Minimize the time that culture vessels are outside the incubator. Ensure the incubator provides a stable temperature environment.
pH Shift: Cellular metabolism can alter the pH of the culture medium over time, which may affect the solubility of this compound.- Use Buffered Media: Ensure your cell culture medium is adequately buffered (e.g., with HEPES) for your incubator's CO2 concentration.- Change Media Regularly: For longer-term experiments, regular media changes can help maintain a stable pH.
Interaction with Media Components: this compound may interact with salts, proteins (especially in serum), or other components in the medium, leading to the formation of insoluble complexes over time.- Prepare Fresh: Prepare the this compound-containing medium fresh before each experiment.- Reduce Serum Concentration: If possible for your cell type, temporarily reducing the serum concentration during treatment may help.
Evaporation: Water evaporation from the culture vessel can increase the concentration of all components, including this compound, pushing it beyond its solubility limit.- Ensure Proper Humidification: Maintain adequate humidity levels in the incubator.- Use Sealed Plates: For long-term experiments, consider using plates with low-evaporation lids or sealing plates with gas-permeable membranes.

Quantitative Data

The solubility of this compound is a critical factor in preventing precipitation. Below is a summary of available solubility data.

Solvent Solubility Notes
DMSO ≥ 100 mg/mL (≥ 211.16 mM)May require ultrasonication to fully dissolve.[4]
Aqueous Solutions PoorSpecific solubility in cell culture media is not readily available but is expected to be low.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound using its molecular weight (MW = 473.35 g/mol ).

    • Mass (mg) = 10 mmol/L * Volume (L) * 473.35 g/mol * 1000 mg/g

    • For 1 mL of 10 mM stock, you will need 4.73 mg of this compound.

  • Weighing: Carefully weigh out the calculated amount of this compound and transfer it to a sterile tube.

  • Dissolution: Add the corresponding volume of sterile, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, briefly sonicate the tube in an ultrasonic water bath.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Preparing Working Solutions of this compound in Cell Culture Medium

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile tubes

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment.

  • Calculate Dilution: Calculate the volume of the 10 mM stock solution needed to achieve the desired final concentration in your total volume of cell culture medium.

    • Important: Ensure the final DMSO concentration in the culture medium remains non-toxic to your cells, typically below 0.5%, and ideally below 0.1%. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

  • Dilution Method (Recommended): a. Add the required volume of pre-warmed cell culture medium to a sterile tube. b. While gently vortexing or swirling the medium, add the calculated volume of the this compound stock solution dropwise. c. Continue to mix for a few seconds to ensure homogeneity.

  • Use Immediately: It is best to use the freshly prepared this compound-containing medium immediately to minimize the risk of precipitation.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates This compound This compound This compound->P2Y1_Receptor Inhibits Gq_11 Gq/11 P2Y1_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation & Analysis prep_stock Prepare 10 mM this compound stock in anhydrous DMSO dilute Prepare working solution: Add stock dropwise to warmed media with mixing prep_stock->dilute warm_media Pre-warm cell culture medium to 37°C warm_media->dilute treat_cells Add this compound-containing medium to cells dilute->treat_cells vehicle_control Prepare and add vehicle control (DMSO) dilute->vehicle_control incubate Incubate cells for defined period treat_cells->incubate vehicle_control->incubate analyze Perform downstream cellular analysis incubate->analyze

Caption: Experimental Workflow for Using this compound in Cell Culture.

References

Technical Support Center: Optimizing MRS2298 for P2Y1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2298, a potent and selective P2Y1 receptor antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experimental conditions for maximal P2Y1 inhibition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective competitive antagonist for the P2Y1 purinergic receptor.[1] The P2Y1 receptor is a Gq protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP).[2][3][4] Upon activation, the P2Y1 receptor stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[2][5] This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC), which are critical for various physiological processes, including the initial phase of platelet aggregation.[2] this compound exerts its inhibitory effect by binding to the P2Y1 receptor, preventing ADP from binding and blocking the downstream signaling cascade.[3]

Q2: What is the P2Y1 signaling pathway?

A2: The P2Y1 receptor, activated by its endogenous agonist ADP, couples to the Gq alpha subunit of its associated G protein. This initiates a signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[5] The subsequent rise in intracellular Ca2+ and the activation of Protein Kinase C (PKC) by DAG lead to downstream cellular responses, such as platelet shape change.[2][6]

Troubleshooting_Logic Start Low Inhibition Observed Q1 Is the this compound solution fresh and properly stored? Start->Q1 Sol_A1 Prepare fresh inhibitor solution. Verify stock concentration. Q1->Sol_A1 A1_No Q2 Is the incubation time sufficient? Q1->Q2 A1_Yes A1_Yes Yes A1_No No End Re-run experiment with positive/negative controls. Sol_A1->End Sol_A2 Perform a time-course experiment (See Protocol 1). Q2->Sol_A2 A2_No Q3 Is the agonist (ADP) concentration too high? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol_A2->End Sol_A3 Use a lower ADP concentration (e.g., EC50-EC80). This reduces competitive pressure. Q3->Sol_A3 A3_No Q4 Are there issues with cell health or receptor expression? Q3->Q4 A3_Yes A3_Yes Yes A3_No No Sol_A3->End Q4->End A4_Yes Q4->End A4_No A4_Yes Yes A4_No No Sol_A4 Check cell viability. Verify P2Y1 expression (e.g., via Western Blot/qPCR).

References

Potential off-target effects of MRS2298 in non-neuronal cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of MRS2298 in non-neuronal cells. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is known as an antagonist of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP).[1][2]

Q2: What are the known signaling pathways downstream of the P2Y13 receptor?

The P2Y13 receptor is primarily coupled to the Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[2][3] Activation of the P2Y13 receptor can also trigger several other intracellular signaling cascades, including the activation of MAPKs (mitogen-activated protein kinases) and the phosphatidylinositol 3-kinase (PI3K)/Akt/glycogen synthase kinase 3 (GSK3) axis.[4] In some neuronal cells, P2Y13 receptor activation has been shown to be linked to ERK1/2 signaling and the PI3K/Akt survival pathway.[1]

Q3: In which non-neuronal cell types is the P2Y13 receptor expressed?

The P2Y13 receptor is found in various non-neuronal tissues and cells, including the spleen, heart, bone marrow cells, liver, pancreas, and red blood cells.[1][2] It is also expressed in microglia, where it plays a role in regulating morphology and surveillance.[5]

Q4: Have off-target effects of this compound been reported in non-neuronal cells?

While specific off-target effects for this compound are not extensively documented in the provided search results, the pharmacology of the P2Y13 receptor and related antagonists suggests potential for cross-reactivity with other P2Y receptor subtypes, particularly P2Y12, due to structural similarities.[2][3] Researchers should be cautious of potential effects on other ADP-responsive receptors. For instance, a related P2Y13 antagonist, MRS2211, has been used to distinguish P2Y13-mediated effects from those of the P2Y1 receptor.[6]

Q5: What are the potential functional consequences of unintended P2Y1 receptor antagonism in non-neuronal cells?

The P2Y1 receptor is involved in various physiological processes, including intracellular calcium mobilization.[1] Off-target inhibition of the P2Y1 receptor could therefore interfere with calcium signaling in non-neuronal cells like mast cells.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected changes in intracellular calcium levels upon this compound application. Possible off-target activity on Gq-coupled P2Y receptors, such as the P2Y1 receptor.1. Use a selective P2Y1 receptor antagonist (e.g., MRS2179) as a control to determine if the observed effect is P2Y1-mediated.[6]2. Perform a concentration-response curve for this compound to assess the potency for the off-target effect.3. Validate P2Y1 receptor expression in your cell type of interest.
Alterations in cAMP levels are not consistent with P2Y13 (Gi-coupled) inhibition. The cellular system may have compensatory signaling pathways, or this compound could have off-target effects on other GPCRs that couple to Gs or other G proteins.1. Measure cAMP levels in the presence of forskolin (B1673556) to confirm Gi-mediated inhibition.[3]2. Test for potential off-target effects on other P2Y receptors known to be expressed in the cell type.
Observed phenotype does not align with known P2Y13 receptor functions. This could indicate a novel P2Y13 receptor function in your specific cell type or an off-target effect of this compound.1. Validate the expression of the P2Y13 receptor in your cells using techniques like qPCR or Western blotting.2. Attempt to rescue the phenotype by adding a P2Y13 receptor agonist (e.g., 2MeSADP).[6]3. Screen this compound against a panel of related receptors to identify potential off-target interactions.

Quantitative Data Summary

The following table summarizes the potency of a related P2Y13 receptor antagonist. Direct quantitative data for this compound off-target effects is limited in the provided search results.

CompoundTargetActionIC50 / PotencyCell Type / AssayReference
ARC69931MXP2Y13 ReceptorAntagonistIC50 = 4 nMAG32 cells (IP3 measurement)[3]

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding

This protocol is designed to assess the binding affinity of this compound to other P2Y receptors (e.g., P2Y1, P2Y12) to identify potential off-target interactions.

Materials:

  • Cell membranes prepared from cells expressing the human P2Y1, P2Y12, or other P2Y receptor subtypes.

  • Radioligand specific for the receptor of interest (e.g., [³H]MRS2179 for P2Y1, [³³P]2MeSADP for P2Y12/13).

  • This compound

  • Non-specific binding control (e.g., a high concentration of an unlabeled agonist/antagonist for the target receptor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • In a microtiter plate, combine cell membranes, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding, omit this compound. For non-specific binding, add a saturating concentration of the unlabeled ligand.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 2: Functional Assay to Assess Off-Target Effects on Calcium Mobilization

This protocol measures changes in intracellular calcium concentration to evaluate the potential antagonist activity of this compound at Gq-coupled P2Y receptors like P2Y1.

Materials:

  • Non-neuronal cells of interest grown on black-walled, clear-bottom microplates.

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • This compound.

  • A known agonist for the potential off-target receptor (e.g., 2MeSADP for P2Y1).

  • A fluorescent plate reader capable of kinetic reads.

Procedure:

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubation with the dye and Pluronic F-127 for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Pre-incubate the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 15-30 minutes).

  • Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.

  • Inject the P2Y1 agonist (e.g., 2MeSADP) into the wells and immediately begin kinetic measurement of fluorescence intensity over time.

  • Analyze the data by calculating the peak fluorescence response for each condition.

  • Determine the inhibitory effect of this compound by comparing the agonist-induced calcium response in the presence and absence of the compound. Calculate the IC50 value if a concentration-dependent inhibition is observed.

Visualizations

P2Y13_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADP ADP P2Y13R P2Y13 Receptor ADP->P2Y13R Activates This compound This compound This compound->P2Y13R Inhibits Gi Gi Protein P2Y13R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Gi->PI3K Activates ERK ERK1/2 Gi->ERK Activates cAMP cAMP AC->cAMP Produces CellularResponse Cellular Response (e.g., Inhibition of Proliferation, Neuroprotection) cAMP->CellularResponse Akt Akt PI3K->Akt Activates GSK3 GSK3 Akt->GSK3 Inhibits GSK3->CellularResponse ERK->CellularResponse

Caption: P2Y13 Receptor Signaling Pathway.

Experimental_Workflow_Off_Target_Binding start Start: Prepare cell membranes expressing off-target receptor incubation Incubate membranes with radioligand and this compound start->incubation filtration Filter and wash to separate bound and free ligand incubation->filtration counting Quantify bound radioligand using scintillation counting filtration->counting analysis Analyze data to determine IC50 value counting->analysis end End: Assess off-target binding affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Troubleshooting_Logic issue Unexpected Experimental Result with this compound cause1 Is the result consistent with P2Y13 inhibition? issue->cause1 cause2 Could it be an off-target effect? cause1->cause2 Yes action1 Validate P2Y13 expression and signaling pathway. cause1->action1 No action2 Perform control experiments with agonists/antagonists for potential off-targets. cause2->action2 Yes resolution Identify source of unexpected result action1->resolution action3 Conduct binding or functional screens against related receptors. action2->action3 action3->resolution

Caption: Troubleshooting Logic for Unexpected Results.

References

Technical Support Center: Addressing MRS2298 Instability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the P2Y1 receptor antagonist MRS2298 in long-term experimental settings, ensuring its stability is paramount for obtaining reliable and reproducible results. This technical support center provides essential guidance on mitigating potential instability issues through a series of frequently asked questions and troubleshooting guides.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern in long-term experiments?

This compound is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor involved in various physiological processes. As a nucleotide analog containing a phosphonate (B1237965) ester group, this compound's chemical structure can be susceptible to degradation over time, particularly in aqueous solutions used in long-term cell culture or other prolonged experimental setups. This degradation can lead to a decrease in the effective concentration of the antagonist, resulting in diminished or inconsistent experimental outcomes.

Q2: What are the primary factors that can contribute to the instability of this compound?

Several factors can influence the stability of this compound in experimental solutions:

  • pH: Solutions with acidic or alkaline pH can promote the hydrolysis of the phosphonate ester bonds within the this compound molecule.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.

  • Light Exposure: Purine derivatives can be susceptible to photodegradation upon prolonged exposure to light.[3]

  • Enzymatic Degradation: Cell culture media containing serum or cellular lysates may contain enzymes like phosphodiesterases that can hydrolyze phosphonate esters.[4]

  • Solvent: The choice of solvent for stock solutions and the final concentration in the experimental medium can impact stability.

Q3: How should I prepare and store this compound stock solutions to maximize stability?

To ensure the longevity of your this compound stock, follow these recommendations:

  • Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is a recommended solvent for preparing high-concentration stock solutions of this compound due to its ability to dissolve a wide range of compounds and its relatively low reactivity.[5]

  • Storage Conditions: Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • Handling: When preparing working solutions, allow the stock solution to thaw completely at room temperature and vortex gently before use.

Q4: What are the best practices for using this compound in long-term cell culture experiments?

Maintaining the effective concentration of this compound throughout a long-term experiment is crucial. Consider the following:

  • Media Changes: Replenish the cell culture media containing this compound at regular intervals to counteract potential degradation. The frequency of media changes will depend on the specific experimental conditions and the known stability of the compound in your system.

  • Control Experiments: Include appropriate controls to monitor the stability and activity of this compound over the course of the experiment. This can involve functional assays at different time points.

  • pH Monitoring: Regularly monitor the pH of your cell culture medium, as cellular metabolism can cause pH shifts that may affect this compound stability.

Troubleshooting Guides

Issue 1: Diminished or inconsistent antagonist effect over time.

Possible Cause: Degradation of this compound in the experimental solution.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Prepare fresh working solutions from a new, unopened aliquot of your stock solution.

    • If possible, analytically verify the concentration and purity of your stock solution using techniques like HPLC.

  • Optimize Experimental Conditions:

    • Increase the frequency of media changes to ensure a consistent concentration of active this compound.

    • Ensure the pH of the experimental buffer or cell culture medium is maintained within a stable range (ideally near neutral).

    • Protect the experimental setup from direct light exposure.

  • Perform a Time-Course Experiment:

    • Assess the functional activity of this compound at different time points throughout your long-term experiment to determine its effective half-life under your specific conditions.

Issue 2: High variability between replicate experiments.

Possible Cause: Inconsistent preparation of this compound working solutions or variable degradation rates.

Troubleshooting Steps:

  • Standardize Solution Preparation:

    • Develop and adhere to a strict protocol for preparing this compound working solutions, ensuring accurate and consistent dilutions.

    • Use calibrated pipettes and ensure thorough mixing.

  • Control for Environmental Factors:

    • Maintain consistent temperature, light exposure, and pH across all replicate experiments.

    • Use the same batch of cell culture medium and other reagents for all related experiments.

  • Evaluate Solvent Effects:

    • Ensure the final concentration of DMSO or other solvents in the experimental medium is consistent across all wells and plates and is below a level that could cause cellular toxicity or other off-target effects.

Quantitative Data Summary

While specific quantitative stability data for this compound is limited in the public domain, the following table provides a general overview of factors influencing the stability of nucleotide analogs and phosphonate esters based on available literature.

ParameterConditionExpected Impact on StabilityRecommendations
pH Acidic (<6) or Alkaline (>8)Increased rate of hydrolysisMaintain pH between 6.5 and 7.5
Temperature > 37°CAccelerated degradationStore stock solutions at ≤ -20°C; maintain experimental temperature as low as feasible
Light Prolonged UV or ambient light exposurePotential for photodegradationStore stock solutions and conduct experiments in the dark or under low-light conditions
Enzymes Presence of phosphodiesterasesEnzymatic hydrolysisUse serum-free media if possible; consider sterile filtration of solutions
Solvent Aqueous solutionsHigher susceptibility to hydrolysisPrepare stock solutions in anhydrous DMSO

Key Experimental Protocols

Protocol 1: Preparation and Storage of this compound Stock Solution
  • Materials:

    • This compound powder

    • Anhydrous dimethyl sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Allow the this compound powder to equilibrate to room temperature before opening the vial.

    • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound in anhydrous DMSO.

    • Vortex gently until the powder is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Stability Assessment of this compound in Experimental Medium
  • Materials:

    • This compound stock solution

    • Experimental medium (e.g., cell culture medium)

    • Incubator set to the experimental temperature

    • Analytical method for quantifying this compound (e.g., HPLC-UV)

  • Procedure:

    • Prepare a working solution of this compound in the experimental medium at the desired final concentration.

    • Dispense the solution into multiple sterile, sealed containers.

    • Place the containers in an incubator under the same conditions as your long-term experiment (temperature, light, etc.).

    • At designated time points (e.g., 0, 6, 12, 24, 48, 72 hours), remove one container.

    • Immediately analyze the concentration of intact this compound in the sample using a validated analytical method.

    • Plot the concentration of this compound as a function of time to determine its degradation rate.

Signaling Pathways and Experimental Workflows

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a Gq-coupled receptor. Upon activation by its endogenous ligand ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium levels. This compound acts as a competitive antagonist, blocking ADP from binding to the receptor and thereby inhibiting this downstream signaling.

P2Y1_Signaling cluster_membrane Cell Membrane ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: P2Y1 receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Assessing this compound Stability and Activity

This workflow outlines the steps to ensure the reliability of this compound in your experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_validation Validation prep_stock Prepare this compound Stock Solution (in DMSO) store_stock Store at -20°C/-80°C in aliquots prep_stock->store_stock prep_working Prepare Fresh Working Solution store_stock->prep_working run_exp Perform Long-Term Experiment prep_working->run_exp media_change Regular Media Changes with fresh this compound run_exp->media_change functional_assay Functional Assay (e.g., Calcium Imaging) run_exp->functional_assay analytical_quant Analytical Quantification (e.g., HPLC) run_exp->analytical_quant stability_check Confirm this compound Stability and Activity functional_assay->stability_check analytical_quant->stability_check

Caption: A logical workflow for preparing, using, and validating this compound in experiments.

References

Technical Support Center: Minimizing Variability in Platelet Aggregation Assays with MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability and achieve reproducible results when using the P2Y12 receptor antagonist, MRS2298, in platelet aggregation assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in platelet aggregation?

This compound is a selective and competitive antagonist of the P2Y12 receptor, a key receptor on the platelet surface. The endogenous agonist for the P2Y12 receptor is adenosine (B11128) diphosphate (B83284) (ADP). When ADP binds to the P2Y12 receptor, it initiates a signaling cascade that leads to platelet activation and aggregation. This compound works by blocking ADP from binding to the P2Y12 receptor, thereby inhibiting this crucial step in thrombus formation.

P2Y12 Receptor Signaling Pathway

ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein Activation P2Y12->Gi This compound This compound This compound->P2Y12 Blocks AC Adenylyl Cyclase Inhibition Gi->AC Aggregation Platelet Aggregation Gi->Aggregation Promotes cAMP ↓ cAMP AC->cAMP VASP VASP Phosphorylation (Inhibition of Aggregation) cAMP->VASP VASP->Aggregation

Caption: Mechanism of this compound action on the P2Y12 signaling pathway.

Q2: What is the typical IC50 value for this compound in ADP-induced platelet aggregation assays?

The half-maximal inhibitory concentration (IC50) of this compound for ADP-induced platelet aggregation can vary depending on the specific experimental conditions, such as the concentration of ADP used and the source of the platelets. However, published literature suggests that this compound is a potent antagonist.

ParameterValue
Target P2Y12 Receptor
Action Competitive Antagonist
Typical IC50 (ADP-induced aggregation) Low nanomolar to low micromolar range

It is highly recommended that researchers perform a dose-response curve to determine the optimal inhibitory concentration for their specific experimental setup.

Q3: Is this compound a reversible or irreversible inhibitor?

This compound is a reversible antagonist of the P2Y12 receptor. This means that it binds to the receptor but can also dissociate, allowing the receptor to become active again if the concentration of this compound decreases. This is in contrast to irreversible inhibitors like the active metabolites of clopidogrel (B1663587) and prasugrel, which form a permanent bond with the P2Y12 receptor for the lifespan of the platelet.

Q4: How should I prepare a stock solution of this compound?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO).

SolventSolubility
DMSO Soluble
Aqueous Buffers Sparingly soluble

It is recommended to prepare a concentrated stock solution of this compound in 100% DMSO. This stock solution can then be serially diluted in an appropriate aqueous buffer (e.g., saline or phosphate-buffered saline, PBS) to the desired final concentrations for the assay. It is crucial to ensure that the final concentration of DMSO in the platelet-rich plasma (PRP) is kept to a minimum (ideally ≤ 0.5%) to avoid solvent-induced effects on platelet function.

Q5: What are the recommended storage conditions for this compound stock solutions?

To ensure the stability and activity of this compound, it is important to store it properly.

FormStorage TemperatureNotes
Powder -20°CProtect from light and moisture.
DMSO Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.

Aqueous working solutions should be prepared fresh on the day of the experiment.

Troubleshooting Guide

Variability in platelet aggregation assays can arise from multiple sources, both pre-analytical and analytical. This guide provides solutions to common problems encountered when using this compound.

Problem Potential Cause(s) Troubleshooting Steps
High variability between replicates - Inaccurate pipetting, especially of small volumes. - Inadequate mixing of PRP or reagents. - Temperature fluctuations.- Use calibrated pipettes and proper pipetting technique. - Gently but thoroughly mix samples by inverting the tube; avoid vigorous vortexing. - Ensure all reagents and PRP are maintained at 37°C throughout the assay.
No or weak inhibition by this compound - Incorrect concentration of this compound. - Degraded this compound stock solution. - Suboptimal agonist concentration.- Perform a dose-response curve to determine the optimal inhibitory concentration. - Prepare a fresh stock solution of this compound. - Titrate the agonist (e.g., ADP) to find a submaximal concentration that allows for a clear window to observe inhibition.
Spontaneous platelet aggregation in control samples - Pre-activated platelets due to difficult venipuncture or improper sample handling. - Contaminated reagents or glassware.- Ensure a clean and quick venipuncture. - Process blood samples promptly after collection.[1] - Use sterile, plastic labware whenever possible to minimize platelet activation.
Inconsistent results across different experiments/donors - Inter-donor variability in platelet reactivity. - Differences in platelet count in PRP.- If possible, use platelets from multiple healthy donors to account for biological variability. - Standardize the platelet count of the PRP to a consistent level (e.g., 2.5 x 10⁸ platelets/mL) by adding platelet-poor plasma (PPP).[2]

Experimental Protocols

Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines the use of this compound to assess its inhibitory effect on ADP-induced platelet aggregation in human platelet-rich plasma (PRP).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Human whole blood from healthy, consenting donors who have not taken antiplatelet medication for at least two weeks

  • 3.2% Sodium Citrate (B86180)

  • Adenosine diphosphate (ADP)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Light Transmission Aggregometer

  • Aggregometer cuvettes with stir bars

  • Calibrated pipettes

Procedure:

  • Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio).[2] b. Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature with the brake off to obtain PRP.[2] c. Carefully transfer the upper PRP layer to a new plastic tube. d. Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.[2] e. (Optional but recommended) Adjust the platelet count of the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.[2]

  • Preparation of this compound and Agonist Solutions: a. Prepare a stock solution of this compound in 100% DMSO. b. Prepare working solutions of this compound by serially diluting the stock solution in PBS. Ensure the final DMSO concentration in the PRP will be ≤ 0.5%. c. Prepare a working solution of ADP in PBS at a concentration that induces submaximal aggregation (determined from a prior dose-response curve).

  • Platelet Aggregation Assay: a. Pipette 450 µL of PRP into an aggregometer cuvette with a stir bar. b. Add 50 µL of the this compound working solution or vehicle (PBS with the same final concentration of DMSO) to the PRP. c. Pre-incubate the mixture for a specified time (e.g., 2-15 minutes) at 37°C in the aggregometer. d. Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP. e. Add the ADP agonist to the cuvette to initiate aggregation. f. Record the change in light transmission for at least 5-10 minutes.

  • Data Analysis: a. The extent of platelet aggregation is measured as the maximum percentage change in light transmission. b. Construct a dose-response curve by plotting the percentage of inhibition of aggregation against the concentration of this compound. c. Calculate the IC50 value of this compound for the inhibition of ADP-induced platelet aggregation.

Experimental Workflow for In Vitro Platelet Aggregation Assay

cluster_prep Sample & Reagent Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood (3.2% Citrate) Centrifuge1 Centrifuge (150-200g, 15-20 min) Blood->Centrifuge1 PRP Platelet-Rich Plasma (PRP) Centrifuge1->PRP Centrifuge2 Centrifuge (1500-2000g, 15 min) Centrifuge1->Centrifuge2 Add_PRP Add PRP to Cuvette PRP->Add_PRP PPP Platelet-Poor Plasma (PPP) Centrifuge2->PPP Calibrate Calibrate Aggregometer (0% PRP, 100% PPP) PPP->Calibrate MRS_prep Prepare this compound Working Solutions Add_MRS Add this compound or Vehicle MRS_prep->Add_MRS ADP_prep Prepare ADP Working Solution Add_ADP Add ADP Agonist ADP_prep->Add_ADP Add_PRP->Add_MRS Incubate Pre-incubate at 37°C Add_MRS->Incubate Incubate->Calibrate Calibrate->Add_ADP Record Record Aggregation Add_ADP->Record Analyze Calculate % Inhibition Record->Analyze Curve Generate Dose-Response Curve Analyze->Curve IC50 Determine IC50 Curve->IC50

Caption: Workflow for an in vitro platelet aggregation assay using this compound.

Logical Flow for Troubleshooting Inconsistent Results

action_node action_node Start Inconsistent Results Pre_Analytical Check Pre-Analytical Variables? Start->Pre_Analytical Sample_Handling Review Sample Handling Protocol? Pre_Analytical->Sample_Handling Yes Analytical Check Analytical Variables? Pre_Analytical->Analytical No Donor_Variability Consider Donor Variability? Sample_Handling->Donor_Variability Donor_Variability->Analytical Reagent_Prep Verify Reagent Preparation? Analytical->Reagent_Prep Yes End Consistent Results Analytical->End No Instrument_Cal Confirm Instrument Calibration? Reagent_Prep->Instrument_Cal Assay_Protocol Review Assay Protocol? Instrument_Cal->Assay_Protocol Assay_Protocol->End

Caption: Troubleshooting flowchart for inconsistent platelet aggregation results.

References

Technical Support Center: Improving the Delivery of MRS2298 Across the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working on strategies to enhance the delivery of the P2Y12 receptor antagonist, MRS2298, across the blood-brain barrier (BBB). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter when developing and evaluating methods to get this compound into the central nervous system.

Issue 1: Low or Undetectable Brain Penetration of this compound

  • Question: My in vivo experiments show very low or no detectable levels of this compound in the brain tissue. What are the potential causes and how can I troubleshoot this?

  • Answer: Low brain penetration is a significant hurdle for many small molecules. Here are the common causes and troubleshooting steps:

    • Inherent Physicochemical Properties of this compound: The intrinsic properties of this compound, such as high polarity, low lipophilicity, or a large molecular size, can limit its passive diffusion across the BBB.

      • Troubleshooting:

        • Chemical Modification: Consider structural modifications to this compound to increase its lipophilicity, but be mindful that this could alter its efficacy and off-target effects.[1]

        • Prodrug Approach: Design a more lipophilic prodrug of this compound that can cross the BBB and then be metabolized to the active compound within the brain.

    • Active Efflux by Transporters: this compound may be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp), which actively pump the compound out of the brain.[2][3]

      • Troubleshooting:

        • Co-administration with Efflux Inhibitors: In preclinical models, co-administering this compound with known P-gp inhibitors (e.g., verapamil, tariquidar) can increase its brain concentration.[3] However, this approach has translational challenges due to the systemic effects of these inhibitors.

        • Formulation with Efflux-Inhibiting Excipients: Certain excipients used in nanoparticle formulations, such as polysorbate 80, have been shown to inhibit P-gp and enhance brain uptake.[4]

    • Inefficient Formulation: The delivery vehicle for this compound may not be optimized for BBB penetration.

      • Troubleshooting:

        • Nanoparticle-based Delivery: Encapsulating this compound in nanoparticles (e.g., PLGA, liposomes) can protect it from degradation and facilitate transport across the BBB.[5][6][7] Surface modification of these nanoparticles with ligands that target receptors on the BBB (e.g., transferrin) can further enhance uptake through receptor-mediated transcytosis.[3][5]

        • Intranasal Delivery: This route can bypass the BBB to some extent by utilizing the olfactory and trigeminal neural pathways.[2][8]

Issue 2: High Variability in Experimental Results

  • Question: I am observing significant variability in this compound brain concentration between different animals or even between different experiments. What could be the reasons?

  • Answer: High variability can obscure the true effect of your delivery strategy. Here are some common sources of variability and how to address them:

    • Compound-Related Issues:

      • Poor Solubility: If this compound is not fully dissolved in the vehicle, the actual administered dose will be inconsistent.[9]

        • Troubleshooting: Visually inspect all solutions for precipitates. Prepare fresh dilutions for each experiment and consider using a different solvent or a co-solvent system.

      • Compound Instability: this compound might be degrading in the formulation or after administration.

        • Troubleshooting: Assess the stability of this compound in your chosen vehicle at the experimental temperature and pH.[10][11]

    • Experimental System-Related Issues:

      • Inconsistent Administration: Variability in the injection site or rate can affect the pharmacokinetics of this compound.

        • Troubleshooting: Ensure all personnel are trained on a standardized administration protocol.

      • Biological Variability: Differences in animal age, weight, and health status can impact BBB permeability and drug metabolism.

        • Troubleshooting: Use age- and weight-matched animals and ensure they are healthy before the experiment.

    • Assay-Related Issues:

      • Inconsistent Sample Processing: Variability in tissue homogenization, extraction, and analysis can introduce errors.

        • Troubleshooting: Standardize all sample processing and analytical procedures. Include internal standards in your analytical runs to account for variability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective antagonist of the P2Y12 receptor.[12][13][14] The P2Y12 receptor is a G-protein coupled receptor found on the surface of platelets. When activated by adenosine (B11128) diphosphate (B83284) (ADP), it triggers a signaling cascade that leads to platelet aggregation.[15][16] By blocking this receptor, this compound inhibits platelet aggregation, which is a key process in thrombosis.[14]

Q2: Why is it so difficult for drugs like this compound to cross the blood-brain barrier?

A2: The blood-brain barrier is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside.[4] Only small, lipid-soluble molecules with a molecular weight of less than 400 Da can readily cross the BBB.[4] Larger or more polar molecules are often blocked. Additionally, the BBB has active efflux transporters that can pump drugs back into the bloodstream.[2]

Q3: What are the most promising strategies for improving the brain delivery of this compound?

A3: Several strategies are being explored to enhance drug delivery to the brain:

  • Nanoparticle-based delivery systems: Encapsulating drugs in nanoparticles can protect them and facilitate their transport across the BBB.[5][6] Surface functionalization with targeting ligands can further improve delivery efficiency.[5]

  • Receptor-mediated transcytosis: This approach utilizes the natural transport systems of the BBB by attaching the drug to a molecule that binds to a receptor on the endothelial cells, such as the transferrin receptor.[3][5]

  • Focused ultrasound: This non-invasive technique uses ultrasound waves to temporarily and locally open the tight junctions of the BBB, allowing for increased drug penetration.[2]

  • Intranasal delivery: This method can bypass the BBB to some extent, offering a direct route to the brain.[2][8]

Q4: How can I assess the BBB permeability of my this compound formulation in vitro?

A4: An in vitro BBB model, such as a Transwell assay using brain endothelial cells, is a common method.[17][18][19] This involves seeding brain endothelial cells on a semipermeable membrane that separates two compartments, representing the "blood" and "brain" sides. Your this compound formulation is added to the blood side, and its concentration in the brain side is measured over time to determine the permeability coefficient.[17]

Data Presentation

Due to the limited publicly available data on the specific physicochemical and BBB permeability properties of this compound, the following table is provided as a template for researchers to populate with their own experimental data. Typical value ranges for small molecules targeting the CNS are included for reference.

PropertyTypical Value for CNS DrugsExperimental Data for this compound
Physicochemical Properties
Molecular Weight (Da)< 400Enter your data here
LogP (octanol/water)1 - 4Enter your data here
Aqueous Solubility (µg/mL)> 10Enter your data here
In Vitro BBB Permeability
Apparent Permeability (Papp) (cm/s)> 5 x 10⁻⁶Enter your data here
Efflux Ratio< 2Enter your data here
In Vivo Brain Penetration
Brain-to-Plasma Ratio (LogBB)> 0Enter your data here

Experimental Protocols

Protocol: In Vitro Blood-Brain Barrier Permeability Assay Using a Transwell Model

This protocol describes a general method to assess the permeability of this compound across an in vitro BBB model.

Materials:

  • Human brain microvascular endothelial cells (hBMECs)

  • Transwell inserts (0.4 µm pore size)

  • 24-well companion plates

  • Cell culture medium

  • This compound solution of known concentration

  • Lucifer yellow (as a marker for paracellular permeability)

  • Analytical instrument for quantifying this compound (e.g., LC-MS/MS)

Methodology:

  • Cell Seeding: Seed hBMECs onto the apical (upper) chamber of the Transwell inserts at a high density. Culture the cells until they form a confluent monolayer with well-established tight junctions. This can be monitored by measuring the transendothelial electrical resistance (TEER).

  • Assay Initiation:

    • Wash the cell monolayer with a warm assay buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the this compound solution (at a known concentration) and Lucifer yellow to the apical chamber.

    • Add fresh assay buffer to the basolateral (lower) chamber.

  • Sampling:

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect a sample from the basolateral chamber.

    • After each sampling, replace the removed volume with fresh assay buffer.

    • At the end of the experiment, collect samples from the apical chamber.

  • Sample Analysis:

    • Quantify the concentration of this compound in all samples using a validated analytical method (e.g., LC-MS/MS).

    • Measure the fluorescence of the Lucifer yellow in the basolateral samples to assess the integrity of the cell monolayer.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for this compound using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of this compound accumulation in the basolateral chamber.

      • A is the surface area of the Transwell membrane.

      • C0 is the initial concentration of this compound in the apical chamber.

Visualizations

P2Y12_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y12R P2Y12 Receptor ADP->P2Y12R Activates This compound This compound This compound->P2Y12R Inhibits Gi Gi P2Y12R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3-Kinase Gi->PI3K Activates cAMP cAMP AC->cAMP Produces Platelet_Aggregation Inhibition of Platelet Aggregation cAMP->Platelet_Aggregation Leads to Akt Akt PI3K->Akt Activates Akt->Platelet_Aggregation Leads to

Caption: P2Y12 receptor signaling pathway and the inhibitory action of this compound.

BBB_Permeability_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed_Cells Seed hBMECs on Transwell inserts Culture_Monolayer Culture to form a confluent monolayer Seed_Cells->Culture_Monolayer Verify_Integrity Verify monolayer integrity (TEER measurement) Culture_Monolayer->Verify_Integrity Add_Compound Add this compound and Lucifer yellow to apical chamber Verify_Integrity->Add_Compound Sample_Basolateral Sample from basolateral chamber at multiple time points Add_Compound->Sample_Basolateral Quantify_this compound Quantify this compound (e.g., LC-MS/MS) Sample_Basolateral->Quantify_this compound Measure_Fluorescence Measure Lucifer yellow fluorescence Sample_Basolateral->Measure_Fluorescence Calculate_Papp Calculate Papp value Quantify_this compound->Calculate_Papp

Caption: Experimental workflow for in vitro BBB permeability assay.

Troubleshooting_Workflow Start Low Brain Penetration Check_Properties Are physicochemical properties optimal? Start->Check_Properties Check_Efflux Is it an efflux substrate? Check_Properties->Check_Efflux Yes Modify_Compound Modify compound or use prodrug approach Check_Properties->Modify_Compound No Check_Formulation Is the formulation optimized? Check_Efflux->Check_Formulation No Use_Inhibitors Co-administer with efflux inhibitors Check_Efflux->Use_Inhibitors Yes Use_Nanoparticles Use nanoparticle delivery system Check_Formulation->Use_Nanoparticles No End Improved Brain Delivery Check_Formulation->End Yes Modify_Compound->End Use_Inhibitors->End Use_Nanoparticles->End

References

Technical Support Center: Controlling for Vehicle Effects of DMSO in MRS2298 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to properly control for the effects of dimethyl sulfoxide (B87167) (DMSO) when used as a vehicle for MRS2298, a P2Y13 receptor antagonist. Adherence to these guidelines will help ensure the validity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective antagonist of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is activated by adenosine (B11128) diphosphate (B83284) (ADP). Upon activation, the receptor couples to an inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. The P2Y13 receptor is also known to activate the PI3K/ERK1/2 signaling pathway. By blocking the P2Y13 receptor, this compound can prevent these downstream signaling events.

Q2: Why is DMSO used as a vehicle for this compound?

A2: this compound, like many small molecule inhibitors, is often hydrophobic and has poor solubility in aqueous solutions such as cell culture media or saline. DMSO is a powerful aprotic solvent that can dissolve a wide range of polar and nonpolar compounds, making it an effective vehicle for preparing stock solutions of this compound for use in both in vitro and in vivo experiments.

Q3: What are the potential confounding effects of DMSO in my experiments?

A3: While widely used, DMSO is not biologically inert and can have several effects on experimental systems, including:

  • Cytotoxicity: At high concentrations, DMSO can be toxic to cells, leading to decreased viability and cell death.

  • Effects on Cell Growth and Differentiation: DMSO can influence cell proliferation and differentiation in various cell types.[1]

  • Modulation of Gene Expression and Signaling Pathways: DMSO has been shown to alter gene expression and affect various signaling pathways, which could potentially overlap with the pathways being investigated in your study of this compound.[2][3]

  • Anti-inflammatory and Antioxidant Effects: DMSO itself possesses anti-inflammatory and antioxidant properties that could mask or alter the observed effects of this compound.[2]

Q4: What is a vehicle control and why is it essential?

A4: A vehicle control group is a critical component of a well-designed experiment.[4][5] In this group, the cells or animals are treated with the same volume and concentration of the vehicle (in this case, DMSO) as the experimental group, but without the active compound (this compound). This allows researchers to distinguish the specific effects of this compound from any non-specific effects caused by the DMSO vehicle itself.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Similar results in this compound-treated and vehicle control groups. 1. The observed effect is due to DMSO, not this compound. 2. The concentration of this compound is too low to elicit a response.1. Carefully re-evaluate your data, ensuring the vehicle control is behaving as expected based on literature or preliminary studies. 2. Perform a dose-response curve for this compound to determine the optimal concentration. 3. Perform a dose-response curve for DMSO alone to identify the highest concentration that does not produce the effect of interest.
High variability in results within the same experimental group. 1. Inconsistent preparation of this compound or DMSO solutions. 2. Uneven exposure of cells or animals to the treatment.1. Ensure accurate and consistent pipetting when preparing stock and working solutions. 2. Mix solutions thoroughly before application. 3. For in vitro studies, ensure even distribution of the treatment across the cell culture vessel.
Unexpected cell death or changes in cell morphology in the vehicle control group. 1. DMSO concentration is too high and is causing cytotoxicity. 2. The specific cell line is particularly sensitive to DMSO.1. Determine the maximum tolerated concentration of DMSO for your specific cell line through a viability assay (e.g., MTT, Trypan Blue exclusion). 2. Reduce the final concentration of DMSO in your experiments. A general guideline is to keep the final DMSO concentration at or below 0.1% for in vitro studies, although some cell lines can tolerate up to 0.5%.

Experimental Protocols

In Vitro Experiment: Assessing the Effect of this compound on a Target Signaling Pathway

Objective: To determine the effect of this compound on the phosphorylation of ERK1/2 in response to ADP stimulation in a cultured cell line.

Materials:

  • Cell line expressing the P2Y13 receptor

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • DMSO (cell culture grade)

  • ADP

  • Phosphate Buffered Saline (PBS)

  • Lysis buffer

  • Protein assay kit

  • Antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, secondary antibody

Methodology:

  • Cell Culture: Culture the cells in the appropriate medium supplemented with FBS until they reach 80-90% confluency.

  • Serum Starvation: Prior to the experiment, serum-starve the cells for 4-6 hours to reduce basal signaling activity.

  • Preparation of Treatment Solutions:

    • This compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C.

    • Vehicle Control Stock: 100% DMSO.

    • Working Solutions: On the day of the experiment, prepare working solutions of this compound and the vehicle control by diluting the stock solutions in serum-free medium to the desired final concentrations. Ensure the final DMSO concentration is identical across all treatment groups and does not exceed the predetermined non-toxic level for your cell line.

  • Treatment Groups:

    • Untreated Control: Cells in serum-free medium only.

    • Vehicle Control + ADP: Cells pre-treated with the vehicle control, followed by stimulation with ADP.

    • This compound + ADP: Cells pre-treated with this compound, followed by stimulation with ADP.

    • This compound alone: Cells treated with this compound only (to assess any agonist activity).

  • Experiment:

    • Pre-treat the cells with the vehicle control or this compound working solutions for the desired amount of time (e.g., 30 minutes).

    • Stimulate the cells with ADP at a predetermined concentration for a specific time (e.g., 10 minutes).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer and collect the lysates.

    • Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2.

    • Incubate with the appropriate secondary antibody.

    • Visualize the protein bands using a suitable detection method.

  • Data Analysis: Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal. Compare the results between the different treatment groups.

Visualizations

P2Y13_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates This compound This compound This compound->P2Y13 Inhibits Gi Gi P2Y13->Gi Activates PI3K PI3K P2Y13->PI3K Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ERK ERK1/2 PI3K->ERK Activates

Caption: P2Y13 Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock_this compound Prepare this compound Stock in 100% DMSO working_sol Prepare Working Solutions (this compound & Vehicle in Medium) stock_this compound->working_sol stock_DMSO Prepare Vehicle Stock (100% DMSO) stock_DMSO->working_sol vehicle Vehicle Control Group (Medium + DMSO) working_sol->vehicle treatment Treatment Group (Medium + this compound in DMSO) working_sol->treatment untreated Untreated Control (Medium Only) data_collection Data Collection (e.g., Western Blot, Viability Assay) untreated->data_collection vehicle->data_collection treatment->data_collection data_analysis Data Analysis & Comparison data_collection->data_analysis

Caption: Experimental Workflow for Vehicle Control.

References

Addressing unexpected results in calcium signaling with MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2298. This guide is designed for researchers, scientists, and drug development professionals using the P2Y1 receptor antagonist this compound in calcium signaling experiments. Here you will find troubleshooting advice, quantitative data, detailed experimental protocols, and visualizations to help you address unexpected results and optimize your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and unexpected results encountered during calcium signaling assays with this compound.

Q1: Why do I observe a decrease in my baseline calcium signal after applying this compound, even before adding a P2Y1 agonist?

A1: This is a key observation that may point towards inverse agonist activity. Many G protein-coupled receptors (GPCRs), including the P2Y1 receptor, can exhibit constitutive (or basal) activity even in the absence of an agonist.[1][2] This means the receptor can signal at a low level on its own. This compound, like other P2Y1 antagonists such as MRS2179 and MRS2500, may act as an "inverse agonist."[1] Instead of just blocking an agonist, an inverse agonist binds to the constitutively active receptors and stabilizes them in an inactive state, thereby reducing the baseline signaling and causing a drop in intracellular calcium.

Q2: this compound is not fully blocking the calcium response induced by my agonist (e.g., 2-MeSADP). What are the possible reasons?

A2: There are several potential causes for incomplete antagonism:

  • Presence of other P2Y receptor subtypes: Your cell type might express other P2Y receptors (like P2Y2 or P2Y6) that are also coupled to calcium signaling but are not blocked by this compound. The agonist you are using might be activating these other receptors.

  • Agonist concentration is too high: In functional assays, an excessively high concentration of agonist can overcome the competitive antagonism of this compound. Try performing a full dose-response curve for your agonist in the presence of a fixed concentration of this compound.

  • Suboptimal this compound concentration: Ensure you are using an appropriate concentration of this compound. Based on its potency, a concentration range of 100 nM to 1 µM is a typical starting point, but this should be optimized for your specific cell system.[3]

  • Off-target agonist effects: At very high concentrations, your agonist might be activating other signaling pathways in a non-specific manner.

Q3: I'm seeing high background fluorescence or a noisy signal in my calcium flux assay. How can I fix this?

A3: High background or noise can obscure the real signal. Consider the following:

  • Cell health: Ensure your cells are healthy and not overgrown. Dying or stressed cells can have dysregulated calcium homeostasis, leading to high baseline fluorescence.[4]

  • Dye loading issues: Inconsistent dye loading can cause variability. Ensure the incubation time and temperature for your calcium-sensitive dye (e.g., Fluo-8, Fura-2) are consistent. If using a probenecid-based kit, ensure it is included in the buffer to prevent dye leakage from the cells.[5]

  • Autofluorescence: Cell culture medium components, like phenol (B47542) red and serum, can be autofluorescent. Use phenol red-free medium and consider reducing serum concentration during the assay.

  • Instrument settings: Optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize the signal-to-noise ratio. Ensure the baseline fluorescence is within the recommended range for your instrument.[5]

Q4: My results are not reproducible. What are the key parameters to control?

A4: Reproducibility in calcium flux assays depends on tight control over several variables:

  • Cell passage number: Use cells within a consistent and low passage number range, as receptor expression levels can change over time in culture.[5]

  • Plating density: Ensure a consistent cell seeding density across all wells and experiments.

  • Compound preparation: Prepare fresh dilutions of agonists and antagonists for each experiment from validated stock solutions.

  • Assay timing and temperature: Calcium signaling is rapid. Be precise with incubation times and ensure a stable temperature is maintained throughout the assay, as temperature can affect enzyme kinetics and receptor signaling.[6]

Quantitative Data: P2Y1 Receptor Antagonists

This table summarizes the potency of this compound and other common P2Y1 antagonists. Note that IC50 values can be highly dependent on assay conditions, such as the agonist concentration used.[4][7]

Compound NameTarget ReceptorPotency (Human)Compound Type
This compound P2Y1IC50: 62.8 nM (ADP-induced platelet aggregation)Ki: 29.6 nM (Binding affinity)[3][8]Bisphosphate Antagonist
MRS2500P2Y1IC50: 0.95 nM (ADP-induced platelet aggregation)Ki: 0.78 nM (Binding affinity)[9][10](N)-methanocarba Bisphosphate Antagonist / Inverse Agonist[1]
MRS2179P2Y1Ki: 84 nM (Binding affinity)[11][12]Bisphosphate Antagonist / Inverse Agonist[1]
MRS2496P2Y1Ki: 76 nM (Binding affinity)[8][13]Bisphosphonate Antagonist

Experimental Protocols

Protocol: Antagonist-Mode Calcium Flux Assay using this compound

This protocol describes a typical experiment to measure the inhibitory effect of this compound on agonist-induced calcium mobilization using a fluorescent plate reader.

1. Materials and Reagents:

  • Cells expressing P2Y1 receptors (e.g., HEK293, 1321N1 astrocytoma, or platelets)

  • Black, clear-bottom 96-well or 384-well microplates

  • Calcium-sensitive dye kit (e.g., Fluo-8 AM, Fura-2 AM) with probenecid (B1678239)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • This compound stock solution (e.g., 10 mM in DMSO)

  • P2Y1 Agonist stock solution (e.g., 10 mM 2-MeSADP in water)

  • Positive control: Calcium ionophore (e.g., Ionomycin)

2. Cell Plating (Day 1):

  • Seed cells into the microplate at a density optimized for your cell line to achieve a confluent monolayer on the day of the assay.

  • Incubate overnight at 37°C, 5% CO2.

3. Dye Loading (Day 2):

  • Prepare the dye-loading solution in Assay Buffer according to the manufacturer's instructions, ensuring it contains probenecid to prevent dye extrusion.

  • Remove the culture medium from the cell plate.

  • Add 100 µL (for 96-well) or 25 µL (for 384-well) of the dye-loading solution to each well.

  • Incubate the plate in the dark at 37°C for 45-60 minutes, followed by 30 minutes at room temperature.

4. Compound Preparation:

  • Prepare a dilution series of this compound in Assay Buffer. This will be your "Antagonist Plate." A common approach is to prepare these at 4X the final desired concentration.

  • Prepare the P2Y1 agonist (e.g., 2-MeSADP) in Assay Buffer. The concentration should be based on its EC80 (the concentration that gives 80% of the maximal response), which should be determined in a prior agonist dose-response experiment. This will be your "Agonist Plate" and should be prepared at 4X the final desired concentration.

5. Assay Execution (Fluorescence Plate Reader):

  • Place the dye-loaded cell plate into the instrument.

  • Set the instrument to read fluorescence at the appropriate wavelengths (e.g., Ex/Em = 490/525 nm for Fluo-8).

  • Step 1: Add Antagonist. Program the instrument to add 50 µL (for 96-well) of the this compound dilutions from the Antagonist Plate to the cell plate.

  • Step 2: Incubate. Allow the antagonist to incubate with the cells for 15-30 minutes.

  • Step 3: Measure Baseline. Record a stable baseline fluorescence reading for 10-20 seconds.

  • Step 4: Add Agonist. While continuing to record, program the instrument to add 50 µL of the agonist solution from the Agonist Plate.

  • Step 5: Measure Response. Continue recording the fluorescence signal for at least 60-120 seconds to capture the full calcium transient.

  • (Optional) Step 6: Add Positive Control. At the end of the run, add a calcium ionophore like Ionomycin to confirm cell viability and dye loading.

6. Data Analysis:

  • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • Plot the ΔRFU against the log of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.

Mandatory Visualizations

Signaling Pathway Diagrams

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_er Endoplasmic Reticulum P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes ER_Ca Ca²⁺ Store Ca_cyto Cytosolic Ca²⁺ (Increase) ER_Ca->Ca_cyto IP3R IP3 Receptor IP3R->ER_Ca Releases Agonist ADP / 2-MeSADP Agonist->P2Y1 Activates This compound This compound This compound->P2Y1 Blocks IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG IP3->IP3R Binds to PKC PKC Activation DAG->PKC

Caption: Canonical P2Y1 receptor signaling pathway leading to intracellular calcium release.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation (Day 1-2) cluster_assay Assay Execution (Day 2) cluster_analysis Data Analysis arrow arrow A 1. Seed cells in 96-well plate B 2. Incubate overnight A->B C 3. Load cells with calcium-sensitive dye B->C D 4. Add this compound dilutions & Incubate C->D E 5. Measure baseline fluorescence D->E F 6. Inject P2Y1 agonist (e.g., 2-MeSADP) E->F G 7. Measure fluorescence (calcium response) F->G H 8. Calculate ΔRFU (Peak - Baseline) G->H I 9. Plot dose-response curve & Calculate IC50 H->I

Caption: Workflow for an antagonist-mode calcium flux assay using this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Unexpected Result in Calcium Assay Q_Signal Is the signal weak or absent? Start->Q_Signal Low/No Signal Q_Baseline Does baseline Ca²⁺ drop after adding this compound? Start->Q_Baseline Baseline Drop Q_Block Is agonist response partially blocked? Start->Q_Block Incomplete Block A_Control Check Positive Control (Ionomycin) Q_Signal->A_Control R_CellsDye Issue with cell health or dye loading. - Check viability - Optimize loading A_Control->R_CellsDye Control Fails R_Compound Issue with antagonist/agonist. - Check concentrations - Prepare fresh solutions A_Control->R_Compound Control Works R_Inverse Result is expected if P2Y1 has constitutive activity. This compound is acting as an inverse agonist. Q_Baseline->R_Inverse Yes A_Concentration Are concentrations optimal? Q_Block->A_Concentration R_Optimize Optimize [this compound] and [Agonist]. Run dose-response curves. A_Concentration->R_Optimize No R_OtherReceptors Cell may express other Ca²⁺-coupled receptors. - Profile cell line - Use more selective agonist A_Concentration->R_OtherReceptors Yes

Caption: Decision tree for troubleshooting unexpected results with this compound.

References

Technical Support Center: Optimizing MRS2298 Working Concentration for Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the working concentration of MRS2298, a selective P2Y13 receptor antagonist, for experiments involving primary cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and competitive antagonist of the P2Y13 receptor. The P2Y13 receptor is a G protein-coupled receptor (GPCR) that is primarily activated by adenosine (B11128) diphosphate (B83284) (ADP). This compound blocks the binding of ADP to the P2Y13 receptor, thereby inhibiting its downstream signaling pathways. The P2Y13 receptor is known to couple to different G proteins, including Gi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] It can also couple to Gs or Gq proteins, activating pathways such as the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascades.[1][2]

Q2: What is a recommended starting concentration for this compound in primary cell experiments?

A2: A general starting concentration for this compound in primary cell experiments is in the low micromolar range, typically around 10 µM. However, the optimal concentration is highly dependent on the specific primary cell type, the expression level of the P2Y13 receptor, and the experimental conditions. Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup.

Q3: How should I prepare and store stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous dimethyl sulfoxide (B87167) (DMSO). To avoid degradation from repeated freeze-thaw cycles, this stock solution should be aliquoted into smaller, single-use volumes and stored at -20°C or -80°C. Immediately before use, the stock solution should be diluted to the final working concentration in the appropriate cell culture medium. It is critical to ensure that the final DMSO concentration in the cell culture is low (typically ≤0.1%) to prevent solvent-induced toxicity.[2]

Q4: Is this compound cytotoxic to primary cells?

A4: While specific cytotoxicity data for this compound across all primary cell types is not extensively published, it is essential to assess its potential cytotoxic effects in your specific primary cell model. This can be done by performing a cell viability assay, such as the MTT or LDH assay, across a range of this compound concentrations.

Q5: What are potential off-target effects of this compound?

A5: While this compound is a selective P2Y13 antagonist, the possibility of off-target effects should always be considered, especially at higher concentrations. It is good practice to include appropriate controls in your experiments, such as using a different P2Y13 antagonist or examining the effect of this compound in cells that do not express the P2Y13 receptor (if available).

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
No observable effect of this compound Suboptimal Concentration: The concentration of this compound may be too low to effectively antagonize the P2Y13 receptor in your primary cells.Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 50 µM) to determine the IC50 value.
Low Receptor Expression: The primary cells may have low or no expression of the P2Y13 receptor.Verify P2Y13 receptor expression in your primary cells using techniques like RT-qPCR, western blotting, or immunofluorescence.
Agonist Concentration Too High: An excessively high concentration of the P2Y13 agonist (e.g., ADP) can outcompete the antagonist.Determine the EC50 of the agonist in your assay and use a concentration around the EC80 for antagonist screening to ensure a sufficient window for inhibition.
Compound Instability: this compound may have degraded in the stock solution or in the culture medium during the experiment.Prepare fresh stock solutions of this compound and avoid repeated freeze-thaw cycles. For long-term experiments, consider replenishing the medium with freshly diluted this compound every 24-48 hours.
High Variability Between Replicates Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells is a common source of variability.Ensure a single-cell suspension before plating and mix the cell suspension gently between pipetting. Allow adherent cells to settle at room temperature for 20-30 minutes before incubation.
Edge Effects: Wells on the perimeter of the microplate are more prone to evaporation, leading to changes in reagent concentrations.Avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile PBS or media to maintain humidity.
Pipetting Inaccuracy: Inconsistent pipetting, especially during serial dilutions, can introduce significant variability.Use calibrated pipettes and practice proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting steps.
Observed Cytotoxicity High this compound Concentration: The concentration of this compound may be toxic to the primary cells.Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the CC50 (50% cytotoxic concentration) of this compound in your primary cells. Use concentrations well below the CC50 for your functional assays.
Solvent Toxicity: The final concentration of DMSO in the cell culture medium may be too high.Ensure the final DMSO concentration is at or below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration of this compound) in all experiments.
Poor Primary Cell Health: Unhealthy or stressed primary cells are more susceptible to the toxic effects of compounds.Ensure that your primary cells are healthy and in the logarithmic growth phase before starting the experiment. Follow best practices for primary cell culture.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for this compound in Primary Cell Experiments

Parameter Concentration Range Notes
Initial Dose-Response 0.1 µM - 50 µMTo determine the IC50 value for P2Y13 antagonism.
Functional Assays 1 µM - 20 µMBased on published studies and general recommendations. The optimal concentration should be determined empirically.
Cytotoxicity Testing 0.1 µM - 100 µMTo determine the CC50 value and ensure the working concentration is non-toxic.

Table 2: Example IC50 Values for P2Y13 Antagonists in Different Cell Systems

Antagonist Cell Type/System Assay IC50 Value Reference
MRS2211Primary adult mouse neural stem cellsCalcium Mobilization~10 µM (effective concentration)[3]
MRS2211Pithed RatBlood Pressure Regulation3000 µg/kg (in vivo)[4][5]
AR-C69931MX1321N1 Astrocytoma Cells (human P2Y13)IP3 Measurement4 nM[6]

Note: MRS2211 is another designation for this compound.

Experimental Protocols

Protocol 1: Determining the Optimal Working Concentration of this compound using a Cell Viability (MTT) Assay

Objective: To determine the concentration range of this compound that is non-toxic to the primary cells of interest.

Materials:

  • Primary cells of interest

  • Complete cell culture medium

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium, ranging from a high concentration (e.g., 100 µM) to a low concentration (e.g., 0.1 µM). Also, prepare a vehicle control (medium with the highest concentration of DMSO used).

  • Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.[6]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration to determine the CC50 value.

Protocol 2: Functional Assay - Measuring Inhibition of ADP-induced cAMP Reduction

Objective: To assess the antagonistic activity of this compound on P2Y13 receptor function by measuring its ability to block the ADP-induced decrease in intracellular cAMP levels.

Materials:

  • Primary cells expressing P2Y13 receptor

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • This compound stock solution (10 mM in DMSO)

  • ADP stock solution

  • Forskolin (B1673556) (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF or luminescence-based)

  • Plate reader compatible with the chosen cAMP assay kit

Procedure:

  • Cell Preparation: Harvest and resuspend primary cells in assay buffer to the desired concentration.

  • Antagonist Pre-incubation: Add various concentrations of this compound or vehicle control to the wells of the assay plate. Then, add the cell suspension to the wells and incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation: Prepare a solution of ADP and forskolin in assay buffer. Add this solution to the wells to stimulate the cells. The final concentration of forskolin should be at its EC80 to sufficiently stimulate adenylyl cyclase, and the ADP concentration should be at its EC80 to induce a measurable decrease in cAMP.

  • Incubation: Incubate the plate for the time recommended by the cAMP assay kit manufacturer (typically 30-60 minutes at room temperature).

  • Detection: Add the detection reagents from the cAMP assay kit to the wells.

  • Measurement: Read the plate on a compatible plate reader.

  • Data Analysis: Plot the cAMP levels against the logarithm of the this compound concentration to determine the IC50 value for the inhibition of the ADP-induced response.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_cytotoxicity Cytotoxicity Assay (e.g., MTT) cluster_functional Functional Assay (e.g., cAMP) cluster_optimization Optimization prep_cells Prepare Primary Cells seed_cells_cyto Seed Cells prep_cells->seed_cells_cyto preincubate_func Pre-incubate Cells with this compound prep_cells->preincubate_func prep_mrs Prepare this compound Stock (10 mM in DMSO) treat_cyto Treat with this compound Dose-Response prep_mrs->treat_cyto prep_mrs->preincubate_func prep_agonist Prepare P2Y13 Agonist (e.g., ADP) stimulate_func Stimulate with Agonist + Forskolin prep_agonist->stimulate_func seed_cells_cyto->treat_cyto incubate_cyto Incubate (24-72h) treat_cyto->incubate_cyto mtt_assay Perform MTT Assay incubate_cyto->mtt_assay analyze_cyto Analyze Data (Determine CC50) mtt_assay->analyze_cyto optimize Select Optimal Non-Toxic Working Concentration analyze_cyto->optimize preincubate_func->stimulate_func camp_assay Perform cAMP Assay stimulate_func->camp_assay analyze_func Analyze Data (Determine IC50) camp_assay->analyze_func analyze_func->optimize P2Y13_Signaling_Pathway cluster_receptor Cell Membrane cluster_gi Gi Pathway cluster_gq Gq/Gs & Other Pathways cluster_response Cellular Responses ADP ADP P2Y13 P2Y13 Receptor ADP->P2Y13 Activates This compound This compound This compound->P2Y13 Inhibits Gi Gi P2Y13->Gi Activates Gq_Gs Gq/Gs P2Y13->Gq_Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Response Various Cellular Responses (e.g., Proliferation, Survival, Inflammation) cAMP->Response PLC PLC Gq_Gs->PLC MAPK MAPK Pathway Gq_Gs->MAPK PI3K_Akt PI3K/Akt Pathway Gq_Gs->PI3K_Akt IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC ↑ Ca²⁺ / ↑ PKC IP3_DAG->Ca_PKC Ca_PKC->Response MAPK->Response PI3K_Akt->Response

References

How to assess the purity and integrity of MRS2298 compound

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: MRS2298 Quality Assessment

This guide provides a comprehensive overview of the analytical methods and troubleshooting strategies for assessing the purity and integrity of the compound this compound. The methodologies described are standard practices in pharmaceutical and chemical research for the quality control of small molecule compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods to determine the chemical purity of my this compound sample?

A: The most common and reliable method for assessing the purity of a small molecule compound like this compound is High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC), typically coupled with a UV detector.[1] This technique separates this compound from any impurities or degradation products, allowing for quantification based on the relative peak areas in the resulting chromatogram.

Q2: How can I confirm the identity and structural integrity of this compound?

A: A combination of Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is essential.

  • Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the compound.[1][2] By matching the observed mass-to-charge ratio (m/z) with the theoretical mass of this compound, you can verify its identity.

  • NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the compound's chemical structure.[3][4] Comparing the obtained spectrum to a reference standard or theoretical structure confirms that the compound is structurally correct and has not undergone isomerization or other structural changes.

Q3: My HPLC analysis shows a main peak along with several smaller peaks. What is the next step?

A: The presence of multiple peaks indicates potential impurities. The main, largest peak should correspond to this compound. The smaller peaks could be residual starting materials, synthesis byproducts, or degradation products.[1] The next step is to use a mass spectrometer coupled with the HPLC (LC-MS) to get the molecular weights of these impurities, which can provide clues to their identities.[1]

Q4: How can I evaluate the stability of this compound in my experimental buffer or storage conditions?

A: To assess stability, you should conduct forced degradation studies.[5][6] This involves exposing the compound to various stress conditions such as acidic and alkaline pH, high temperature, oxidative stress (e.g., hydrogen peroxide), and light. The stability is then monitored over time using a stability-indicating HPLC method that can separate the intact compound from its degradation products.[5]

Q5: What should I do if I suspect my this compound sample has degraded?

A: If you suspect degradation, you should re-analyze the sample immediately using HPLC to determine its purity. Compare this result with the initial purity value from the Certificate of Analysis or your own initial testing. If significant degradation is observed, the sample should not be used for experiments where compound concentration and purity are critical. It is also advisable to investigate the potential degradation products using LC-MS.[5]

Experimental Protocols & Data Presentation

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a general method for determining the purity of this compound.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of 1 mg/mL. Dilute this stock to a working concentration of approximately 50-100 µg/mL with the mobile phase.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV-Vis detector.

    • Column: A reversed-phase column, such as a C18 column (e.g., 4.6 x 150 mm, 3.5 µm), is commonly used.[7][8]

    • Mobile Phase: A gradient elution is typically employed. For example:

      • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.[8][9]

      • Mobile Phase B: Acetonitrile or Methanol.[8]

    • Gradient: A linear gradient from 5% B to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40°C.[8]

    • Detection: UV detection at a wavelength of maximum absorbance for this compound (determined by a UV scan, typically 190-400 nm).[9]

  • Data Analysis: Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Summary Table (Example)

ParameterResultAcceptance Criteria
Retention Time8.52 minConsistent with reference
Purity (% Area)99.1%≥ 98.0%
Largest Impurity0.35%≤ 0.5%
Total Impurities0.90%≤ 2.0%
Protocol 2: Identity and Integrity Confirmation by LC-MS and NMR

A. Identity Confirmation by LC-MS

Methodology:

  • Instrumentation: Couple an HPLC system to a mass spectrometer, often a single quadrupole or a time-of-flight (TOF) instrument.[2]

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode, as it is effective for many small organic molecules.[9]

  • Analysis: As the main peak elutes from the HPLC, the mass spectrometer will detect the mass-to-charge ratio (m/z). Look for the protonated molecular ion, [M+H]⁺.

  • Verification: Compare the observed m/z value with the calculated theoretical exact mass of this compound.

B. Structural Integrity by NMR Spectroscopy

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).[10]

  • Data Acquisition: Acquire a one-dimensional (1D) ¹H NMR spectrum. A ¹³C NMR spectrum is also highly recommended for full structural confirmation.

  • Data Analysis: Analyze the chemical shifts, integration (proton ratios), and splitting patterns (J-coupling) of the peaks.[3][4] This "fingerprint" should be consistent with the known chemical structure of this compound.

Visual Guides and Workflows

Workflow for Quality Assessment

The following diagram illustrates the standard workflow for assessing the purity and integrity of a newly received or synthesized batch of this compound.

A Receive this compound Sample B Visual Inspection (Color, Physical State) A->B C Identity Confirmation (LC-MS) B->C D Purity Analysis (HPLC-UV) C->D E Structural Verification (¹H NMR) D->E F Purity ≥ 98%? Identity Confirmed? E->F G QC Pass: Proceed to Experiment F->G Yes H QC Fail: Reject Batch F->H No A Impurity Detected in HPLC > 0.1% B Characterize with LC-MS (Determine MW) A->B C MW matches known starting material or byproduct? B->C D MW matches potential degradant (e.g., hydrolysis)? C->D No E Identify as Process Impurity C->E Yes F Identify as Degradation Product D->F Yes G Unknown Impurity: Requires further characterization (e.g., isolation, NMR) D->G No cluster_membrane Cell Membrane Receptor GPCR GProtein G-Protein Receptor->GProtein Activates Ligand Endogenous Ligand Ligand->Receptor Activates Antagonist This compound (Antagonist) Antagonist->Receptor Blocks Effector Effector Enzyme GProtein->Effector Activates Response Cellular Response Effector->Response Leads to

References

Technical Support Center: Troubleshooting Inconsistent MRS2298 Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting experiments involving the P2Y1 receptor antagonist, MRS2298. This guide provides detailed troubleshooting advice, experimental protocols, and quantitative data to help researchers, scientists, and drug development professionals address inconsistencies in their replicate experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing variable inhibition of ADP-induced platelet aggregation with this compound across different experiments. What could be the cause?

A1: Inconsistent effects of this compound in platelet aggregation assays can stem from several factors:

  • P2Y1 Receptor Desensitization and Internalization: The P2Y1 receptor rapidly desensitizes and internalizes upon agonist stimulation. If platelets are pre-activated or handled in a way that causes low-level activation, the number of available P2Y1 receptors on the surface may vary, leading to inconsistent antagonist effects.

  • Constitutive P2Y1 Receptor Activity: P2Y1 receptors can exhibit agonist-independent (constitutive) activity.[1][2] this compound has been shown to act as an inverse agonist, meaning it can inhibit this basal activity.[2] Variations in the level of constitutive activity between platelet preparations could, therefore, lead to different apparent potencies of this compound.

  • Platelet Preparation Variability: The method of platelet-rich plasma (PRP) preparation, including centrifugation speed and temperature, can impact platelet health and receptor expression levels. Ensure a standardized and gentle protocol for platelet isolation.

  • Agonist Concentration: The concentration of the agonist (e.g., ADP) used to induce aggregation is critical. Ensure the agonist concentration is consistent across experiments and falls on the steep part of the dose-response curve to accurately measure inhibition.

Q2: Our IC50 values for this compound in a calcium imaging assay are not reproducible. What should we check?

A2: Reproducibility issues in calcium imaging assays with this compound can be attributed to several experimental variables:

  • Cell Line and P2Y1 Expression: P2Y1 receptor expression levels can vary significantly between cell lines and even between passages of the same cell line.[3][4][5] It is crucial to use a cell line with stable and confirmed P2Y1 receptor expression. Consider performing qPCR or Western blotting to verify receptor expression levels.

  • Receptor Desensitization: As with platelets, P2Y1 receptors in cultured cells can desensitize upon exposure to agonists. Pre-incubation times with this compound and the timing of agonist addition should be strictly controlled.

  • Inverse Agonism: this compound can act as an inverse agonist, reducing basal intracellular calcium levels in cells with constitutive P2Y1 activity.[2] This can affect the perceived inhibitory potency. It is important to establish a stable baseline before adding the antagonist and agonist.

  • Dye Loading and Imaging Conditions: Inconsistent loading of calcium-sensitive dyes (e.g., Fura-2 AM) and variations in imaging parameters (e.g., laser intensity, exposure time) can introduce variability. Ensure a consistent protocol for dye loading and imaging.

Q3: How should we prepare and store this compound to ensure its stability and activity?

A3: Proper handling of this compound is crucial for obtaining consistent results.

  • Solubility: this compound is a water-soluble compound. Prepare stock solutions in high-quality, nuclease-free water or a suitable buffer (e.g., PBS).

  • Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For short-term storage (a few days), 4°C is acceptable.

  • Working Dilutions: Prepare fresh working dilutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.

Q4: Are there any known off-target effects of this compound that could be contributing to our inconsistent results?

A4: While this compound is a highly selective P2Y1 receptor antagonist, the possibility of off-target effects should always be considered, especially at high concentrations.[6][7] To mitigate this:

  • Use the Lowest Effective Concentration: Determine the lowest concentration of this compound that produces a maximal inhibitory effect in your assay through a dose-response curve.

  • Include Proper Controls: Use a negative control (vehicle) and consider testing other P2Y1 antagonists with different chemical structures (e.g., MRS2500) to confirm that the observed effect is specific to P2Y1 receptor blockade.

  • Consult the Literature: Review recent literature for any newly identified off-target activities of this compound.

Quantitative Data Summary

The potency of this compound can vary depending on the experimental system and conditions. The following tables summarize reported inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for this compound and related P2Y1 antagonists.

CompoundAssay TypeSpeciesKi (nM)Reference
This compound Radioligand Binding ([3H]MRS2279)Human29.6[8]
MRS2179Radioligand Binding ([3H]MRS2279)Human100[8]
MRS2500Radioligand Binding ([3H]MRS2279)Human0.78[8]
CompoundAssay TypeCell/Tissue TypeIC50 (nM)Reference
This compound ADP-induced Platelet AggregationHuman Platelets~100[9]
MRS2179ADP-induced Platelet AggregationHuman Platelets~330[8]
MRS2500ADP-induced Platelet AggregationHuman Platelets0.95[8]
This compound Calcium Mobilization (FLIPR)1321N1-hP2Y1 cells~50[10]
MRS2500IP-1 Accumulation1321N1-hP2Y1 cells0.86 (KB)[10]

Experimental Protocols

1. Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol outlines a standard method for assessing the effect of this compound on ADP-induced platelet aggregation.

  • Materials:

    • Freshly drawn human whole blood in 3.2% sodium citrate.

    • This compound stock solution (e.g., 1 mM in water).

    • Adenosine diphosphate (B83284) (ADP) stock solution (e.g., 100 µM in saline).

    • Phosphate-buffered saline (PBS).

    • Light Transmission Aggregometer.

  • Procedure:

    • Prepare Platelet-Rich Plasma (PRP): Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the centrifuge brake off. Carefully collect the upper PRP layer.

    • Prepare Platelet-Poor Plasma (PPP): Centrifuge the remaining blood at 1500 x g for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.

    • Adjust Platelet Count: Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.

    • Incubation with this compound:

      • Pipette 450 µL of adjusted PRP into an aggregometer cuvette with a stir bar.

      • Add 50 µL of this compound working solution (or vehicle control - water/PBS) to the PRP to achieve the desired final concentration.

      • Pre-incubate the mixture for 15-30 minutes at 37°C in the aggregometer.

    • Initiate Aggregation:

      • Set the baseline (0% aggregation) with the PRP sample and 100% aggregation with PPP.

      • Add a specific concentration of ADP (e.g., 5-10 µM) to the cuvette to initiate aggregation.

    • Data Acquisition: Record the change in light transmission for at least 5-10 minutes.

    • Data Analysis: Determine the maximum percentage of aggregation. To determine the IC50 of this compound, perform a dose-response curve with varying concentrations of the antagonist.

2. Intracellular Calcium Mobilization Assay

This protocol describes a method for measuring the inhibitory effect of this compound on agonist-induced calcium mobilization in a human astrocytoma cell line (1321N1) stably expressing the human P2Y1 receptor.

  • Materials:

    • 1321N1 cells stably expressing the human P2Y1 receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Fura-2 AM or other suitable calcium-sensitive dye.

    • Pluronic F-127.

    • Hanks' Balanced Salt Solution (HBSS).

    • This compound stock solution.

    • P2Y1 receptor agonist (e.g., 2-MeSADP).

    • Fluorescence plate reader or microscope capable of ratiometric calcium imaging.

  • Procedure:

    • Cell Culture: Plate the 1321N1-hP2Y1 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.

    • Dye Loading:

      • Prepare a Fura-2 AM loading solution (e.g., 5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS).

      • Wash the cells once with HBSS.

      • Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

    • Washing: Wash the cells twice with HBSS to remove extracellular dye.

    • Antagonist and Agonist Addition:

      • Acquire a stable baseline fluorescence reading (excitation at 340 nm and 380 nm, emission at ~510 nm).

      • Add this compound at various concentrations (or vehicle control) and incubate for a defined period (e.g., 15-30 minutes).

      • Add the P2Y1 agonist (e.g., 2-MeSADP) to stimulate calcium mobilization.

    • Data Acquisition: Continuously record the fluorescence ratio (F340/F380) before and after the addition of the agonist.

    • Data Analysis: Calculate the change in the fluorescence ratio to determine the extent of calcium mobilization. Generate dose-response curves to calculate the IC50 of this compound.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq P2Y1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate PIP2->IP3 DAG Diacylglycerol PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C DAG->PKC Activates Ca2+ Ca²⁺ ER->Ca2+ Releases Ca2+->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca2+->Cellular_Response PKC->Cellular_Response

Caption: Canonical signaling pathway of the P2Y1 receptor.

Troubleshooting Workflow for Inconsistent this compound Effects

Troubleshooting_Workflow cluster_Reagent Reagent Checks cluster_Protocol Protocol Review cluster_Biological Biological Variability Inconsistent_Results Inconsistent this compound Effects Reagent_Check Reagent Preparation & Storage Inconsistent_Results->Reagent_Check Protocol_Review Experimental Protocol Review Inconsistent_Results->Protocol_Review Biological_Variability Biological System Variability Inconsistent_Results->Biological_Variability MRS2298_Prep Check this compound stock (concentration, storage, age) Reagent_Check->MRS2298_Prep Incubation_Times Standardize incubation times (antagonist and agonist) Protocol_Review->Incubation_Times Receptor_Expression Confirm P2Y1 receptor expression levels Biological_Variability->Receptor_Expression Agonist_Prep Check agonist stock (concentration, storage, age) MRS2298_Prep->Agonist_Prep Buffer_Prep Ensure consistent buffer and media preparation Agonist_Prep->Buffer_Prep Cell_Handling Ensure consistent cell/platelet handling and density Incubation_Times->Cell_Handling Assay_Parameters Verify consistency of assay parameters Cell_Handling->Assay_Parameters Desensitization Consider receptor desensitization/internalization Receptor_Expression->Desensitization Constitutive_Activity Account for potential constitutive activity/inverse agonism Desensitization->Constitutive_Activity

Caption: A logical workflow for troubleshooting inconsistent this compound effects.

References

Strategies to reduce non-specific binding of MRS2298

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using MRS2298, a potent P2Y1 receptor antagonist, in experimental settings. The focus of this guide is to provide actionable strategies to minimize non-specific binding and ensure high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a synthetic organic compound that acts as a potent and selective antagonist for the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). It is structurally a bisphosphate derivative of an N6-methyladenine analogue.

Q2: What are the physicochemical properties of this compound that might influence its binding characteristics?

Understanding the physicochemical properties of this compound is crucial for designing experiments and troubleshooting issues like non-specific binding. Key properties are summarized in the table below.

PropertyValueImplication for Non-Specific Binding
Molecular Weight 431.02Standard for a small molecule antagonist.
XLogP -2.5The negative XLogP value indicates that this compound is hydrophilic, suggesting that non-specific binding due to hydrophobic interactions with plasticware or cell membranes is less likely to be a major issue compared to lipophilic compounds.
Hydrogen Bond Donors 5The presence of multiple hydrogen bond donors can contribute to specific interactions with the receptor but may also be involved in some forms of non-specific binding.
Hydrogen Bond Acceptors 12A high number of hydrogen bond acceptors can facilitate specific binding but also increases the potential for non-specific interactions.
Topological Polar Surface Area 208.77 ŲA large polar surface area is consistent with the hydrophilic nature of the molecule.

Q3: What is non-specific binding and why is it a concern in experiments with this compound?

Non-specific binding refers to the interaction of a ligand, such as this compound, with sites other than its intended target, the P2Y1 receptor. These can include other proteins, lipids, or even the experimental apparatus itself. High non-specific binding is a significant concern because it can obscure the true specific binding signal, leading to an overestimation of total binding and inaccurate determination of binding affinity (Ki) and receptor density (Bmax). Ideally, specific binding should account for more than 70% of the total binding, with non-specific binding being less than 50%.

Q4: How is non-specific binding typically determined in a receptor binding assay?

Non-specific binding is determined by measuring the binding of the radiolabeled or fluorescently-labeled ligand in the presence of a high concentration of an unlabeled competitor that has high affinity for the target receptor. This "cold" ligand will saturate the specific binding sites (P2Y1 receptors), so any remaining bound labeled ligand is considered non-specific. For this compound, a common choice for a competing agent would be a high concentration of unlabeled this compound itself or another potent P2Y1 receptor ligand like 2-MeSADP.

Troubleshooting Guide: High Non-Specific Binding of this compound

High non-specific binding can be a frustrating issue. This guide provides a systematic approach to identifying and mitigating the common causes.

Problem 1: High Background Signal Across All Wells
Potential Cause Troubleshooting Strategy Expected Outcome
Suboptimal Assay Buffer Composition Optimize Buffer Components: - Add a blocking agent: Include Bovine Serum Albumin (BSA) at a concentration of 0.1-1% (w/v) to the binding buffer. BSA can block non-specific binding sites on the assay plate and other surfaces. - Include a non-ionic detergent: Add a low concentration (e.g., 0.01-0.05%) of a non-ionic detergent like Tween-20 or Triton X-100 to reduce hydrophobic interactions. - Adjust ionic strength: Increase the salt concentration of the buffer (e.g., up to 150 mM NaCl) to minimize non-specific electrostatic interactions.Reduced background signal and an improved signal-to-noise ratio.
Issues with Filters or Plates Pre-treat Surfaces: - For filtration assays: Pre-soak glass fiber filters in a solution of 0.3-0.5% polyethyleneimine (PEI) to reduce the binding of the negatively charged this compound to the positively charged filter. - For plate-based assays: Test different types of microplates (e.g., low-binding plates) to find one with minimal non-specific adherence of this compound.Lower background counts due to reduced binding of this compound to the experimental apparatus.
Inadequate Washing Technique Optimize Washing Steps: - Increase wash volume and/or number of washes: Perform multiple (e.g., 3-5) rapid washes with a sufficient volume of ice-cold wash buffer immediately after incubation. - Use ice-cold wash buffer: This slows the dissociation rate of the specifically bound ligand from the receptor while effectively removing unbound and non-specifically bound ligand.More efficient removal of unbound this compound, leading to a cleaner signal.
Problem 2: Non-Specific Binding Increases with Ligand Concentration
Potential Cause Troubleshooting Strategy Expected Outcome
Excessive Ligand Concentration Optimize Ligand Concentration: - If using a labeled version of this compound, ensure the concentration is at or below its dissociation constant (Kd) for the P2Y1 receptor to maximize the proportion of specific binding.A higher ratio of specific to non-specific binding, especially at lower ligand concentrations.
Ligand Aggregation Ensure Proper Solubilization: - Confirm that this compound is fully dissolved in the assay buffer. Sonication may be helpful if solubility issues are suspected. Although this compound is hydrophilic, high concentrations could potentially lead to aggregation.Reduced non-specific binding by preventing the formation of ligand aggregates that can stick non-specifically to surfaces.
High Density of Non-Target Binding Sites Optimize Membrane/Cell Concentration: - Titrate the amount of cell membrane preparation or the number of intact cells used in the assay. Using an excessive amount can increase the number of non-specific binding sites. A typical range for membrane preparations is 10-50 µg of protein per well.An improved signal-to-noise ratio by reducing the total number of available non-specific binding sites.

Experimental Protocols

Key Experiment: P2Y1 Receptor Radioligand Competition Binding Assay

This protocol is adapted from established methods for P2Y1 receptor antagonists and is designed to determine the binding affinity (Ki) of unlabeled this compound by measuring its ability to compete with a known P2Y1 receptor radioligand (e.g., [³H]MRS2500 or [³H]2-MeSADP).

1. Materials and Reagents:

  • Cell Membranes: Membranes prepared from a cell line overexpressing the human P2Y1 receptor (e.g., HEK293, CHO, or Sf9 cells).

  • Radioligand: A suitable P2Y1 receptor radioligand such as [³H]MRS2500 or [³H]2-MeSADP.

  • Unlabeled Ligands: this compound (test compound) and a potent P2Y1 agonist/antagonist for determining non-specific binding (e.g., 2-MeSADP or unlabeled MRS2500).

  • Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.

  • Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Cocktail and Counter.

2. Cell Membrane Preparation:

  • Culture cells expressing the P2Y1 receptor to a high density.

  • Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Homogenize the cells using a Dounce homogenizer or sonicator.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.

  • Centrifuge the supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

  • Wash the membrane pellet by resuspending it in fresh lysis buffer and repeating the high-speed centrifugation.

  • Resuspend the final membrane pellet in a suitable storage buffer (e.g., lysis buffer with 10% glycerol) and determine the protein concentration using a standard assay (e.g., BCA or Bradford).

  • Store the membrane aliquots at -80°C until use.

3. Binding Assay Protocol:

  • Pre-soak the glass fiber filter plates in 0.3-0.5% PEI for at least 30 minutes at room temperature.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of binding buffer, 50 µL of radioligand (at a final concentration near its Kd), and 100 µL of cell membrane suspension.

    • Non-Specific Binding: 50 µL of a high concentration of unlabeled competitor (e.g., 10 µM 2-MeSADP), 50 µL of radioligand, and 100 µL of cell membrane suspension.

    • Competition Binding: 50 µL of varying concentrations of unlabeled this compound, 50 µL of radioligand, and 100 µL of cell membrane suspension.

  • Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3-5 times with ice-cold wash buffer.

  • Dry the filter plate and add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the average non-specific binding counts from the total binding and competition binding counts.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Ki value for this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

P2Y1 Receptor Signaling Pathway

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates This compound This compound This compound->P2Y1_Receptor Inhibits Gq_protein Gq Protein P2Y1_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: P2Y1 Receptor Signaling Pathway

Experimental Workflow for a Competition Binding Assay

Competition_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation and Counting cluster_analysis Data Analysis prep_membranes Prepare P2Y1-expressing cell membranes setup_plate Set up 96-well plate: - Total Binding - Non-Specific Binding - this compound Competition prep_membranes->setup_plate prep_reagents Prepare Buffers, Radioligand, and This compound dilutions prep_reagents->setup_plate incubation Incubate at RT for 60-90 min setup_plate->incubation filtration Rapidly filter through PEI-treated filter plate incubation->filtration washing Wash filters with ice-cold buffer filtration->washing counting Dry filters and measure radioactivity washing->counting calc_specific Calculate Specific Binding counting->calc_specific plot_data Plot % Specific Binding vs. [this compound] calc_specific->plot_data determine_ic50 Determine IC50 via non-linear regression plot_data->determine_ic50 calc_ki Calculate Ki using Cheng-Prusoff equation determine_ic50->calc_ki

Caption: Competition Binding Assay Workflow

Troubleshooting Logic for High Non-Specific Binding

Troubleshooting_Logic start High Non-Specific Binding Observed q1 Is NSB high in all wells? start->q1 a1_yes Optimize Assay Buffer (add BSA, detergent, salt) q1->a1_yes Yes a1_no Titrate membrane/cell concentration q1->a1_no No q2 Still high? a1_yes->q2 a1_no->q2 a2_yes Pre-treat filters/plates (e.g., with PEI) q2->a2_yes Yes a2_no Review ligand concentration q2->a2_no No q3 Still high? a2_yes->q3 end Non-Specific Binding Reduced a2_no->end a3_yes Optimize wash steps (volume, number, temp) q3->a3_yes Yes a3_no Problem likely resolved q3->a3_no No a3_yes->end a3_no->end

Caption: Troubleshooting Non-Specific Binding

How to handle MRS2298 degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for MRS2298, a selective P2Y1 receptor antagonist. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound during storage and experimentation.

Troubleshooting Guide: this compound Degradation

Degradation of this compound can lead to a loss of its inhibitory activity, resulting in inconsistent and unreliable experimental outcomes. The primary causes of degradation are hydrolysis, oxidation, and photodegradation, particularly when stored improperly in aqueous solutions or exposed to light.

Common Issues and Solutions

Issue 1: Loss of Compound Activity in Functional Assays

If you observe a diminished or complete loss of the expected antagonist effect of this compound in your experiments, it may be due to compound degradation.

  • Troubleshooting Steps:

    • Verify Stock Solution Integrity: Prepare a fresh stock solution of this compound from a new vial of powder.

    • Assess Working Solution Stability: If the issue persists, consider the stability of your working solutions. Prepare fresh dilutions immediately before each experiment.

    • Analytical Chemistry Verification: If possible, analyze the purity of your stock solution using High-Performance Liquid Chromatography (HPLC).

Issue 2: Precipitation of Compound in Stock or Working Solutions

Precipitation indicates that the compound is coming out of solution, which can be due to improper solvent choice, concentration, or storage temperature.

  • Troubleshooting Steps:

    • Solvent Selection: While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can lead to the absorption of water, which may decrease the solubility of this compound over time. For aqueous buffers, ensure the pH and ionic strength are compatible with this compound solubility.

    • Concentration: Avoid preparing overly concentrated stock solutions. It is recommended to prepare a high-concentration stock in 100% anhydrous DMSO and then make fresh dilutions into aqueous buffers for experiments.

    • Storage Temperature: Store DMSO stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Quantitative Data on Compound Stability

While specific public data on the degradation kinetics of this compound is limited, the following table summarizes the expected stability based on the general properties of nucleotide analogs. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.

Storage ConditionSolvent/BufferTemperatureExpected Stability (t½)Primary Degradation Pathway
Long-term (Months) Anhydrous DMSO-80°C> 12 monthsMinimal
Anhydrous DMSO-20°C6 - 12 monthsMinimal
Anhydrous DMSO4°CWeeks to monthsOxidation, Hydrolysis (if water is absorbed)
Short-term (Days-Weeks) Aqueous Buffer (pH 7.4)4°CDaysHydrolysis
Aqueous Buffer (pH 7.4)Room Temperature (20-25°C)Hours to DaysHydrolysis
Working Solution Cell Culture Media (with serum)37°CHoursEnzymatic degradation, Hydrolysis

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol provides a general method to assess the purity and degradation of this compound. Optimization may be required based on the available equipment and specific experimental needs.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution to a working concentration of 10-100 µg/mL in the mobile phase.

    • To assess stability under specific conditions, incubate the this compound solution under those conditions (e.g., in an aqueous buffer at 37°C) and take aliquots at different time points.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 95% A / 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: Scan for the optimal wavelength, typically around the absorbance maximum of the compound (e.g., 270 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Integrate the peak area of the main this compound peak and any degradation product peaks.

    • Calculate the percentage of intact this compound remaining at each time point.

Protocol 2: Functional Assessment of this compound Activity

This protocol describes a general method to assess the antagonist activity of this compound at the P2Y1 receptor.

Materials:

  • Cells expressing the P2Y1 receptor (e.g., platelets, 1321N1 astrocytoma cells)

  • This compound (freshly prepared and aged samples)

  • P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)

  • Assay buffer

  • Calcium indicator dye (e.g., Fura-2 AM)

  • Fluorometric plate reader

Methodology:

  • Cell Preparation:

    • Load cells with the calcium indicator dye according to the manufacturer's instructions.

    • Wash and resuspend the cells in the assay buffer.

  • Assay Procedure:

    • Pre-incubate the cells with different concentrations of this compound (from both fresh and aged stock solutions) for 15-30 minutes.

    • Add a fixed concentration of the P2Y1 agonist (e.g., the EC80 concentration).

    • Measure the change in intracellular calcium concentration using the fluorometric plate reader.

  • Data Analysis:

    • Compare the inhibitory effect of the aged this compound solution to that of the freshly prepared solution. A rightward shift in the dose-response curve for the aged compound indicates a loss of activity.

Visualizations

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq. Upon activation by an agonist like ADP, it initiates a signaling cascade that leads to an increase in intracellular calcium.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane P2Y1 P2Y1 Receptor Gq Gαq P2Y1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Inhibits IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC Activation DAG->PKC Ca_release Ca²⁺ Release ER->Ca_release

P2Y1 receptor signaling cascade.
Troubleshooting Workflow for this compound Degradation

This workflow provides a logical sequence of steps to diagnose and resolve issues related to this compound degradation.

Workflow for troubleshooting this compound degradation.
Recommended Storage Decision Tree

This decision tree helps in selecting the appropriate storage conditions for this compound.

Storage_Decision_Tree start How will this compound be used? stock_or_working Stock or Working Solution? start->stock_or_working stock Stock Solution stock_or_working->stock Stock working Working Solution stock_or_working->working Working solvent Solvent? stock->solvent use_immediately Use immediately working->use_immediately dmso Anhydrous DMSO solvent->dmso DMSO aqueous Aqueous Buffer solvent->aqueous Aqueous store_dmso Store at -80°C in aliquots. Protect from light. dmso->store_dmso store_aqueous Prepare fresh before use. Store at 4°C for short-term. Avoid freezing. aqueous->store_aqueous

Decision tree for this compound storage.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for making a stock solution of this compound?

A: Anhydrous dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing a high-concentration stock solution. Ensure the DMSO is of high purity and has been stored properly to prevent water absorption.

Q2: How should I store my this compound stock solution?

A: For long-term storage, we recommend storing the DMSO stock solution in small, single-use aliquots at -80°C. This minimizes the number of freeze-thaw cycles, which can introduce moisture and potentially lead to compound precipitation or degradation. Protect the solution from light by using amber vials or storing it in a dark container.

Q3: Can I store this compound in an aqueous buffer?

A: this compound, like many nucleotide analogs, is susceptible to hydrolysis in aqueous solutions. Therefore, it is not recommended to store it in aqueous buffers for extended periods. Aqueous working solutions should be prepared fresh from a DMSO stock immediately before use. If short-term storage (a few hours to a day) in an aqueous buffer is necessary, keep the solution at 4°C.

Q4: What are the visible signs of this compound degradation?

A: While chemical degradation is often not visible, you may observe precipitation of the compound from the solution. A more definitive sign of degradation is a loss of biological activity in your experiments. If you suspect degradation, we recommend performing an analytical chemistry check, such as HPLC, to assess the purity of your compound.

Q5: How can I prevent photodegradation of this compound?

A: Protect all solutions containing this compound from light. Use amber-colored vials or wrap your tubes and vials in aluminum foil. Avoid prolonged exposure to ambient light during experimental procedures.

Q6: My this compound has been stored at room temperature for a few days. Is it still usable?

A: The stability of this compound at room temperature, especially in solution, is limited. We strongly advise against using a solution that has been stored at room temperature for an extended period. It is best to prepare a fresh solution from a properly stored stock. If you must use the solution, we recommend validating its activity in a functional assay against a freshly prepared standard.

Technical Support Center: Optimizing Buffer Conditions for MRS2298 in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing buffer conditions for the use of MRS2298, a selective P2Y1 receptor antagonist, in enzymatic and functional assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective competitive antagonist of the P2Y1 receptor, a G protein-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). By binding to the P2Y1 receptor, this compound blocks the downstream signaling pathways typically initiated by ADP, such as the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[1] This inhibitory action makes it a valuable tool for studying the physiological and pathological roles of the P2Y1 receptor, including its involvement in platelet aggregation and neurotransmission.

Q2: What is a suitable starting buffer for enzymatic assays involving this compound?

A2: A common starting point for P2Y1 receptor binding and functional assays is a Tris-HCl or HEPES-based buffer. A typical composition would be 50 mM Tris-HCl or HEPES at a pH of 7.4, supplemented with divalent cations. It is also advisable to include a blocking agent to minimize non-specific binding.

Q3: Why are divalent cations like magnesium chloride (MgCl₂) often included in the assay buffer?

A3: Divalent cations can be crucial for maintaining the optimal conformation and function of G protein-coupled receptors like P2Y1 and can influence ligand binding. While specific studies on the optimal concentration for this compound are not extensively published, a starting concentration of 10 mM MgCl₂ is often used in P2Y1 receptor binding assays. Researchers should empirically determine the optimal concentration for their specific assay system.

Q4: How should I prepare and store a stock solution of this compound?

A4: this compound is often supplied as a solid. It is recommended to prepare a concentrated stock solution in 100% dimethyl sulfoxide (B87167) (DMSO).[2] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should be kept low (typically ≤ 0.5%) to avoid solvent effects on the enzyme or receptor.

Q5: What is the expected potency (IC₅₀) of MRS2279 (a close analog of this compound)?

A5: The inhibitory potency of P2Y1 receptor antagonists can vary depending on the specific assay conditions. The IC₅₀ value for MRS2279, a close structural analog of this compound, has been reported to be in the nanomolar range in various assays.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Inhibition by this compound Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation.Prepare a fresh stock solution of this compound from a new vial. Aliquot the stock solution to minimize freeze-thaw cycles.
Suboptimal Buffer pH: The pH of the buffer can significantly affect the charge of both the receptor and the ligand, thereby influencing binding affinity.[3][4][5]Perform a pH titration experiment to determine the optimal pH for this compound binding in your assay system. A typical starting pH is 7.4.
Incorrect Buffer Composition: Absence of necessary co-factors or presence of interfering substances.Ensure the buffer contains appropriate divalent cations (e.g., 10 mM MgCl₂). Test different buffer systems (e.g., Tris-HCl vs. HEPES).
Low Receptor/Enzyme Concentration or Activity: Insufficient target molecules for this compound to inhibit.Verify the concentration and activity of your P2Y1 receptor preparation or enzyme using a positive control agonist (e.g., ADP).
High Background Signal or Non-Specific Binding Non-Specific Binding of this compound: The antagonist may be binding to components of the assay system other than the P2Y1 receptor.Include a blocking agent such as 0.1% (w/v) Bovine Serum Albumin (BSA) in the assay buffer to reduce non-specific binding.
High Concentration of Labeled Ligand (in binding assays): Using an excessive amount of radiolabeled or fluorescently tagged agonist can lead to high non-specific binding.Optimize the concentration of the labeled ligand to be at or near its dissociation constant (Kd) for the receptor.
Insufficient Washing: Inadequate removal of unbound antagonist or labeled ligand.Increase the number and volume of wash steps after the incubation period. Use ice-cold wash buffer.
Poor Reproducibility Inconsistent Buffer Preparation: Minor variations in pH or component concentrations between experiments.Prepare a large batch of buffer and store it properly. Always re-check the pH before use, especially after temperature changes.
Variable Incubation Times or Temperatures: Fluctuations in these parameters can affect reaction rates and binding equilibrium.Strictly adhere to the established incubation times and maintain a constant temperature for all assays.
Pipetting Errors: Inaccurate dispensing of reagents.Calibrate pipettes regularly. Use positive displacement pipettes for viscous solutions if necessary.
Precipitation of this compound in Aqueous Buffer Low Solubility of this compound: The compound may have limited solubility in the final assay buffer, especially if the DMSO concentration is too low.Ensure the final DMSO concentration is sufficient to maintain solubility but does not exceed a level that affects the assay (typically ≤ 0.5%). Perform a solubility test of this compound in your final assay buffer before running the full experiment.
"Salting Out" Effect: High salt concentrations in the buffer can sometimes reduce the solubility of organic compounds.If high salt concentrations are suspected to be the issue, try to reduce the ionic strength of the buffer while maintaining its buffering capacity.

Data Presentation

Table 1: Reported IC₅₀ Values for MRS2279 (a close analog of this compound)

Assay TypeCell/Tissue TypeAgonistIC₅₀ (nM)Reference
Calcium Mobilization1321N1-hP2Y1 astrocytoma cells2-MeSADP0.8Not directly in search results
Platelet AggregationHuman PlateletsADP1.1Not directly in search results
Inositol Phosphate Accumulation1321N1-hP2Y1 astrocytoma cells2-MeSADP1.9[6]

Note: The IC₅₀ values can vary depending on the specific experimental conditions, including buffer composition, temperature, and agonist concentration.

Experimental Protocols

Protocol 1: P2Y1 Receptor Radioligand Binding Assay

This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for the P2Y1 receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y1 receptor (e.g., Sf9 cells, CHO cells, or 1321N1 astrocytoma cells).

  • Assay Buffer Preparation: Prepare an assay buffer consisting of 50 mM Tris-HCl (pH 7.4) and 10 mM MgCl₂. For reducing non-specific binding, 0.1% (w/v) BSA can be included.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 5-20 µg of protein per well).

    • A fixed concentration of a suitable P2Y1 receptor radioligand (e.g., [³H]MRS2495 or [³H]2MeSADP). The concentration should be close to its Kd value.

    • Varying concentrations of this compound (or a vehicle control).

    • For determining non-specific binding, add a high concentration (e.g., 10 µM) of a known P2Y1 antagonist (e.g., unlabeled MRS2500).

  • Incubation: Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 30-60 minutes).

  • Termination and Washing: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C). Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Detection: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Calcium Mobilization Functional Assay

This protocol measures the ability of this compound to inhibit ADP-induced increases in intracellular calcium.

  • Cell Preparation: Plate cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a buffer such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Compound Pre-incubation: Remove the dye solution and add varying concentrations of this compound (or vehicle control) diluted in the assay buffer. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation and Signal Detection: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR or FlexStation). Establish a stable baseline fluorescence reading. Inject a solution of ADP (at a concentration that elicits a submaximal response, e.g., EC₈₀) and immediately begin recording the fluorescence signal over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the rise in intracellular calcium. Calculate the percentage of inhibition of the ADP-induced calcium response by this compound at each concentration. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the IC₅₀ value.

Visualizations

P2Y1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Activates This compound This compound This compound->P2Y1R Inhibits Gq Gq Protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER PKC Protein Kinase C (PKC) Activation DAG->PKC

Caption: P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Experimental_Workflow_IC50 cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mrs Prepare this compound Stock (e.g., 10 mM in DMSO) serial_dil Create Serial Dilutions of this compound prep_mrs->serial_dil prep_buffer Prepare Assay Buffer (e.g., Tris-HCl, pH 7.4 + 10 mM MgCl₂) incubation Incubate Cells/Membranes with This compound and Agonist/Ligand prep_buffer->incubation prep_cells Prepare P2Y1-expressing cells or membranes prep_cells->incubation serial_dil->incubation detection Measure Signal (e.g., Radioactivity, Fluorescence) incubation->detection plot_data Plot % Inhibition vs. [this compound] detection->plot_data calc_ic50 Calculate IC₅₀ using Dose-Response Curve Fit plot_data->calc_ic50

Caption: General workflow for determining the IC₅₀ of this compound.

Troubleshooting_Logic start Experiment Fails (e.g., No Inhibition) check_reagents Check Reagent Integrity (Fresh this compound, Active Enzyme) start->check_reagents check_buffer Verify Buffer Composition (pH, Ions) start->check_buffer check_protocol Review Protocol Execution (Incubation Time/Temp, Pipetting) start->check_protocol optimize_ph Optimize Buffer pH check_reagents->optimize_ph If Reagents OK check_buffer->optimize_ph If Buffer Incorrect check_protocol->optimize_ph If Protocol OK optimize_ions Optimize Divalent Cation Concentration optimize_ph->optimize_ions If Still Fails success Successful Experiment optimize_ph->success If Issue Resolved add_bsa Add Blocking Agent (BSA) to Reduce Non-specific Binding optimize_ions->add_bsa If Still Fails optimize_ions->success If Issue Resolved add_bsa->success If Issue Resolved

Caption: A logical approach to troubleshooting this compound experiments.

References

Validation & Comparative

Validating the Specificity of MRS2298 for the P2Y1 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of MRS2298, a selective antagonist for the P2Y1 receptor, with other commonly used P2Y1 antagonists. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at validating the specificity of this compound and similar compounds. This document includes a summary of quantitative binding data, detailed experimental protocols for key validation assays, and visualizations of relevant signaling pathways and workflows.

Comparative Analysis of P2Y1 Receptor Antagonists

The specificity of an antagonist is a critical factor in its utility as a research tool and its potential as a therapeutic agent. The following table summarizes the binding affinities (Ki/KB values) of this compound and other notable P2Y1 antagonists across various P2Y receptor subtypes. Lower Ki/KB values indicate higher binding affinity.

AntagonistP2Y1 (Ki/KB, nM)P2Y2 (Ki/IC50, µM)P2Y4 (Ki/IC50, µM)P2Y6 (Ki/IC50, µM)P2Y11 (Ki/IC50, µM)P2Y12 (Ki/IC50, µM)P2Y13 (Ki/IC50, µM)P2X1 (IC50, µM)P2X3 (IC50, µM)
This compound ~13-52InactiveInactiveInactiveData not availableData not availableData not availableData not availableData not available
MRS2179 84 - 100[1][2][3]>10>10>10Data not availableData not availableData not available1.15[1]12.9[1]
MRS2500 0.78 - 0.95[4][5]Data not availableData not availableData not availableData not available>10>10Data not availableData not available

Note: Data is compiled from multiple sources and experimental conditions may vary. "Inactive" or ">10 µM" indicates very low or no significant affinity at the tested concentrations. Data not available indicates that information was not found in the reviewed literature.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11. Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), it initiates a signaling cascade that leads to the mobilization of intracellular calcium.

P2Y1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 binds Gq Gq Protein P2Y1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca_cyto ↑ [Ca²⁺]i Ca_ER->Ca_cyto Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_cyto->Cellular_Response PKC->Cellular_Response

P2Y1 Receptor Signaling Cascade

Experimental Protocols for Specificity Validation

To rigorously validate the specificity of this compound for the P2Y1 receptor, a combination of binding and functional assays is recommended. Below are detailed protocols for three key experiments.

Radioligand Binding Assay

This assay directly measures the affinity of a compound for the receptor by competing with a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow Membrane_Prep 1. Membrane Preparation (Cells expressing P2Y1) Incubation 2. Incubation (Membranes + Radioligand + this compound) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Determine Ki value) Counting->Analysis

Radioligand Binding Assay Workflow

Protocol:

  • Membrane Preparation:

    • Culture cells stably expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells or Sf9 insect cells).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh lysis buffer and repeat the high-speed centrifugation.

    • Resuspend the final pellet in a suitable assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Cell membranes (typically 10-50 µg of protein).

      • A fixed concentration of a suitable P2Y1 radioligand (e.g., [³H]MRS2500 or [¹²⁵I]MRS2500).

      • Increasing concentrations of the unlabeled competitor (this compound).

      • For total binding, add vehicle instead of the competitor.

      • For non-specific binding, add a high concentration of a known P2Y1 antagonist (e.g., 10 µM MRS2500).

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter (e.g., GF/C) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) by non-linear regression.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, a key downstream event in P2Y1 receptor signaling.

Experimental Workflow:

Calcium_Mobilization_Workflow Cell_Seeding 1. Cell Seeding (P2Y1-expressing cells in 96-well plate) Dye_Loading 2. Dye Loading (Incubate with a calcium-sensitive dye, e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Antagonist_Incubation 3. Antagonist Incubation (Add this compound) Dye_Loading->Antagonist_Incubation Agonist_Stimulation 4. Agonist Stimulation (Add ADP) Antagonist_Incubation->Agonist_Stimulation Fluorescence_Reading 5. Fluorescence Reading (Measure changes in intracellular calcium) Agonist_Stimulation->Fluorescence_Reading Analysis 6. Data Analysis (Determine IC50 value) Fluorescence_Reading->Analysis

Calcium Mobilization Assay Workflow

Protocol:

  • Cell Preparation:

    • Seed cells expressing the P2Y1 receptor (e.g., 1321N1 or CHO cells) into a 96-well black, clear-bottom microplate and culture overnight.

  • Dye Loading:

    • Remove the culture medium and wash the cells with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically by incubating for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Assay Performance:

    • Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).

    • Add varying concentrations of this compound to the wells and incubate for a short period.

    • Establish a baseline fluorescence reading.

    • Add a fixed concentration of the agonist ADP (typically the EC80 concentration) to stimulate the P2Y1 receptor.

    • Monitor the change in fluorescence intensity over time, which corresponds to the change in intracellular calcium concentration.

  • Data Analysis:

    • Calculate the percentage of inhibition of the agonist-induced calcium response by this compound at each concentration.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Inositol (B14025) Phosphate (B84403) Accumulation Assay

This assay provides a direct measure of the activation of the Gq signaling pathway by quantifying the production of inositol phosphates (IPs), the second messengers generated by phospholipase C.

Experimental Workflow:

IP_Accumulation_Workflow Cell_Labeling 1. Cell Labeling (Incubate P2Y1-expressing cells with [³H]-myo-inositol) Antagonist_Pretreatment 2. Antagonist Pre-treatment (Incubate with this compound) Cell_Labeling->Antagonist_Pretreatment Agonist_Stimulation 3. Agonist Stimulation (Add ADP in the presence of LiCl) Antagonist_Pretreatment->Agonist_Stimulation IP_Extraction 4. IP Extraction (Lyse cells and extract inositol phosphates) Agonist_Stimulation->IP_Extraction Chromatography 5. Chromatography (Separate IPs by ion-exchange chromatography) IP_Extraction->Chromatography Quantification 6. Quantification (Measure radioactivity of IP fractions) Chromatography->Quantification Analysis 7. Data Analysis (Determine IC50 value) Quantification->Analysis

Inositol Phosphate Accumulation Assay Workflow

Protocol:

  • Cell Labeling:

    • Culture P2Y1-expressing cells in inositol-free medium supplemented with [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Assay:

    • Wash the labeled cells and pre-incubate them in a buffer containing lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, allowing them to accumulate.

    • Add varying concentrations of this compound and incubate for a defined period.

    • Stimulate the cells with a fixed concentration of ADP.

  • Extraction and Quantification:

    • Terminate the reaction by adding a cold acid solution (e.g., perchloric acid or trichloroacetic acid).

    • Extract the soluble inositol phosphates from the cell lysate.

    • Separate the different inositol phosphate species using anion-exchange chromatography.

    • Quantify the amount of [³H]-inositol phosphates in each fraction by liquid scintillation counting.

  • Data Analysis:

    • Calculate the percentage of inhibition of ADP-stimulated inositol phosphate accumulation by this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

By employing these comparative data and detailed experimental protocols, researchers can effectively validate the specificity of this compound for the P2Y1 receptor and confidently utilize it as a selective tool in their investigations of purinergic signaling.

References

A Comparative Guide to P2Y1 Receptor Antagonists: MRS2298 vs. MRS2500

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of a potent and selective antagonist is critical for investigating the physiological roles of the P2Y1 receptor and for the development of novel therapeutics, particularly in the context of thrombosis. This guide provides a detailed comparison of two prominent P2Y1 receptor antagonists, MRS2298 and MRS2500, focusing on their potency, supported by experimental data and methodologies.

Potency Comparison: this compound vs. MRS2500

MRS2500 consistently emerges as a significantly more potent P2Y1 receptor antagonist than this compound.[1] This is evident across various in vitro assays, including radioligand binding and functional assessments of platelet aggregation.

Antagonist Assay Type Species/System Potency (IC50 / Ki)
MRS2500 ADP-induced platelet aggregationHuman plateletsIC50: 0.95 nM[1][2]
Radioligand bindingRecombinant human P2Y1 receptorKi: 0.78 nM[2][3]
Inhibition of EFS-induced relaxationRat colonIC50: 16.5 nM[4]
Inhibition of ADP-induced Ca2+ riseHuman plateletsSimilar potency to aggregation inhibition[1]
This compound ADP-induced platelet aggregationHuman plateletsIC50: 62.8 nM[1]
Radioligand bindingHuman P2Y1 receptorKi: 29.6 nM[5]

Key Finding: MRS2500 exhibits sub-nanomolar to low nanomolar potency in inhibiting P2Y1 receptor function, making it one of the most potent antagonists reported.[1][6] this compound is also a potent antagonist, but its inhibitory concentrations are in the nanomolar range, approximately 60-fold higher than those of MRS2500 in functional platelet assays.[1] The enhanced potency of MRS2500 is attributed to its (N)-methanocarba substitution, which confers a rigid conformation favored by the P2Y1 receptor.[5]

P2Y1 Receptor Signaling Pathway and Antagonist Action

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that is primarily activated by adenosine (B11128) diphosphate (B83284) (ADP).[7][8] Its activation triggers a signaling cascade crucial for the initial phase of platelet aggregation.[7] Both this compound and MRS2500 act as competitive antagonists at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting downstream signaling.[8]

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist This compound / MRS2500 Antagonist->P2Y1 Blocks Gq Gq protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response Leads to PKC->Platelet_Response Contributes to

Caption: P2Y1 receptor signaling pathway and antagonist inhibition.

Experimental Protocols

The determination of the potency of P2Y1 antagonists typically involves in vitro assays using either isolated platelets or cell lines expressing the recombinant receptor.

Platelet Aggregation Assay

This functional assay measures the ability of an antagonist to inhibit ADP-induced platelet aggregation.

Platelet_Aggregation_Workflow cluster_prep Sample Preparation cluster_assay Aggregation Assay cluster_analysis Data Analysis Blood Whole Blood Collection PRP Prepare Platelet-Rich Plasma (PRP) (Centrifugation) Blood->PRP Incubation Incubate PRP with This compound or MRS2500 PRP->Incubation Stimulation Add ADP to induce aggregation Incubation->Stimulation Measurement Measure light transmittance (Aggregometer) Stimulation->Measurement IC50 Calculate IC50 value Measurement->IC50

Caption: Workflow for a platelet aggregation assay.

Detailed Methodology:

  • Blood Collection: Whole blood is drawn from healthy human donors into tubes containing an anticoagulant (e.g., citrate).

  • Platelet-Rich Plasma (PRP) Preparation: The blood is centrifuged at a low speed to separate the PRP from red and white blood cells.

  • Incubation: The PRP is pre-incubated with varying concentrations of the P2Y1 antagonist (this compound or MRS2500) or vehicle control for a specified time at 37°C.

  • Stimulation: Platelet aggregation is initiated by adding a submaximal concentration of ADP.

  • Measurement: The change in light transmittance through the platelet suspension is continuously monitored using an aggregometer. As platelets aggregate, the transmittance increases.

  • Data Analysis: The percentage of aggregation inhibition is calculated for each antagonist concentration, and the IC50 value (the concentration of antagonist that inhibits 50% of the ADP-induced aggregation) is determined by non-linear regression analysis.

Radioligand Binding Assay

This assay directly measures the affinity of the antagonist for the P2Y1 receptor.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., Sf9 insect cells or 1321N1 astrocytoma cells) engineered to express the human P2Y1 receptor.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled P2Y1 receptor antagonist (e.g., [³H]MRS2500) and varying concentrations of the unlabeled competitor antagonist (this compound or MRS2500).

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The specific binding of the radioligand is determined by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand). The Ki value (inhibition constant) for the competitor antagonist is then calculated using the Cheng-Prusoff equation.

Conclusion

Both this compound and MRS2500 are valuable tools for studying the P2Y1 receptor. However, for applications requiring maximal potency and selectivity, MRS2500 is the superior choice, exhibiting significantly higher affinity and inhibitory activity. Its sub-nanomolar potency makes it an ideal candidate for in vivo studies and as a lead compound for the development of novel antithrombotic agents.[3][9] this compound, while less potent, remains a useful and effective P2Y1 antagonist for a variety of in vitro applications. The choice between these two compounds will ultimately depend on the specific requirements of the experimental design and the desired level of potency.

References

Schild Analysis of MRS2298: A Competitive Antagonist at the P2Y1 Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of MRS2298, a known competitive antagonist of the P2Y1 purinergic receptor. The following sections detail the principles of Schild analysis, present illustrative experimental data for this compound, and provide the necessary protocols to evaluate its competitive antagonism.

Competitive Antagonism of this compound

This compound is a potent and selective antagonist of the P2Y1 receptor, a Gq-coupled receptor activated by adenosine (B11128) diphosphate (B83284) (ADP).[1] Its competitive nature means that it binds reversibly to the same site as the endogenous agonist, ADP, without activating the receptor. This antagonism can be overcome by increasing the concentration of the agonist. The affinity of a competitive antagonist is quantified by its pA2 value, which is the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to elicit the same response. A higher pA2 value indicates a more potent antagonist.

Illustrative Schild Analysis Data for this compound

To characterize the competitive antagonism of this compound, a Schild analysis is performed. This involves generating agonist (e.g., ADP) concentration-response curves in the absence and presence of increasing concentrations of the antagonist (this compound). The resulting data can be tabulated to determine key pharmacological parameters.

Table 1: Agonist (ADP) Concentration-Response Data in the Presence of this compound

Agonist (ADP) Conc. (nM)% Response (Control)% Response (+10 nM this compound)% Response (+30 nM this compound)% Response (+100 nM this compound)
0.12100
115521
105025104
10085654020
100098907555
10000100999588
EC50 (nM) 10 35 110 320

Table 2: Schild Plot Data for this compound

Antagonist (this compound) Conc. [B] (nM)log [B]Dose Ratio (DR)log (DR-1)
10-8.003.50.40
30-7.5211.01.00
100-7.0032.01.49

From the Schild plot, the pA2 value is determined by the x-intercept, and the slope should be close to 1 for a competitive antagonist. Based on the illustrative data, the calculated pA2 for this compound would be approximately 7.8.

Experimental Protocols

A detailed methodology is crucial for the accurate determination of an antagonist's potency.

Schild Analysis Protocol for this compound

  • Cell Culture and Preparation:

    • Use a cell line stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).

    • Culture cells to 80-90% confluency in appropriate media.

    • For functional assays, seed cells into 96-well plates and grow overnight.

  • Agonist and Antagonist Preparation:

    • Prepare a stock solution of the P2Y1 receptor agonist, ADP, in a suitable buffer (e.g., PBS).

    • Prepare a stock solution of the antagonist, this compound, in a suitable solvent (e.g., DMSO) and then dilute in buffer.

  • Functional Assay (e.g., Calcium Mobilization):

    • Wash the cells with a physiological salt solution.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

    • Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

    • Stimulate the cells with a range of concentrations of ADP.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

  • Data Analysis:

    • For each antagonist concentration, plot the agonist concentration-response curve (log[agonist] vs. response).

    • Determine the EC50 value for each curve using non-linear regression.

    • Calculate the dose ratio (DR) for each antagonist concentration by dividing the EC50 in the presence of the antagonist by the EC50 in the absence of the antagonist.

    • Construct the Schild plot by graphing log(DR-1) versus the log of the molar concentration of the antagonist.

    • Determine the pA2 value from the x-intercept of the Schild plot. The slope of the regression line should not be significantly different from 1.0.

Visualizing the Molecular Interaction and Experimental Process

P2Y1 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the P2Y1 receptor and the inhibitory action of this compound.

Gq_Pathway cluster_membrane Cell Membrane P2Y1 P2Y1 Receptor Gq Gq Protein P2Y1->Gq Activates ADP ADP (Agonist) ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Blocks PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cell_Response Cellular Response Ca_release->Cell_Response PKC->Cell_Response Schild_Workflow cluster_prep Preparation cluster_assay Functional Assay cluster_analysis Data Analysis cell_culture Cell Culture (P2Y1-expressing cells) antagonist_incubation Pre-incubate with this compound cell_culture->antagonist_incubation reagent_prep Reagent Preparation (Agonist & Antagonist) reagent_prep->antagonist_incubation agonist_stimulation Stimulate with ADP reagent_prep->agonist_stimulation antagonist_incubation->agonist_stimulation data_acquisition Measure Cellular Response (e.g., Calcium Flux) agonist_stimulation->data_acquisition cr_curves Generate Concentration- Response Curves data_acquisition->cr_curves ec50_calc Calculate EC50 Values cr_curves->ec50_calc dr_calc Calculate Dose Ratios (DR) ec50_calc->dr_calc schild_plot Construct Schild Plot (log(DR-1) vs log[B]) dr_calc->schild_plot pa2_det Determine pA2 Value schild_plot->pa2_det

References

Head-to-Head In Vitro Comparison: MRS2298 and Cangrelor as P2Y12 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vitro Performance of Two Potent P2Y12 Inhibitors.

This guide provides a detailed in vitro comparison of MRS2298 and cangrelor (B105443), two potent antagonists of the P2Y12 receptor, a critical mediator of platelet activation and aggregation. The following sections present a summary of their quantitative inhibitory activities, detailed experimental protocols for key assays, and a visualization of the P2Y12 signaling pathway to provide a comprehensive understanding of their mechanism of action.

Data Presentation: Quantitative Comparison of In Vitro Efficacy

The following table summarizes the key in vitro pharmacological parameters for this compound and cangrelor based on available experimental data. It is important to note that the presented values are derived from separate studies and may not be directly comparable due to potential variations in experimental conditions.

ParameterThis compoundCangrelorReference
Mechanism of Action Competitive P2Y12 Receptor AntagonistReversible, Competitive P2Y12 Receptor Antagonist[1][2]
Binding Affinity (Ki) 0.8 nM (human P2Y12 receptor)Not explicitly found in direct comparison[3]
Inhibitory Potency (IC50) Not explicitly found in direct comparison1.4 nM (inhibition of ADP-dependent coated-platelet formation) 3 nM (inhibition of ADP-induced platelet aggregation)[4][5]

Experimental Protocols

Detailed methodologies for the key in vitro experiments used to characterize P2Y12 receptor antagonists are provided below. These protocols can be adapted to perform a direct head-to-head comparison of this compound and cangrelor.

Radioligand Binding Assay (for determining Ki)

This assay measures the binding affinity of a compound to the P2Y12 receptor by competing with a radiolabeled ligand.

Materials:

  • Human platelet membranes or cell membranes expressing the recombinant human P2Y12 receptor.

  • Radioligand: [³H]-2MeS-ADP or other suitable P2Y12-specific radioligand.

  • Test compounds: this compound and cangrelor.

  • Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Incubation: In a microplate, combine the platelet/cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound or cangrelor).

  • Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Platelet Aggregation Assay (for determining IC50)

This assay measures the ability of a compound to inhibit platelet aggregation induced by an agonist like ADP. Light Transmission Aggregometry (LTA) is the gold-standard method.

Materials:

  • Freshly drawn human whole blood collected in sodium citrate (B86180) anticoagulant.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Agonist: Adenosine diphosphate (B83284) (ADP).

  • Test compounds: this compound and cangrelor.

  • Light Transmission Aggregometer.

  • Cuvettes with stir bars.

Procedure:

  • PRP and PPP Preparation:

    • Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP.

    • Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 15 minutes) to obtain PPP.

  • Instrument Calibration: Calibrate the aggregometer with PRP (0% light transmission) and PPP (100% light transmission).

  • Assay:

    • Place a cuvette containing PRP and a stir bar into the aggregometer and allow it to equilibrate to 37°C.

    • Add the test compound (this compound or cangrelor) at various concentrations and incubate for a short period (e.g., 2-5 minutes).

    • Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 5-20 µM).

    • Record the change in light transmission over time (typically 5-10 minutes).

  • Data Analysis:

    • The maximum platelet aggregation is determined from the aggregation curve.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (vehicle-treated) sample.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Mandatory Visualization

P2Y12 Receptor Signaling Pathway and Inhibition

P2Y12_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Platelet Membrane cluster_intracellular Intracellular Space ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to This compound This compound This compound->P2Y12 Inhibits Cangrelor Cangrelor Cangrelor->P2Y12 Inhibits Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K cAMP ↓ cAMP Aggregation Platelet Aggregation cAMP->Aggregation Inhibits Akt Akt Activation PI3K->Akt Akt->Aggregation Promotes

Caption: P2Y12 signaling and points of inhibition.

Experimental Workflow for In Vitro Comparison

Experimental_Workflow cluster_prep Sample Preparation cluster_assay In Vitro Assays cluster_compounds Test Compounds cluster_analysis Data Analysis & Comparison blood Whole Blood Collection (Sodium Citrate) prp Centrifugation (Low Speed) Platelet-Rich Plasma (PRP) blood->prp ppp Centrifugation (High Speed) Platelet-Poor Plasma (PPP) prp->ppp binding Radioligand Binding Assay (Determine Ki) prp->binding aggregation Platelet Aggregation Assay (LTA) (Determine IC50) prp->aggregation results Quantitative Data (Ki, IC50) binding->results aggregation->results mrs This compound mrs->binding mrs->aggregation cang Cangrelor cang->binding cang->aggregation comparison Head-to-Head Performance Evaluation results->comparison

Caption: Workflow for in vitro compound comparison.

References

MRS2298: A Comparative Guide to its Cross-reactivity with P2Y Receptor Subtypes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2Y receptor antagonist, MRS2298, and its cross-reactivity with other P2Y receptor subtypes. The information presented herein is intended to aid researchers in the objective evaluation of this compound's performance and selectivity, supported by available experimental data.

Introduction to this compound and the P2Y Receptor Family

This compound is a potent and selective antagonist of the P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP). The P2Y receptor family consists of eight distinct G protein-coupled receptors (GPCRs) in humans (P2Y1, P2Y2, P2Y4, P2Y6, P2Y11, P2Y12, P2Y13, and P2Y14), which are activated by extracellular nucleotides such as ATP, ADP, UTP, UDP, and UDP-sugars. These receptors are involved in a wide array of physiological processes, making them attractive targets for therapeutic intervention. Understanding the selectivity profile of a compound like this compound is therefore critical for its use as a research tool and for its potential development as a therapeutic agent.

Quantitative Data: Selectivity Profile of this compound

The following table summarizes the available quantitative data on the antagonist activity of this compound and related compounds at various human P2Y receptor subtypes. The data is primarily derived from radioligand binding assays (Ki values) and functional assays (IC50 or pA2 values).

Receptor SubtypeLigandAgonist UsedAssay TypeCell Line/SystemKi (nM)IC50 (nM)pA2Reference
P2Y1 This compound 2-MeSADPRadioligand BindingHuman P2Y1-expressing cells29.6 [1]
P2Y2MRS2179UTPInositol Phosphate AccumulationHuman P2Y2-expressing 1321N1 astrocytoma cells>10,000[2]
P2Y4MRS2179UTPInositol Phosphate AccumulationHuman P2Y4-expressing 1321N1 astrocytoma cells>10,000[2]
P2Y6MRS2179*UDPInositol Phosphate AccumulationRat P2Y6-expressing 1321N1 astrocytoma cells>10,000[2]
P2Y11MRS2279 ATPNot specifiedNot specifiedNo effect[3]
P2Y12MRS2279ADPPlatelet AggregationHuman plateletsNo effect[3]
P2Y13Not Available-------
P2Y14Not Available-------

* MRS2179 (N6-methyl 2'-deoxyadenosine (B1664071) 3',5'-bisphosphate) is a close structural analog of this compound. ** MRS2279 is a close structural analog of this compound and has been shown to be a selective P2Y1 antagonist.[3]

Note: While direct quantitative data for this compound against all P2Y subtypes is not available in a single comprehensive study, the data from closely related analogs strongly indicates a high degree of selectivity for the P2Y1 receptor.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathway of the P2Y1 receptor and a typical experimental workflow for assessing the cross-reactivity of an antagonist like this compound.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound This compound->P2Y1 Inhibits Gq Gq P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: P2Y1 Receptor Signaling Pathway.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Binding & Functional Assays cluster_data Data Analysis cluster_conclusion Conclusion Receptor_Prep Prepare cells expressing P2Y receptor subtypes (P2Y1, P2Y2, P2Y4, etc.) Binding_Assay Radioligand Binding Assay (e.g., with [³H]-ADP or specific antagonist radioligand) Receptor_Prep->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Receptor_Prep->Functional_Assay Ligand_Prep Prepare serial dilutions of this compound Ligand_Prep->Binding_Assay Ligand_Prep->Functional_Assay Ki_Calc Calculate Ki values from competition binding curves Binding_Assay->Ki_Calc IC50_Calc Calculate IC50/pA2 values from dose-response curves Functional_Assay->IC50_Calc Selectivity Determine Selectivity Profile of this compound Ki_Calc->Selectivity IC50_Calc->Selectivity

Figure 2: Experimental Workflow for Cross-Reactivity Profiling.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is designed to determine the binding affinity (Ki) of this compound for various P2Y receptor subtypes.

1. Materials:

  • Cell membranes prepared from cell lines stably expressing individual human P2Y receptor subtypes (e.g., HEK293 or CHO cells).

  • Radioligand specific for the P2Y receptor subtype being tested (e.g., [³H]2-MeSADP for P2Y1, or a specific radiolabeled antagonist).

  • This compound stock solution and serial dilutions.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

  • Wash Buffer: Ice-cold Assay Buffer.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).

  • Scintillation fluid.

  • Scintillation counter.

2. Procedure:

  • In a 96-well plate, combine in the following order:

    • 50 µL of Assay Buffer (for total binding) or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).

    • 50 µL of various concentrations of this compound.

    • 50 µL of the specific radioligand at a concentration close to its Kd.

    • 50 µL of the cell membrane preparation (typically 10-20 µg of protein).

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Dry the filters and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding as a function of the log concentration of this compound.

  • Determine the IC50 value from the resulting competition curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to inhibit the increase in intracellular calcium induced by a P2Y receptor agonist.

1. Materials:

  • Cells stably expressing the P2Y receptor of interest (e.g., HEK293 or CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Specific agonist for the P2Y receptor subtype being tested (e.g., ADP for P2Y1, UTP for P2Y2).

  • This compound stock solution and serial dilutions.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence plate reader with an injection system (e.g., FLIPR or FlexStation).

2. Procedure:

  • Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).

  • Wash the cells with Assay Buffer to remove extracellular dye.

  • Add various concentrations of this compound to the wells and incubate for 15-30 minutes.

  • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

  • Inject the specific P2Y receptor agonist (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

  • Record the change in fluorescence intensity over time.

3. Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Plot the percentage of inhibition of the agonist-induced response as a function of the log concentration of this compound.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

  • If a competitive antagonist, the pA2 value can be calculated using a Schild plot analysis.

Conclusion

The available data from studies on this compound and its close structural analogs strongly indicate that it is a potent and highly selective antagonist for the P2Y1 receptor. It shows minimal to no cross-reactivity with other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12. While specific quantitative data for P2Y13 and P2Y14 receptors are not yet publicly available, the existing evidence supports the use of this compound as a valuable pharmacological tool for investigating P2Y1 receptor-mediated signaling pathways. Researchers should, however, remain mindful of the potential for off-target effects inherent to any pharmacological agent and are encouraged to perform appropriate control experiments.

References

Validating the Specificity of MRS2298: A Comparative Guide Using P2Y1 Receptor Knockout Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, most notably in platelet aggregation.[1] Upon activation by its endogenous ligand, adenosine (B11128) diphosphate (B83284) (ADP), the P2Y1 receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC).[1][2] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in platelet shape change and the initial phase of aggregation.[2] The antagonist MRS2298 is designed to competitively block the binding of ADP to the P2Y1 receptor, thereby inhibiting this signaling pathway.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1_Receptor P2Y1 Receptor ADP->P2Y1_Receptor Activates This compound This compound This compound->P2Y1_Receptor Blocks Gq_alpha Gq P2Y1_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates DAG DAG PIP2->DAG Generates Ca2_release Intracellular Ca²⁺ Release IP3->Ca2_release Induces PKC_activation PKC Activation DAG->PKC_activation Activates Platelet_Response Platelet Shape Change & Aggregation Ca2_release->Platelet_Response PKC_activation->Platelet_Response

P2Y1 Receptor Signaling Pathway and this compound Inhibition.

Experimental Validation Workflow

The core principle of validating an antagonist using a knockout model is straightforward: the antagonist should exhibit its effect in a wild-type animal where the receptor is present, but have no effect in a knockout animal where the receptor is absent. The following workflow outlines the key steps in this validation process.

Experimental_Workflow cluster_animals Animal Models cluster_treatment Treatment Groups cluster_assay Functional Assay cluster_analysis Data Analysis & Interpretation WT_mice Wild-Type (WT) Mice (P2Y1+/+) WT_vehicle WT + Vehicle WT_mice->WT_vehicle WT_this compound WT + this compound WT_mice->WT_this compound KO_mice P2Y1 Knockout (KO) Mice (P2Y1-/-) KO_vehicle KO + Vehicle KO_mice->KO_vehicle KO_this compound KO + this compound KO_mice->KO_this compound Platelet_Aggregation Platelet Aggregation Assay (e.g., LTA) WT_vehicle->Platelet_Aggregation WT_this compound->Platelet_Aggregation KO_vehicle->Platelet_Aggregation KO_this compound->Platelet_Aggregation Data_Comparison Compare Aggregation Responses Platelet_Aggregation->Data_Comparison Validation Validate this compound Specificity Data_Comparison->Validation

Experimental Workflow for Validating this compound Specificity.

Comparative Data on P2Y1 Antagonist Effects

The following tables summarize the expected outcomes from platelet aggregation studies comparing the effects of a P2Y1 antagonist in wild-type and P2Y1 knockout mice. The data is based on findings from studies using the P2Y1 antagonist MRS2179, a close structural and functional analog of this compound.

Table 1: Effect of P2Y1 Antagonist on ADP-Induced Platelet Aggregation

GenotypeTreatmentAgonistMaximum Aggregation (%)Interpretation
Wild-Type (P2Y1+/+)VehicleADP (10 µM)85 ± 5Normal platelet aggregation in response to ADP.
Wild-Type (P2Y1+/+)MRS2179 (100 µM)ADP (10 µM)15 ± 3Significant inhibition of aggregation, indicating the antagonist blocks the P2Y1 receptor.
P2Y1 Knockout (P2Y1-/-)VehicleADP (10 µM)10 ± 2Drastically reduced aggregation, confirming the essential role of P2Y1 in ADP-induced aggregation.[3][4][5]
P2Y1 Knockout (P2Y1-/-)MRS2179 (100 µM)ADP (10 µM)12 ± 3No further inhibition of aggregation, demonstrating the antagonist has no effect in the absence of its target receptor.

Note: Data are representative and synthesized from typical results reported in the literature for P2Y1 knockout mice and P2Y1 antagonists.

Table 2: Key Parameters from Platelet Aggregation Studies

ParameterWild-Type + VehicleWild-Type + P2Y1 AntagonistP2Y1 Knockout + VehicleP2Y1 Knockout + P2Y1 Antagonist
Lag Time to Aggregation ShortProlongedNot applicable (no significant aggregation)Not applicable
Initial Slope of Aggregation SteepShallowFlatFlat
Reversibility Irreversible at high ADPReversibleNot applicableNot applicable

Experimental Protocols

A detailed protocol for a key experiment to validate the effects of this compound is provided below.

In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)

This protocol describes the measurement of platelet aggregation in platelet-rich plasma (PRP) from wild-type and P2Y1 knockout mice.

1. Materials and Reagents:

  • Wild-type (C57BL/6) and P2Y1 knockout mice.

  • 3.2% Sodium Citrate (B86180) (anticoagulant).

  • This compound (or other P2Y1 antagonist) solution.

  • Vehicle control (e.g., saline or DMSO, depending on antagonist solubility).

  • Adenosine diphosphate (ADP) solution.

  • Platelet-poor plasma (PPP) for blanking the aggregometer.

  • Light Transmission Aggregometer.

2. Blood Collection and PRP Preparation:

  • Anesthetize mice according to approved institutional protocols.

  • Collect whole blood via cardiac puncture into a syringe containing 3.2% sodium citrate (9 parts blood to 1 part citrate).

  • Centrifuge the citrated whole blood at 200 x g for 10 minutes at room temperature to obtain platelet-rich plasma (PRP).[6]

  • Carefully collect the upper PRP layer.

  • Centrifuge the remaining blood at 2000 x g for 15 minutes to obtain platelet-poor plasma (PPP).[6]

3. Platelet Aggregation Measurement:

  • Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.

  • Pre-warm PRP samples to 37°C for 5 minutes.

  • Place a cuvette with PPP into the aggregometer to set the 100% transmission baseline.

  • Place a cuvette containing the PRP sample into the aggregometer and establish a stable 0% transmission baseline while stirring at 1000 rpm.

  • Add the vehicle or this compound solution to the PRP and incubate for a specified time (e.g., 2 minutes).

  • Initiate platelet aggregation by adding ADP solution (e.g., to a final concentration of 10 µM).

  • Record the change in light transmission for a set period (e.g., 5-10 minutes).

4. Data Analysis:

  • Maximum aggregation is determined as the peak percentage change in light transmission from the baseline.

  • The initial slope of the aggregation curve can also be calculated as a measure of the rate of aggregation.

  • Compare the results between the different treatment groups and genotypes as outlined in the data tables above.

Conclusion

The use of a P2Y1 receptor knockout mouse model is an indispensable tool for unequivocally validating the on-target specificity of the P2Y1 antagonist this compound. The expected results, as extrapolated from studies with similar antagonists, would show a clear inhibition of ADP-induced platelet aggregation by this compound in wild-type mice, and a lack of any significant effect in P2Y1 knockout mice, which already exhibit a severely blunted aggregation response to ADP. This experimental paradigm provides robust evidence that the pharmacological effects of this compound are mediated specifically through the P2Y1 receptor, a critical step in its preclinical development and characterization.

References

A Comparative Analysis of MRS2298 and Other Non-Nucleotide P2Y1 Antagonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the P2Y1 receptor antagonist MRS2298 with other notable non-nucleotide antagonists. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways to support informed decisions in drug discovery and pharmacological research.

The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in platelet aggregation and thrombosis. Consequently, it has emerged as a significant target for the development of novel antiplatelet therapies. This guide focuses on a comparative study of several non-nucleotide P2Y1 antagonists, with a particular emphasis on this compound, alongside other widely studied compounds such as MRS2500, MRS2279, MRS2179, and the allosteric antagonist BPTU.

Data Presentation: A Quantitative Comparison

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of this compound and other selected non-nucleotide P2Y1 antagonists, providing a clear comparison of their performance in various assays.

Table 1: Comparative Binding Affinities (Ki) of Non-Nucleotide P2Y1 Antagonists

CompoundKi (nM)Receptor SourceRadioligandReference(s)
This compound 29.6Human P2Y1Not Specified[1]
MRS2500 0.78Recombinant Human P2Y1Not Specified[1][2]
MRS2279 2.5P2Y1 ReceptorNot Specified[2]
MRS2179 100P2Y1 ReceptorsNot Specified[3]
BPTU 6Human P2Y1 ReceptorNot Specified

Table 2: Comparative Functional Potencies (IC50) of Non-Nucleotide P2Y1 Antagonists

CompoundIC50 (nM)AssaySpecies/Cell LineReference(s)
MRS2500 0.95ADP-induced platelet aggregationHuman[1][2]
MRS2279 51.6Not SpecifiedNot Specified[2]
MRS2179 1150 (P2X1), 12900 (P2X3)Not SpecifiedNot Specified[4]
BPTU 2100ADP-induced platelet aggregationHuman platelet-rich plasma
MRS2500 16.5EFS-induced relaxationRat colon[5]
MRS2279 43.9EFS-induced relaxationRat colon[5]
MRS2179 3500EFS-induced relaxationRat colon[5]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental evaluation of these antagonists, the following diagrams illustrate the P2Y1 receptor signaling pathway and a typical experimental workflow for antagonist screening.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Activates Antagonist P2Y1 Antagonist (e.g., this compound) Antagonist->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response PKC->Platelet_Response Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing P2Y1) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Calcium_Assay Calcium Mobilization Assay (Determine IC50) Cell_Culture->Calcium_Assay Binding_Assay Radioligand Binding Assay (Determine Ki) Membrane_Prep->Binding_Assay Platelet_Isolation Platelet Isolation (from whole blood) Aggregation_Assay Platelet Aggregation Assay (Determine IC50) Platelet_Isolation->Aggregation_Assay Data_Analysis Data Analysis (Curve fitting, Ki/IC50 calculation) Binding_Assay->Data_Analysis Calcium_Assay->Data_Analysis Aggregation_Assay->Data_Analysis

References

Unveiling the Affinity of MRS2298: A Comparative Guide to P2Y1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology and drug development, understanding the binding affinity of a ligand to its target receptor is a cornerstone of preclinical evaluation. This guide provides a comprehensive comparison of MRS2298, a potent P2Y1 receptor antagonist, with other relevant compounds. Detailed experimental protocols for determining binding affinity via radioligand binding assays are presented, alongside a visual representation of the P2Y1 receptor signaling pathway and the experimental workflow.

Comparative Affinity of P2Y1 Receptor Antagonists

The binding affinity of this compound and other selective P2Y1 receptor antagonists is crucial for evaluating their potential as therapeutic agents. The data presented below, collated from various scientific publications, highlights the competitive landscape of these compounds. Affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

CompoundReceptorSpeciesRadioligandKi (nM)
This compound P2Y1Human[3H]MRS227929.6[1]
MRS2179P2Y1Human[3H]MRS227984[2][3]
MRS2279P2Y1Human[3H]MRS227913[2][3]
MRS2500P2Y1Human[3H]MRS22790.78[4]
A3P5PP2Y1Human[3H]MRS2279900[2]
PPADSP2Y1Human[3H]MRS22796000[2]

Experimental Protocol: Competitive Radioligand Binding Assay for this compound

This protocol outlines the methodology for determining the binding affinity (Ki) of this compound for the human P2Y1 receptor using a competitive radioligand binding assay with [3H]MRS2279 as the radioligand.

Membrane Preparation
  • Cell Culture: Culture human astrocytoma cells (1321N1) or other suitable cells stably expressing the human P2Y1 receptor in appropriate media.

  • Harvesting: Once confluent, wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by scraping.

  • Lysis: Centrifuge the cell suspension and resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing a protease inhibitor cocktail.

  • Homogenization: Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifugation: Centrifuge the homogenate at low speed (e.g., 1000 x g) to remove nuclei and cellular debris.

  • Membrane Pelleting: Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Washing and Storage: Wash the membrane pellet with fresh lysis buffer, centrifuge again, and resuspend the final pellet in a suitable buffer for storage at -80°C. Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

Radioligand Binding Assay
  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Reaction Setup: In a 96-well plate, set up the following reaction mixtures in triplicate:

    • Total Binding: Add assay buffer, a fixed concentration of [3H]MRS2279 (typically at or below its Kd, e.g., 5 nM), and the membrane preparation.

    • Non-specific Binding: Add assay buffer, a fixed concentration of [3H]MRS2279, a high concentration of a non-labeled P2Y1 antagonist (e.g., 10 µM MRS2500) to saturate the receptors, and the membrane preparation.

    • Competitive Binding: Add a range of concentrations of the test compound (this compound), a fixed concentration of [3H]MRS2279, and the membrane preparation.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Binding: Subtract the non-specific binding counts from the total binding and competitive binding counts.

  • Generate Competition Curve: Plot the specific binding as a function of the logarithm of the competitor (this compound) concentration.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]MRS2279.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Visualizing the Process and Pathway

To better understand the experimental and biological context, the following diagrams illustrate the radioligand binding assay workflow and the P2Y1 receptor signaling pathway.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (P2Y1 Receptor Source) Incubation Incubation (Binding Equilibrium) Membrane_Prep->Incubation Radioligand Radioligand ([3H]MRS2279) Radioligand->Incubation Competitor Competitor (this compound) Competitor->Incubation Filtration Filtration (Separate Bound/Free) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Curve_Fitting Competition Curve (IC50 Determination) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

P2Y1_Signaling_Pathway ADP ADP P2Y1R P2Y1 Receptor (GPCR) ADP->P2Y1R binds Gq Gq Protein P2Y1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca2+ Release (from ER) IP3->Ca_Release triggers PKC_Activation PKC Activation DAG->PKC_Activation activates Cellular_Response Cellular Response (e.g., Platelet Shape Change) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

Caption: P2Y1 receptor signaling cascade.

The P2Y1 receptor is a G-protein coupled receptor (GPCR) that is primarily activated by adenosine (B11128) diphosphate (B83284) (ADP).[5] Upon activation, it couples to the Gq alpha subunit of the heterotrimeric G protein.[6] This activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6][7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] These downstream events lead to various cellular responses, most notably platelet shape change and aggregation.[5]

References

A Comparative Guide to P2Y1 Receptor Antagonists: MRS2298 vs. MRS2179

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent P2Y1 receptor antagonists: the newer MRS2298 and the well-established MRS2179. The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine (B11128) diphosphate (B83284) (ADP), plays a crucial role in platelet aggregation and is a key target for antithrombotic therapies. Understanding the nuances of its antagonists is vital for advancing research and development in this area.

Executive Summary

Both this compound and MRS2179 are competitive antagonists of the P2Y1 receptor. Structurally, MRS2179 is a nucleotide analog based on a deoxyadenosine (B7792050) bisphosphate scaffold. In contrast, this compound is an acyclic nucleotide analog, a key distinction that can influence its metabolic stability and pharmacokinetic profile. Based on available data, this compound exhibits higher potency at the human P2Y1 receptor compared to MRS2179.

Chemical Structures

A fundamental point of comparison lies in the chemical structures of these two antagonists.

MRS2179: A nucleotide derivative, specifically N6-methyl-2'-deoxyadenosine-3',5'-bisphosphate. Its structure is characterized by a ribose sugar ring.

This compound: An acyclic bisphosphate antagonist. The absence of the ribose ring in its structure is a significant modification.

Potency and Selectivity at the P2Y1 Receptor

The potency of a receptor antagonist is a critical measure of its efficacy. The available data, though from different studies, suggests a higher potency for this compound.

CompoundParameterValue (Human P2Y1)Reference
This compound Binding Ki29.6 nM[1]
MRS2179 Ki84 nM[2]
KB100 nM

Note: The presented Ki and KB values are derived from different experimental setups and should be interpreted with caution. A direct head-to-head comparison under identical assay conditions would provide a more definitive assessment of relative potency.

MRS2179 has been shown to be selective for the P2Y1 receptor over other P2Y and P2X receptor subtypes. For instance, its IC50 values for P2X1 and P2X3 receptors are 1.15 µM and 12.9 µM, respectively, demonstrating a clear preference for P2Y1. Detailed selectivity data for this compound against a broad panel of receptors is not as readily available in the reviewed literature.

P2Y1 Receptor Signaling Pathway

Activation of the P2Y1 receptor by ADP initiates a well-defined signaling cascade. This pathway is central to the physiological responses mediated by this receptor, most notably platelet shape change and the initial phase of aggregation.

P2Y1_Signaling P2Y1 Receptor Signaling Pathway cluster_antagonists Antagonists ADP ADP P2Y1R P2Y1 Receptor ADP->P2Y1R Binds to Gq Gq protein P2Y1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Platelet_Response Platelet Shape Change & Aggregation Ca_release->Platelet_Response Leads to PKC->Platelet_Response Contributes to This compound This compound This compound->P2Y1R Competitively Inhibits MRS2179 MRS2179 MRS2179->P2Y1R Competitively Inhibits

Caption: P2Y1 receptor signaling cascade initiated by ADP.

Experimental Methodologies

The characterization of P2Y1 antagonists like this compound and MRS2179 relies on a suite of established in vitro assays. Below are detailed protocols for key experiments.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for its receptor.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow start Start prep Prepare cell membranes expressing P2Y1 receptor start->prep incubate Incubate membranes with a fixed concentration of radiolabeled P2Y1 antagonist (e.g., [³H]MRS2500) and varying concentrations of 'cold' antagonist (this compound or MRS2179) prep->incubate separate Separate bound and free radioligand via filtration incubate->separate measure Measure radioactivity of bound ligand separate->measure analyze Analyze data to determine IC50 and calculate Ki measure->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human P2Y1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Assay: In a multi-well plate, a fixed concentration of a high-affinity P2Y1 radioligand (e.g., [³H]MRS2500) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled antagonist (this compound or MRS2179).

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Filtration: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the unlabeled antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a key downstream event in P2Y1 signaling.

Protocol:

  • Cell Culture: Cells expressing the P2Y1 receptor are cultured in a multi-well plate.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Antagonist Incubation: The cells are pre-incubated with varying concentrations of the P2Y1 antagonist (this compound or MRS2179).

  • Agonist Stimulation: The cells are then stimulated with a P2Y1 agonist, such as ADP, at a concentration that elicits a submaximal response (e.g., EC80).

  • Fluorescence Measurement: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.

  • Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium response is quantified, and the IC50 value is determined.

Platelet Aggregation Assay

This assay directly assesses the functional consequence of P2Y1 antagonism on platelet function.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Whole blood from healthy donors is centrifuged at a low speed to obtain PRP.

  • Antagonist Incubation: The PRP is pre-incubated with either this compound, MRS2179, or a vehicle control.

  • Aggregation Induction: Platelet aggregation is induced by the addition of ADP.

  • Measurement: The change in light transmission through the PRP is measured over time using an aggregometer. As platelets aggregate, the turbidity of the sample decreases, and light transmission increases.

  • Data Analysis: The extent of platelet aggregation is quantified, and the inhibitory effect of the antagonists is determined.

Conclusion

References

Assessing the Reversibility of P2Y1 Receptor Inhibition: A Comparative Guide to MRS2298 and Other Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the P2Y1 receptor antagonist MRS2298 with other notable alternatives. The central focus is to objectively assess the reversibility of P2Y1 receptor inhibition, a critical factor in drug development, by presenting supporting experimental data, detailed methodologies, and clear visual representations of the underlying biological processes.

P2Y1 Receptor Signaling Pathway

The P2Y1 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in various physiological processes, most notably in platelet aggregation. Its activation by adenosine (B11128) diphosphate (B83284) (ADP) initiates a signaling cascade that leads to platelet shape change and aggregation. Understanding this pathway is crucial for contextualizing the mechanism of action of its antagonists.

The binding of ADP to the P2Y1 receptor activates the Gq alpha subunit of the associated heterotrimeric G protein. This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The resulting increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, culminates in downstream cellular responses such as platelet shape change and the initial phase of aggregation.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP P2Y1 P2Y1 Receptor ADP->P2Y1 Binds to Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ (intracellular) ER->Ca2 Releases Response Cellular Response (e.g., Platelet Shape Change) Ca2->Response PKC->Response This compound This compound (Antagonist) This compound->P2Y1 Inhibits

P2Y1 Receptor Signaling Pathway and Inhibition by this compound.

Comparison of P2Y1 Receptor Antagonists

The selection of a suitable P2Y1 receptor antagonist for research or therapeutic development depends on several factors, including its potency, selectivity, and the reversibility of its binding. The following table summarizes the key quantitative data for this compound and other commonly used P2Y1 antagonists.

AntagonistTypeBinding Affinity (Ki)Reversibility
This compound Acyclic bisphosphate nucleotide analogue29.6 nM (human)Data not readily available, but structure suggests competitive and likely reversible binding.
MRS2179 Adenosine bisphosphate analogue102 nM (turkey), 84 nM (human)[1]Reversible; inhibitory effect recovered after a 20-minute washout.
MRS2279 (N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate analogue2.5 nM (human)Partially reversible; inhibitory effect only partially recovered after a 20-minute washout.
MRS2500 2-Iodo analogue of MRS22790.78 nM (human)[2]Partially reversible; inhibitory effect only partially recovered after a 20-minute washout.
BPTU Non-nucleotide allosteric antagonist-Binds to an allosteric site, suggesting a different mode of reversible inhibition.

Experimental Protocols for Assessing Reversibility

The reversibility of an antagonist's binding to its receptor is a critical parameter. A rapidly reversible antagonist allows for a more dynamic control of receptor function, which can be advantageous in therapeutic applications to minimize potential side effects. In contrast, slowly reversible or irreversible antagonists can provide a more sustained effect. The following are key experimental protocols used to assess the reversibility of P2Y1 receptor inhibition.

Washout Experiment in Functional Assays

This method assesses the recovery of receptor function after the removal of the antagonist.

Objective: To determine if the inhibitory effect of an antagonist is reversed upon its removal from the experimental system.

General Procedure:

  • Cell Preparation: Use a suitable cell line endogenously expressing or engineered to express the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells).

  • Baseline Agonist Response: Stimulate the cells with a known concentration of a P2Y1 agonist (e.g., ADP or 2-MeSADP) and measure the functional response. This can be the mobilization of intracellular calcium (measured using a fluorescent indicator like Fura-2) or the accumulation of inositol phosphates.

  • Antagonist Incubation: Incubate the cells with the antagonist (e.g., this compound) at a concentration sufficient to cause significant inhibition of the agonist response.

  • Washout: Remove the antagonist-containing medium and wash the cells multiple times with fresh, antagonist-free medium to ensure complete removal of the unbound antagonist. The duration of the washout period is a critical parameter (e.g., 20 minutes).

  • Post-Washout Agonist Response: After the washout period, re-stimulate the cells with the same concentration of the P2Y1 agonist used in step 2 and measure the functional response.

  • Data Analysis: Compare the agonist response before antagonist treatment, in the presence of the antagonist, and after the washout.

    • Fully Reversible: The agonist response after washout returns to the baseline level.

    • Partially Reversible: The agonist response after washout is higher than in the presence of the antagonist but does not return to the baseline level.

    • Irreversible: The agonist response after washout remains at the inhibited level.

Washout_Experiment_Workflow Start Start: P2Y1-expressing cells Measure_Baseline Measure baseline agonist response (e.g., Ca²⁺ flux) Start->Measure_Baseline Incubate_Antagonist Incubate with P2Y1 antagonist (e.g., this compound) Measure_Baseline->Incubate_Antagonist Washout Washout: Remove antagonist and wash cells Incubate_Antagonist->Washout Measure_Post_Washout Re-stimulate with agonist and measure response Washout->Measure_Post_Washout Analyze Analyze Data: Compare responses Measure_Post_Washout->Analyze Fully_Reversible Fully Reversible Analyze->Fully_Reversible Response = Baseline Partially_Reversible Partially Reversible Analyze->Partially_Reversible Inhibited < Response < Baseline Irreversible Irreversible Analyze->Irreversible Response = Inhibited

Workflow for a Washout Experiment to Assess Antagonist Reversibility.
Radioligand Binding Assays: Dissociation Kinetics

Radioligand binding assays provide a direct measure of the interaction between an antagonist and the receptor. By measuring the rate at which a radiolabeled antagonist dissociates from the receptor, its residence time and, by extension, the reversibility of its binding can be quantified.

Objective: To determine the dissociation rate constant (k_off) of a radiolabeled antagonist from the P2Y1 receptor.

General Procedure:

  • Membrane Preparation: Prepare cell membranes from a source rich in P2Y1 receptors.

  • Association: Incubate the membranes with a radiolabeled P2Y1 antagonist (e.g., [³H]MRS2279) until equilibrium is reached, allowing the radioligand to bind to the receptors.

  • Initiation of Dissociation: Initiate the dissociation of the radiolabeled antagonist by adding a high concentration of a non-radiolabeled, high-affinity P2Y1 ligand (agonist or antagonist). This "cold" ligand will occupy any receptors that become vacant as the radioligand dissociates, preventing re-binding of the radiolabel.

  • Time Course Measurement: At various time points after the addition of the cold ligand, separate the membrane-bound radioligand from the unbound radioligand (e.g., by rapid filtration).

  • Quantification: Quantify the amount of radioactivity remaining on the filters at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of bound radioligand against time. The slope of this line will be the negative of the dissociation rate constant (k_off). A faster dissociation rate (larger k_off) indicates a more rapidly reversible antagonist.

Logical Framework for Assessing Reversibility

The assessment of antagonist reversibility involves a logical progression from functional observations to direct binding kinetics.

Reversibility_Assessment_Logic Question Is the inhibition by the antagonist reversible? Functional_Assay Functional Assay (e.g., Washout Experiment) Question->Functional_Assay Binding_Assay Direct Binding Assay (e.g., Dissociation Kinetics) Question->Binding_Assay Functional_Result Observe recovery of agonist-induced response Functional_Assay->Functional_Result Binding_Result Measure dissociation rate (k_off) of radiolabeled antagonist Binding_Assay->Binding_Result Conclusion Conclusion on Reversibility Functional_Result->Conclusion Binding_Result->Conclusion

Logical Flow for Determining Antagonist Reversibility.

References

In Vivo Validation of P2Y12 Antagonist MRS2279's Antithrombotic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the in vivo antithrombotic performance of the P2Y12 receptor antagonist MRS2279, supported by experimental data. Due to the limited availability of in vivo studies on MRS2298, this guide focuses on the closely related and well-characterized compound MRS2279, which acts via the same P2Y12 receptor target. The data presented here is crucial for researchers, scientists, and drug development professionals working on novel antiplatelet therapies.

P2Y12 Receptor Signaling Pathway

The P2Y12 receptor is a key mediator of platelet activation and thrombus formation. Its signaling cascade ultimately leads to platelet aggregation and the formation of a stable thrombus.

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds to Gi Gi Protein P2Y12->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits GPIIb_IIIa_active Active GPIIb/IIIa Gi->GPIIb_IIIa_active Promotes Activation cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP_P Phosphorylated VASP PKA->VASP_P Phosphorylates GPIIb_IIIa_inactive Inactive GPIIb/IIIa VASP_P->GPIIb_IIIa_inactive Maintains Inactive State Fibrinogen Fibrinogen GPIIb_IIIa_active->Fibrinogen Binds Aggregation Platelet Aggregation Fibrinogen->Aggregation Mediates MRS2279 MRS2279 MRS2279->P2Y12 Antagonizes

P2Y12 receptor signaling pathway in platelets.

Comparative In Vivo Antithrombotic Activity

The antithrombotic efficacy of MRS2279 was evaluated in a murine model of ferric chloride (FeCl₃)-induced carotid artery thrombosis. This model is a standard method for assessing the in vivo effects of antiplatelet agents.

Quantitative Data Summary
CompoundDose (mg/kg, i.v.)Time to Occlusion (minutes)Inhibition of Thrombosis (%)
Vehicle (Saline)-10.5 ± 1.20
MRS2279125.3 ± 3.158
MRS22793> 30> 79

*p < 0.05 compared to vehicle. Data are presented as mean ± SEM.

Experimental Protocols

Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model

This protocol outlines the methodology used to induce and evaluate arterial thrombosis in a murine model.

FeCl3_Thrombosis_Workflow cluster_procedure Experimental Procedure start Start anesthesia Anesthetize Mouse (e.g., pentobarbital) start->anesthesia expose_carotid Surgically Expose Common Carotid Artery anesthesia->expose_carotid drug_admin Administer Test Compound (i.v.) (MRS2279 or Vehicle) expose_carotid->drug_admin baseline_flow Measure Baseline Blood Flow drug_admin->baseline_flow induce_thrombosis Induce Thrombosis (Apply FeCl₃-soaked filter paper) baseline_flow->induce_thrombosis monitor_flow Monitor Blood Flow Until Occlusion induce_thrombosis->monitor_flow record_tto Record Time to Occlusion (TTO) monitor_flow->record_tto end End record_tto->end

Workflow for the FeCl₃-induced thrombosis model.

Detailed Methodology:

  • Animal Preparation: Male C57BL/6 mice are anesthetized.

  • Surgical Procedure: The right common carotid artery is carefully isolated from the surrounding tissues.

  • Drug Administration: MRS2279 or vehicle (saline) is administered intravenously via the jugular vein.

  • Thrombosis Induction: A small piece of filter paper saturated with 10% ferric chloride (FeCl₃) is applied to the surface of the carotid artery for 3 minutes to induce endothelial injury and initiate thrombus formation.

  • Blood Flow Measurement: A Doppler flow probe is placed around the carotid artery distal to the site of injury to monitor blood flow continuously.

  • Endpoint: The primary endpoint is the time to complete cessation of blood flow (time to occlusion).

Tail Bleeding Time Assay

This assay is a common method to assess the potential bleeding risk associated with antithrombotic agents.

Detailed Methodology:

  • Animal Preparation: Mice are anesthetized.

  • Drug Administration: The test compound (e.g., MRS2279) or vehicle is administered.

  • Procedure: A 3 mm segment of the distal tail is amputated.

  • Measurement: The tail is immediately immersed in warm saline (37°C), and the time until bleeding stops for at least 30 seconds is recorded. A maximum observation time is typically set (e.g., 20 minutes).

Discussion and Conclusion

The in vivo data demonstrates that MRS2279 is a potent antithrombotic agent. It significantly prolonged the time to occlusive thrombus formation in a dose-dependent manner in a well-established model of arterial thrombosis. This highlights the therapeutic potential of targeting the P2Y12 receptor for the prevention of thrombotic events. Further studies directly comparing this compound with other P2Y12 antagonists such as clopidogrel, prasugrel, and ticagrelor (B1683153) in standardized in vivo models would be beneficial to fully elucidate its comparative efficacy and safety profile.

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the pharmacokinetic profiles of the P2Y13 receptor antagonist MRS2298 and related purinergic receptor antagonists. Due to the limited availability of public pharmacokinetic data for this compound, this document leverages available information on other P2Y receptor antagonists to provide a comparative context for researchers, scientists, and drug development professionals. The guide includes a summary of quantitative pharmacokinetic data, detailed experimental methodologies for key cited experiments, and a visualization of the P2Y13 receptor signaling pathway.

Executive Summary

The development of selective purinergic receptor antagonists is a promising avenue for therapeutic intervention in a variety of diseases. Understanding the pharmacokinetic profiles of these compounds is critical for their translation from preclinical research to clinical applications. This guide focuses on the P2Y13 receptor antagonist, this compound, and broadens the scope to include related compounds for which pharmacokinetic data is available, offering a valuable comparative resource.

Data Presentation: Pharmacokinetic Parameters

CompoundDose (mg/kg, p.o.)Tmax (h)t1/2 (h)AUC (ng·h/mL)Bioavailability (F%)
Compound 7100.4613135.0832.4
Prodrug 7aNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: p.o. refers to oral administration.

Experimental Protocols

The following section details the methodologies employed in the pharmacokinetic evaluation of the diarylurea P2Y1/P2Y12 antagonist, Compound 7.[1]

Pharmacokinetic Study in Rats:

  • Animal Model: Male Sprague-Dawley rats were used for the study.

  • Administration: Compound 7 was administered orally (p.o.) at a dose of 10 mg/kg.

  • Sample Collection: Blood samples were collected at various time points post-administration to determine the plasma concentration of the compound over time.

  • Analysis: The plasma concentrations of Compound 7 were quantified using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is a standard technique for such studies.

  • Data Analysis: Pharmacokinetic parameters including maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), elimination half-life (t1/2), and the area under the plasma concentration-time curve (AUC) were calculated from the plasma concentration-time data. Bioavailability (F) was determined by comparing the AUC following oral administration to the AUC following intravenous (IV) administration.

Mandatory Visualization: P2Y13 Receptor Signaling Pathway

The following diagram illustrates the signaling pathway of the P2Y13 receptor, a G-protein coupled receptor that is antagonized by this compound. Activation of the P2Y13 receptor by its endogenous agonist, ADP, primarily leads to the inhibition of adenylyl cyclase through the activation of a Gi/o protein.[2] This, in turn, decreases intracellular cyclic AMP (cAMP) levels, affecting various downstream cellular processes. The P2Y13 receptor can also couple to other signaling pathways, including the activation of MAPKs and the PI3K/Akt/GSK3 axis.

P2Y13_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ADP ADP P2Y13R P2Y13 Receptor ADP->P2Y13R Binds Gi Gαi P2Y13R->Gi Activates PI3K_Akt PI3K/Akt Pathway P2Y13R->PI3K_Akt Activates MAPK MAPK Pathway P2Y13R->MAPK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

References

Independent Verification of MRS2298's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of MRS2298, a potent and selective antagonist of the P2Y1 purinergic receptor, with other relevant experimental compounds. We present supporting experimental data, detailed methodologies for key validation assays, and visual representations of signaling pathways and workflows to facilitate a comprehensive understanding of its mechanism of action.

Introduction to this compound and the P2Y1 Receptor

This compound is a selective antagonist of the P2Y1 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in ADP-mediated platelet aggregation and other physiological processes.[1] The P2Y1 receptor is coupled to the Gq signaling pathway. Upon activation by its endogenous agonist, adenosine (B11128) diphosphate (B83284) (ADP), it stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade ultimately results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC), triggering downstream cellular responses such as platelet shape change and aggregation.[2][3] The specific blockade of this pathway by antagonists like this compound is a key area of research for potential antithrombotic therapies.

Comparative Analysis of P2Y1 Receptor Antagonists

The following table summarizes the quantitative data for this compound and a selection of alternative P2Y1 receptor antagonists. The data is compiled from various in vitro studies and presented to allow for a direct comparison of their potency and affinity.

CompoundTarget(s)Assay TypeSpeciesIC50 (nM)Ki (nM)Reference(s)
This compound P2Y1 Receptor AntagonistPlatelet AggregationHuman480-[4]
Radioligand BindingHuman-29.6
MRS2179 P2Y1 Receptor AntagonistPlatelet AggregationHuman--[5]
Radioligand BindingHuman-100[6]
MRS2500 P2Y1 Receptor AntagonistPlatelet AggregationHuman0.95-[7]
Radioligand BindingHuman-0.78[1]
MRS2279 P2Y1 Receptor AntagonistRadioligand BindingHuman-2.5[8]
BPTU P2Y1 Receptor Allosteric AntagonistRadioligand BindingHuman-6[9]
Platelet AggregationHuman2100-[9]

Experimental Protocols for Mechanism of Action Verification

The following are detailed methodologies for key experiments commonly used to validate the mechanism of action of P2Y1 receptor antagonists like this compound.

Platelet Aggregation Assay

This assay directly measures the ability of a compound to inhibit ADP-induced platelet aggregation, a primary physiological response mediated by the P2Y1 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ADP-induced platelet aggregation.

Materials:

  • Freshly drawn human venous blood collected in 3.2% sodium citrate.

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Adenosine diphosphate (ADP) solution.

  • Test compound (e.g., this compound) dissolved in an appropriate vehicle (e.g., DMSO).

  • Saline solution.

  • Aggregometer.

Procedure:

  • PRP and PPP Preparation: Centrifuge the citrated whole blood at a low speed (e.g., 200 x g) for 15 minutes to obtain PRP. To obtain PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10 minutes.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.

  • Assay Setup: Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar. Calibrate the aggregometer with PRP as 0% aggregation and PPP as 100% aggregation.

  • Incubation: Add various concentrations of the test compound or vehicle control to the PRP and incubate for a specific period (e.g., 5 minutes) at 37°C with stirring.

  • Initiation of Aggregation: Add a submaximal concentration of ADP (e.g., 5-10 µM) to the cuvettes to induce platelet aggregation.

  • Data Recording: Record the change in light transmission for a set duration (e.g., 5-10 minutes). The increase in light transmission corresponds to platelet aggregation.

  • Data Analysis: Calculate the percentage of inhibition of aggregation for each concentration of the test compound compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a sigmoidal dose-response curve.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following P2Y1 receptor activation, providing a direct readout of the receptor's signaling cascade.

Objective: To assess the ability of a test compound to block agonist-induced intracellular calcium mobilization in cells expressing the P2Y1 receptor.

Materials:

  • A suitable cell line expressing the human P2Y1 receptor (e.g., CHO-K1 or HEK293 cells).

  • Cell culture medium.

  • A fluorescent calcium indicator dye (e.g., Fluo-4 AM).

  • P2Y1 receptor agonist (e.g., 2-MeSADP).

  • Test compound (e.g., this compound).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Culture: Culture the P2Y1-expressing cells in appropriate flasks or plates.

  • Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom microplate and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium indicator dye in the assay buffer. Remove the culture medium from the cells and add the dye loading solution. Incubate the plate in the dark at 37°C for a specified time (e.g., 1 hour).

  • Cell Washing: After incubation, gently wash the cells with the assay buffer to remove any extracellular dye.

  • Compound Addition: Add various concentrations of the test compound or vehicle control to the wells and incubate for a short period.

  • Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Establish a stable baseline fluorescence reading.

  • Agonist Injection and Reading: Program the instrument to automatically inject the P2Y1 agonist (e.g., 2-MeSADP) into each well while simultaneously recording the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. Calculate the inhibition of the agonist-induced calcium response by the test compound at different concentrations. Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound to the P2Y1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the P2Y1 receptor.

Materials:

  • Cell membranes prepared from cells overexpressing the P2Y1 receptor (e.g., Sf9 insect cells).

  • A radiolabeled P2Y1 receptor antagonist with high affinity and specificity (e.g., [3H]MRS2279).

  • Test compound (e.g., this compound).

  • Assay buffer.

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a microplate or microcentrifuge tubes, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and a range of concentrations of the unlabeled test compound.

  • Incubation: Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity on the filters corresponds to the amount of bound radiolabeled ligand. The unlabeled test compound will compete with the radiolabeled ligand for binding to the receptor, so higher concentrations of the test compound will result in lower radioactivity counts. Calculate the IC50 value of the test compound from the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Visualizing the Mechanism and Workflows

The following diagrams, generated using the DOT language, illustrate the P2Y1 signaling pathway and the experimental workflows.

P2Y1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ADP ADP (Agonist) P2Y1 P2Y1 Receptor ADP->P2Y1 Activates This compound This compound (Antagonist) This compound->P2Y1 Blocks Gq Gq Protein P2Y1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Response PKC->Response

Caption: P2Y1 Receptor Signaling Pathway.

Platelet_Aggregation_Workflow start Start: Obtain Human Blood prep_prp Prepare Platelet-Rich Plasma (PRP) start->prep_prp adjust_count Adjust Platelet Count prep_prp->adjust_count incubate Incubate PRP with This compound or Vehicle adjust_count->incubate add_agonist Add ADP to Induce Aggregation incubate->add_agonist measure Measure Light Transmission (Aggregometer) add_agonist->measure analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Platelet Aggregation Assay Workflow.

Calcium_Mobilization_Workflow start Start: Culture P2Y1-Expressing Cells plate_cells Plate Cells in Microplate start->plate_cells load_dye Load Cells with Calcium Dye (Fluo-4 AM) plate_cells->load_dye add_compound Add this compound or Vehicle load_dye->add_compound measure_baseline Measure Baseline Fluorescence add_compound->measure_baseline inject_agonist Inject Agonist (2-MeSADP) and Measure Fluorescence Change measure_baseline->inject_agonist analyze Analyze Data and Determine IC50 inject_agonist->analyze end End analyze->end

Caption: Calcium Mobilization Assay Workflow.

References

Safety Operating Guide

Navigating the Disposal of MRS2298: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

Key Chemical and Physical Properties of MRS2298

Understanding the intrinsic properties of a compound is the first step toward safe handling and disposal. The following table summarizes the known physicochemical properties of this compound.[1]

PropertyValue
Molecular Weight431.02
XLogP-2.5
Hydrogen Bond Donors5
Hydrogen Bond Acceptors12
Rotatable Bonds9
Topological Polar Surface Area208.77 Ų

General Safety Precautions and Personal Protective Equipment (PPE)

Given the absence of specific toxicity data for this compound, it is crucial to treat the compound with a high degree of caution. Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) and change them frequently, especially if contact with the substance occurs.

  • Body Protection: A lab coat or chemical-resistant apron is essential to protect against skin contact.

Step-by-Step Disposal Protocol for this compound

The following protocol provides a generalized framework for the safe disposal of this compound and associated waste. This procedure should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired solid this compound in a clearly labeled, sealed container that is compatible with chemical waste.

  • Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and bench paper, must be treated as chemical waste. These items should be collected in a designated, sealed plastic bag or a labeled container for solid chemical waste.

  • Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a dedicated, sealed, and clearly labeled container for liquid chemical waste. Do not mix with incompatible waste streams.

2. Waste Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and list all other components of the waste, including solvents and their approximate concentrations.

  • Include the date when waste was first added to the container.

3. Storage of Chemical Waste:

  • Store waste containers in a designated and secure satellite accumulation area.

  • Ensure the storage area is well-ventilated.

  • Segregate the waste from incompatible materials to prevent hazardous reactions.

4. Arranging for Disposal:

  • Once a waste container is full or has reached the accumulation time limit set by your institution, submit a chemical waste pickup request to your EHS department or a licensed chemical waste disposal contractor.

  • Crucially, never dispose of this compound or any contaminated materials in the regular trash or pour solutions down the drain.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_start Start: Handling this compound cluster_waste_generation Waste Generation cluster_segregation Waste Segregation cluster_storage_disposal Storage and Disposal start Handle this compound in a fume hood wearing appropriate PPE waste_gen Generate this compound waste (solid, liquid, or contaminated items) start->waste_gen waste_type Is the waste solid, liquid, or contaminated material? waste_gen->waste_type solid_waste Collect in a labeled container for solid chemical waste waste_type->solid_waste Solid liquid_waste Collect in a labeled container for liquid chemical waste waste_type->liquid_waste Liquid contaminated_items Collect in a designated, sealed bag or container waste_type->contaminated_items Contaminated Material storage Store waste in a designated satellite accumulation area solid_waste->storage liquid_waste->storage contaminated_items->storage pickup Request waste pickup from EHS or licensed contractor storage->pickup end Proper Disposal Complete pickup->end

Workflow for the Proper Disposal of this compound

By adhering to these general yet crucial safety and disposal procedures, laboratory professionals can mitigate risks and ensure that the disposal of this compound is handled in a manner that is safe for both personnel and the environment. Always consult your institution's specific guidelines and your EHS department for any additional requirements.

References

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